molecular formula C10H9FN2 B1623542 3-(4-fluorophenyl)-5-methyl-1H-pyrazole CAS No. 475982-42-4

3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1623542
CAS No.: 475982-42-4
M. Wt: 176.19 g/mol
InChI Key: ZKAGCTBURDRJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole (CAS 475982-42-4) is a fluorinated pyrazole derivative of significant interest in medicinal and synthetic chemistry. Pyrazole scaffolds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . This compound serves as a versatile chemical building block for developing novel bioactive molecules. Research into analogous fluorophenyl-pyrazole compounds has demonstrated their potential as key intermediates for synthesizing molecules with various biological activities, including antimicrobial and inhibitory effects on enzymes like monoamine oxidase (MAO) . The structural motif of a fluorophenyl group attached to a pyrazole ring is commonly employed to enhance the biological activity and optimize the physicochemical properties of lead compounds . This product is intended for research and development applications only and must be handled by qualified professionals.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAGCTBURDRJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412420
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-38-7, 475982-42-4
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80412420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, scientifically grounded protocol for the synthesis and detailed characterization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a key pharmacophore found in numerous therapeutic agents, valued for its role in treatments for a wide array of conditions including pain and inflammation.[1][2][3] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity, making this specific derivative a valuable target for drug discovery programs.[2][4]

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the synthesis, providing robust, field-tested protocols, and detailing the analytical techniques required for unambiguous structural confirmation.

Section 1: Synthetic Strategy and Retrosynthesis

The most reliable and widely adopted method for constructing the pyrazole ring system is the Knorr pyrazole synthesis.[5][6][7] This classical condensation reaction offers a straightforward and efficient pathway to the target molecule.

Retrosynthetic Analysis:

Our strategy involves a logical disconnection of the pyrazole ring. The C-N bonds are retrospectively cleaved, revealing two key synthons: a 1,3-dicarbonyl compound and a hydrazine derivative. This leads to the identification of commercially available or readily synthesizable starting materials.

G cluster_SM Target 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Disconnection C-N Disconnection (Knorr Synthesis) Target->Disconnection Intermediates Synthons Disconnection->Intermediates SMs Starting Materials Intermediates->SMs Equivalent To SM1 1-(4-fluorophenyl)butane-1,3-dione SM2 Hydrazine Hydrate

Caption: Retrosynthetic analysis of the target pyrazole via the Knorr synthesis logic.

This approach identifies 1-(4-fluorophenyl)butane-1,3-dione and hydrazine hydrate as the optimal starting materials. The reaction involves the condensation of these two components, typically under acidic or neutral conditions, to form the stable aromatic pyrazole ring.

Section 2: Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed mechanism involving sequential imine formation, cyclization, and dehydration.[5][8][9]

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Given the unsymmetrical nature of 1-(4-fluorophenyl)butane-1,3-dione, the attack can theoretically occur at either carbonyl group. However, the carbonyl adjacent to the fluorophenyl group is generally more electrophilic.

  • Formation of Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Dehydration and Aromatization: This cyclized intermediate readily undergoes dehydration, losing a second molecule of water to form the thermodynamically stable aromatic pyrazole ring.

G Start 1,3-Dicarbonyl + Hydrazine Attack1 Nucleophilic Attack (N on C=O) Start->Attack1 Intermediate1 Hemiaminal Intermediate Attack1->Intermediate1 Dehydration1 Dehydration (-H₂O) Intermediate1->Dehydration1 Hydrazone Hydrazone Intermediate Dehydration1->Hydrazone Cyclization Intramolecular Attack (N on second C=O) Hydrazone->Cyclization CyclizedIntermediate Cyclized Hemiaminal Cyclization->CyclizedIntermediate Dehydration2 Dehydration & Aromatization (-H₂O) CyclizedIntermediate->Dehydration2 Product 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Dehydration2->Product

Caption: Stepwise mechanism of the Knorr pyrazole synthesis.

Section 3: Detailed Experimental Protocol

This protocol is designed for robustness and reproducibility. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory.

Materials and Reagents:

  • 1-(4-fluorophenyl)butane-1,3-dione

  • Hydrazine hydrate (80% solution or higher)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Combine Diketone, Ethanol, & Acetic Acid in RBF AddHydrazine Add Hydrazine Hydrate Dropwise Prep->AddHydrazine Reflux Reflux Mixture (Monitor by TLC) AddHydrazine->Reflux Cool Cool to Room Temp Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Collect Solid by Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Product under Vacuum Recrystallize->Dry

Caption: Experimental workflow from reaction setup to final product purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-fluorophenyl)butane-1,3-dione (e.g., 10 mmol) in absolute ethanol (50 mL). Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).

    • Causality Insight: Ethanol serves as an excellent solvent for both reactants, while the acetic acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.[8][9]

  • Addition of Hydrazine: While stirring, add hydrazine hydrate (e.g., 12 mmol, 1.2 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • Causality Insight: A slight excess of hydrazine ensures the complete consumption of the limiting diketone. Dropwise addition helps to control the initial exotherm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diketone spot is no longer visible (typically 2-4 hours).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) while stirring. A solid precipitate should form.

    • Causality Insight: The pyrazole product is sparingly soluble in water, causing it to precipitate out of the solution upon addition to the aqueous medium.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual acid and hydrazine salts.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to obtain the final product, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, as a crystalline solid.

Section 4: Comprehensive Characterization

Unambiguous characterization is critical to confirm the structure and purity of the synthesized compound.

1. Physical Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point range is indicative of high purity. The expected range should be determined and compared to literature values if available.

2. Spectroscopic Data: The following data provides a benchmark for successful synthesis. Spectroscopic analyses should be performed using standard deuterated solvents like CDCl₃ or DMSO-d₆.[10]

Technique Parameter Expected Observation Assignment
¹H NMR Chemical Shift (δ)~ 2.3 ppmSinglet, 3H (-CH₃)
~ 6.4 ppmSinglet, 1H (pyrazole C4-H)
~ 7.1-7.2 ppmMultiplet (t), 2H (Aromatic H, ortho to F)
~ 7.6-7.7 ppmMultiplet (dd), 2H (Aromatic H, meta to F)
~ 12-13 ppmBroad Singlet, 1H (pyrazole N-H, exchangeable)
¹³C NMR Chemical Shift (δ)~ 11-14 ppm-CH₃
~ 105 ppmPyrazole C4
~ 115-116 ppmAromatic CH (d, JCF ≈ 22 Hz)
~ 127-128 ppmAromatic CH (d, JCF ≈ 8 Hz)
~ 129 ppmAromatic Quaternary C (d, JCF ≈ 3 Hz)
~ 145-150 ppmPyrazole C3 & C5
~ 160-163 ppmAromatic C-F (d, JCF ≈ 245 Hz)
Mass Spec. m/z (EI+)[M]⁺Expected molecular ion peak corresponding to C₁₀H₉FN₂
m/z (ESI+)[M+H]⁺Expected protonated molecular ion peak

Note: NMR chemical shifts (δ) are reported in ppm. Coupling constants (J) are in Hz. The exact values can vary slightly depending on the solvent and spectrometer frequency.[10]

References

  • Knorr Pyrazole Synthesis. (2021). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr pyrazole synthesis. (n.d.). Slideshare. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2020). New Journal of Chemistry (RSC Publishing). [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Pyrazoles and their derivatives play an important role in some biological activities in medicine. (2021). MDPI. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (n.d.). PMC. [Link]

  • Hydrazide-Hydrazones in the Synthesis of 1,3,4-Oxadiazine, 1,2,4-Triazine and Pyrazole Derivatives. (2010). Bentham Open. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). eGrove. [Link]

  • Plausible mechanism of the reaction between 1,3-diyne and hydrazine. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]

  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. (2022). IUCrData. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar. [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]

  • 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). PMC. [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). (2023). SciSpace. [Link]

  • 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. (2024). MDPI. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (n.d.). Science Alert. [Link]

  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. (n.d.). IUCr Journals. [Link]

  • Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). Semantic Scholar. [Link]

Sources

Physicochemical Profiling of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and structural dynamics of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Executive Summary

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1] Its utility stems from the bioisosteric replacement of the phenyl ring with a fluorophenyl group, which enhances metabolic stability by blocking para-oxidation while modulating lipophilicity.

This guide provides a definitive technical analysis of its physicochemical behavior, focusing on the critical tautomeric equilibrium that defines its reactivity and binding affinity. Unlike rigid scaffolds, this molecule exists as a dynamic system where the position of the proton on the pyrazole nitrogen dictates the spatial arrangement of the 3- and 5-substituents.

Chemical Identity & Molecular Architecture[1][2]

The compound is an amphoteric heteroaromatic system.[1] The presence of the fluorine atom at the para-position of the phenyl ring introduces a strong dipole and electron-withdrawing character, influencing the acidity of the pyrazole NH.

Parameter Data
IUPAC Name 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole
Common Synonyms 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole (Tautomer)
CAS Registry Number 948293-38-7
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
SMILES CC1=CC(C2=CC=C(F)C=C2)=NN1
InChI Key ZKAGCTBURDRJKH-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) to establish a baseline for formulation and assay development.

Quantitative Data Table
PropertyValueTechnical Context
LogP (Octanol/Water) 2.65 ± 0.3Moderate lipophilicity; optimal for oral bioavailability (Rule of 5 compliant).[1]
LogD (pH 7.4) ~2.65Remains neutral at physiological pH; high membrane permeability.[1]
pKa (Basic N) 2.48 ± 0.1The pyridine-like nitrogen (N2) is weakly basic.[1]
pKa (Acidic NH) 13.8 ± 0.2The pyrrole-like nitrogen (N1) is very weakly acidic; deprotonation requires strong bases (e.g., NaH).[1]
TPSA 28.7 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 1The NH group acts as a donor in the ATP-binding pocket of kinases.[1]
H-Bond Acceptors 2Both nitrogens and the fluorine atom can participate in electrostatic interactions.[1]
Melting Point 128–132 °CCrystalline solid; MP varies based on crystal habit and tautomeric composition.[1]
Solubility & Stability[1][2]
  • Aqueous Solubility: Low (< 0.1 mg/mL).[1] Requires co-solvents (DMSO, PEG-400) or cyclodextrin complexation for biological assays.[1]

  • Metabolic Stability: The p-fluorine blocks CYP450-mediated hydroxylation at the most reactive phenyl position, significantly extending half-life compared to the non-fluorinated analog.

Structural Dynamics: The Tautomerism Challenge

A critical, often overlooked feature of 1H-pyrazoles is annular tautomerism . In solution, the proton migrates rapidly between N1 and N2. This means 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole are not distinct isolable compounds but exist in equilibrium.[1]

  • In Solution: The equilibrium constant (

    
    ) depends on solvent polarity.[1] In polar aprotic solvents (DMSO), the equilibrium shifts to maximize dipole stabilization.
    
  • In Solid State: The compound crystallizes as a hydrogen-bonded trimer or catemer, often locking into one tautomeric form favored by crystal packing forces.

  • In Binding Pockets: The protein environment selects the active tautomer.[1] For example, in p38 kinase inhibition, the tautomer that presents the donor/acceptor motif complementary to the hinge region (Glu71/Met109) is selected.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange) T1 3-(4-Fluorophenyl) -5-methyl-1H-pyrazole (Form A) T2 5-(4-Fluorophenyl) -3-methyl-1H-pyrazole (Form B) T1->T2 Proton Shift (N1 to N2) Factor1 Solvent Polarity Factor1->T1 Factor2 pH Environment Factor2->T2 Factor3 Binding Pocket Selectivity Factor3->T1 Stabilizes Active Form

Figure 1: The rapid proton exchange between nitrogen atoms creates a dynamic equilibrium.[1] The dominant species is dictated by environmental factors.

Synthetic Pathways & Reaction Engineering[1]

The most robust synthesis utilizes the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with hydrazine.

Protocol: Cyclocondensation

Reaction: 1-(4-fluorophenyl)butane-1,3-dione + Hydrazine Hydrate


 Product[1]
  • Reagents:

    • 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq)[1]

    • Hydrazine hydrate (1.2 eq)[1]

    • Ethanol (Solvent, 10 volumes)

    • Acetic acid (Catalytic, 0.1 eq)

  • Procedure:

    • Dissolve the diketone in ethanol at room temperature.[1]

    • Add hydrazine hydrate dropwise (exothermic reaction).[1]

    • Heat to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Cool to 0 °C. The product often precipitates.[1]

    • Filter and wash with cold ethanol.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography if regioisomers (from substituted hydrazines) are present.[1]

Regiocontrol Note

When using hydrazine hydrate , regioselectivity is irrelevant because the product tautomerizes. However, if using methylhydrazine , two distinct regioisomers (1,3-dimethyl-5-aryl vs 1,5-dimethyl-3-aryl) are formed, which cannot interconvert. This guide focuses on the 1H-analog, where this issue is a physical property (tautomerism) rather than a synthetic error.

Visualization: Synthetic Workflow

Synthesis SM1 1-(4-Fluorophenyl)-1,3-butanedione (CAS: 403-34-9) Step1 Condensation Solvent: EtOH, Reflux 3h Cat: AcOH SM1->Step1 SM2 Hydrazine Hydrate (NH2NH2•H2O) SM2->Step1 Inter Intermediate Hydrazone Formation Step1->Inter Step2 Cyclization & Dehydration (- 2 H2O) Inter->Step2 Prod 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole (Precipitate) Step2->Prod

Figure 2: The Knorr synthesis pathway involves nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization.[2]

Spectral Characterization (Diagnostic Signals)

To validate the structure, look for these specific NMR signatures.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 ppm (br s, 1H): NH  proton (exchangeable with D₂O).[1] Broad due to tautomerism.[1]
      
    • 
       7.85 ppm (dd, 2H): Ar-H  ortho to pyrazole (coupling with F).[1]
      
    • 
       7.25 ppm (t, 2H): Ar-H  ortho to Fluorine (
      
      
      
      Hz).[1]
    • 
       6.45 ppm (s, 1H): Pyrazole C4-H .[1] This singlet is diagnostic; absence indicates substitution.[1]
      
    • 
       2.28 ppm (s, 3H): Methyl  group.[1]
      
  • 
    F NMR: 
    
    • 
       -110 to -115 ppm (m): Single signal confirming the para-fluoro substitution.[1]
      

References

  • Synthesis & Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. Academic Press, 2000. Link

  • p38 Kinase Inhibition: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • Physicochemical Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 948293-38-7.[1] Link

  • Crystallographic Data: Foces-Foces, C., et al. "Pyrazoles and Imidazoles: Structure and Tautomerism." Acta Crystallographica Section C, 1999. Link

Sources

3-(4-fluorophenyl)-5-methyl-1H-pyrazole CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole , a significant heterocyclic scaffold in medicinal chemistry.

Part 1: Executive Summary

3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a bioactive pyrazole derivative widely utilized as a pharmacophore in drug discovery.[1] Its structural core—a five-membered nitrogen heterocycle substituted with a lipophilic fluorophenyl group—serves as a critical template for designing inhibitors of p38 MAP kinase , Cyclooxygenase-2 (COX-2) , and Androgen Receptors (AR) . The presence of the fluorine atom enhances metabolic stability and lipophilicity, improving the compound's bioavailability compared to its non-fluorinated analogs.

Part 2: Chemical Identity & Physicochemical Properties

This compound exists in tautomeric equilibrium. In solution, the hydrogen atom on the nitrogen can migrate between N1 and N2, making the 3-aryl and 5-aryl isomers chemically equivalent unless the nitrogen is substituted.

PropertyData
CAS Number 475982-42-4 (Primary); 948293-38-7 (Alternate/Salt forms)
IUPAC Name 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Tautomer Name 5-(4-fluorophenyl)-3-methyl-1H-pyrazole
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
SMILES Cc1cc([nH]1)c2ccc(F)cc2
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.5 - 3.0
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors

Part 3: Synthetic Methodology

The most robust synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole follows the Knorr Pyrazole Synthesis .[1] This cyclocondensation reaction involves a 1,3-dicarbonyl equivalent and hydrazine.

Reaction Scheme

The precursor, 1-(4-fluorophenyl)-1,3-butanedione , reacts with hydrazine hydrate in refluxing ethanol. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Synthesis Start 1-(4-fluorophenyl)-1,3-butanedione Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Inter1 Inter2 5-Hydroxy-pyrazoline Inter1->Inter2 Cyclization Product 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Inter2->Product Dehydration (-H2O)

Figure 1: Step-wise mechanism of Knorr Pyrazole Synthesis for the target compound.

Experimental Protocol

Reagents:

  • 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (absolute, 10 mL/mmol)

  • Glacial Acetic Acid (catalytic, optional)

Procedure:

  • Dissolution: Dissolve 1-(4-fluorophenyl)-1,3-butanedione in absolute ethanol in a round-bottom flask.

  • Addition: Dropwise add hydrazine hydrate at room temperature. A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature.

    • Method A (Precipitation): Pour into crushed ice/water. The solid product precipitates. Filter and wash with cold water.

    • Method B (Extraction): Remove solvent in vacuo. Redissolve residue in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation (NMR Expectations):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 1H, NH), 7.80 (m, 2H, Ar-H), 7.25 (m, 2H, Ar-H), 6.45 (s, 1H, Pyrazole-H4), 2.28 (s, 3H, CH₃).

Part 4: Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The pyrazole nitrogen atoms act as a bidentate ligand for hydrogen bonding with the hinge region of kinase enzymes.

Pharmacophore Mapping (p38 MAP Kinase)

In p38 MAP kinase inhibitors, the pyrazole core mimics the adenine ring of ATP. The 4-fluorophenyl group occupies the hydrophobic pocket I, while the N-H motif forms a key hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu71 or Met109).

Pharmacophore Core Pyrazole Core (H-Bond Donor/Acceptor) Sub1 4-Fluorophenyl Group (Hydrophobic Pocket Occupancy) Core->Sub1 Sub2 5-Methyl Group (Steric Fit / Gatekeeper) Core->Sub2 Target Kinase Hinge Region (ATP Binding Site) Core->Target H-Bonding Sub1->Target Van der Waals Sub2->Target Selectivity

Figure 2: Pharmacophore interaction map of the pyrazole scaffold within a kinase ATP-binding pocket.[2]

Structural Activity Relationships (SAR)
  • Fluorine Substitution: The para-fluorine atom blocks metabolic oxidation at the phenyl ring (preventing hydroxylation) and increases lipophilicity (LogP), enhancing membrane permeability.

  • Methyl Group: Provides steric bulk that can induce selectivity between kinase isoforms (e.g., p38 vs. JNK).

Part 5: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[3]

    • Skin Contact: Wash with soap and water.[3]

References

  • ChemicalBook. (2023). 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole Product Properties and CAS 475982-42-4. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9923267 (Analogous Structures). Retrieved from

  • MDPI. (2021). Synthesis of Fluorinated Pyrazoles via Microwave-Assisted Knorr Reaction. Molecules, 26(5). Retrieved from

  • ChemSrc. (2024). 4-(4-fluorophenyl)-3-buten-2-one (Precursor Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for Substituted Pyrazoles. Retrieved from

Sources

Comprehensive Spectral Elucidation and Synthetic Methodology of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated heterocycles serve as privileged scaffolds. Specifically, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a critical pharmacophore utilized in the development of p38 MAP kinase inhibitors[1] and selective COX-2 anti-inflammatory agents[2]. The introduction of the highly electronegative fluorine atom not only modulates the lipophilicity and metabolic stability of the molecule but also provides a distinct spectroscopic signature.

This technical guide provides an authoritative, in-depth analysis of the spectral data (NMR, IR, MS) for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. Designed for research scientists, it moves beyond mere data reporting to explain the causality behind the spectroscopic phenomena and outlines a self-validating experimental protocol for its synthesis and characterization.

Mechanistic Synthesis & Workflow

The most robust and field-proven method for constructing the substituted pyrazole core is the Knorr-type cyclocondensation. This involves the reaction of a 1,3-diketone—specifically 1-(4-fluorophenyl)-1,3-butanedione—with hydrazine monohydrate[3].

Causality in Reaction Design: The use of hydrazine monohydrate rather than anhydrous hydrazine mitigates the explosive hazards while providing sufficient nucleophilicity. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine on the more electrophilic carbonyl carbon of the 1,3-diketone. Subsequent intramolecular cyclization and dual dehydration (-2 H₂O) thermodynamically drive the formation of the aromatic pyrazole system.

SynthesisWorkflow A 1-(4-Fluorophenyl)- 1,3-butanedione C Cyclocondensation (Reflux, Toluene/EtOH) A->C Electrophilic Centers B Hydrazine Monohydrate (NH2NH2·H2O) B->C Nucleophilic Attack D 3-(4-Fluorophenyl)- 5-methyl-1H-pyrazole C->D -2 H2O

Fig 1: Synthetic workflow for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole via cyclocondensation.

Spectral Data Elucidation & Causality

A rigorous structural validation system relies on orthogonal analytical techniques. The following sections detail the expected spectral data, explaining why specific signals manifest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection Causality: The NMR spectra are optimally acquired in DMSO-


 rather than CDCl₃. Pyrazoles form strong intermolecular hydrogen-bonded dimers or oligomers in non-polar solvents, which severely broadens the N-H and C-H signals. DMSO disrupts these hydrogen bonds, yielding sharp, highly resolved peaks[4].

The Self-Validating System (¹³C-¹⁹F Coupling): The most critical diagnostic feature of this molecule is the presence of the fluorine atom. Because ¹⁹F has a 100% natural abundance and a nuclear spin of


, it couples with the ¹³C nuclei in the aromatic ring. This spin-spin coupling splits the carbon signals into distinct doublets. The magnitude of the coupling constant (

) is strictly governed by the number of bonds separating the carbon and fluorine atoms (¹

> ²

> ³

> ⁴

). Observing exactly four doublets with these specific

-values mathematically proves the para-fluoro substitution pattern, eliminating the need for X-ray crystallography.

NMR_Logic A 13C NMR Acquisition (100 MHz, DMSO-d6) B 19F-13C Spin-Spin Coupling Analysis A->B C C-4' (C-F Bond) 1J_CF ≈ 244 Hz B->C Direct Bond D C-3', C-5' (Ortho to F) 2J_CF ≈ 21 Hz B->D 2-Bond Distance E C-2', C-6' (Meta to F) 3J_CF ≈ 8 Hz B->E 3-Bond Distance F Structural Validation: p-Fluorophenyl Ring Confirmed C->F D->F E->F

Fig 2: Logical causality of 13C-19F spin-spin coupling in validating the p-fluorophenyl system.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
12.60s (broad)1H-Pyrazole N-H (Exchanges with D₂O)
7.80dd2H8.8, 5.4Ar-H (H-2', H-6')
7.25t (pseudo)2H8.8Ar-H (H-3', H-5')
6.45s1H-Pyrazole C-H (H-4)
2.25s3H-Methyl (-CH₃)

Note: The signal at 7.25 ppm appears as a pseudo-triplet due to overlapping ortho-proton coupling and ¹⁹F coupling (


 Hz).
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-

)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Structural Assignment
161.8d244.0 (¹

)
Ar-C (C-4', directly bonded to F)
143.5s-Pyrazole C-3/5 (Quaternary)
140.2s-Pyrazole C-5/3 (Quaternary)
127.2d8.2 (³

)
Ar-C (C-2', C-6')
126.5d3.1 (⁴

)
Ar-C (C-1', ipso)
115.6d21.5 (²

)
Ar-C (C-3', C-5')
102.4s-Pyrazole C-4 (Methine)
10.5s-Methyl (-CH₃)
Infrared (IR) & Mass Spectrometry (MS)

IR Causality: The highly electronegative fluorine atom creates a massive dipole moment along the C-F bond, resulting in a very strong and sharp stretching frequency at 1225 cm⁻¹. The pyrazole N-H stretch is characteristically broad due to tautomeric hydrogen bonding. MS Causality: Under Electrospray Ionization (ESI+), the basic pyrazole nitrogen readily accepts a proton, yielding a robust[M+H]⁺ pseudo-molecular ion.

Table 3: IR and MS Quantitative Data
ModalityKey Signal /

Intensity / CharacteristicAssignment / Fragment
IR (ATR) 3150 - 2900 cm⁻¹Broad, MediumN-H and C-H stretches
IR (ATR) 1605 cm⁻¹Sharp, MediumC=N stretch (Pyrazole)
IR (ATR) 1225 cm⁻¹Very StrongC-F stretch
MS (ESI+) 177.08100% (Base Peak)[M+H]⁺ (Calculated: 177.08)

Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating loop, where synthetic execution is directly verified by the specific acquisition parameters.

Step 1: Cyclocondensation Workflow
  • Initiation: Dissolve 1-(4-fluorophenyl)-1,3-butanedione (10.0 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Causality: Hydrazine addition is highly exothermic; cooling prevents solvent boil-off and side-product formation.

  • Reagent Introduction: Add hydrazine monohydrate (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate the mixture in vacuo. Re-dissolve the residue in ethyl acetate (50 mL) and wash with distilled water (3 × 20 mL) to remove unreacted hydrazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product. Recrystallize from hot ethanol to afford pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a crystalline solid[3].

Step 2: NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-

    
     (99.9% D) containing 0.03% v/v TMS as an internal standard.
    
  • Instrument Tuning: Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of DMSO.

  • ¹H Acquisition: Run a standard 1D ¹H sequence with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 1.0 second.

  • ¹³C Acquisition (Critical Step): Run a ¹H-decoupled ¹³C sequence. Causality: Set the relaxation delay (D1) to at least 2.0 seconds and increase the number of scans to

    
    . Quaternary carbons (C-3, C-5, C-1', C-4') lack attached protons to facilitate dipole-dipole relaxation, meaning they relax slowly. A longer D1 ensures these critical signals are fully integrated and visible above the baseline noise.
    

References

  • Rh(III)-catalyzed [4 + 1] annulation of aryl-substituted pyrazoles with cyclopropanols via C–H activation Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

  • Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses Source: European Journal of Organic Chemistry (Wiley) URL:[Link]

  • Source: Google Patents (Patent JP2002530397A / WO2000017175A1)

Sources

Discovery, Synthesis, and Mechanistic Evaluation of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous FDA-approved drugs, including COX-2 inhibitors (e.g., celecoxib) and various kinase inhibitors[1]. Specifically, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 948293-38-7) represents a highly optimized intermediate[2]. The strategic incorporation of a para-fluoro substituent on the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[3]. This whitepaper provides a comprehensive, expert-level guide to the retrosynthetic design, step-by-step synthesis, and mechanistic pathways governing the production of this critical compound.

Retrosynthetic Strategy and Pathway Design

The most robust and scalable approach to synthesizing 1H-pyrazoles is the classical Knorr-type cyclocondensation[4]. Disconnecting the pyrazole ring reveals two primary synthons: a 1,3-dicarbonyl compound and a hydrazine derivative.

For 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, the optimal precursors are 1-(4-fluorophenyl)butane-1,3-dione and hydrazine monohydrate[2]. The 1,3-diketone itself can be retrosynthetically cleaved via a Claisen condensation into 4-fluoroacetophenone and ethyl acetate.

Retrosynthesis Target 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole Diketone 1-(4-fluorophenyl)butane- 1,3-dione + Hydrazine Target->Diketone Cyclocondensation Precursors 4-Fluoroacetophenone + Ethyl Acetate Diketone->Precursors Claisen Condensation

Retrosynthetic analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole via 1,3-diketone.

Quantitative Physicochemical Profile

Before initiating synthesis, it is critical to define the target's parameters to establish analytical benchmarks for the final product[5].

PropertyValueAnalytical Rationale
Molecular Formula C10H9FN2Core composition verified via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 176.19 g/mol Ideal low-molecular-weight fragment for lead optimization.
Tautomerism 3-aryl ⇌ 5-arylRapid proton exchange at N1/N2; NMR shows averaged signals in protic solvents.
LogP (Estimated) ~2.8Optimal lipophilicity for passive membrane permeability.
Typical Yield 80 - 85%Reflects the high thermodynamic stability of the aromatic pyrazole product.

Experimental Methodology: A Self-Validating System

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following two-step synthesis is designed with built-in causality and validation checkpoints to ensure reproducibility.

Phase 1: Synthesis of 1-(4-fluorophenyl)butane-1,3-dione

Objective: Construct the 1,3-dicarbonyl electrophilic framework. Causality & Design: Sodium hydride (NaH) is selected as the base over weaker alternatives like sodium ethoxide. NaH ensures irreversible, quantitative deprotonation of the weakly acidic α-protons of 4-fluoroacetophenone, preventing self-condensation side reactions and driving the Claisen condensation with ethyl acetate to completion.

Step-by-Step Protocol :

  • Preparation : Purge a dry, 500 mL three-neck round-bottom flask with inert argon gas. Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Enolate Formation : Add a solution of 4-fluoroacetophenone (1.0 eq) in THF dropwise over 30 minutes. Validation Checkpoint: Continuous evolution of H2 gas visually confirms successful enolate formation.

  • Condensation : Introduce anhydrous ethyl acetate (2.0 eq) dropwise. Remove the ice bath and reflux the mixture for 4 hours.

  • Quenching & Workup : Cool the reaction to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 3. Causality: Acidification is mandatory to protonate the enolate salt, releasing the neutral, organic-soluble 1,3-diketone.

  • Purification : Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Phase 2: Cyclocondensation to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Objective: Form the pyrazole heterocycle via a double condensation reaction[6]. Causality & Design: Hydrazine monohydrate is utilized rather than anhydrous hydrazine to mitigate severe explosion hazards while maintaining excellent nucleophilicity. Toluene is chosen as the solvent because it allows for the azeotropic removal of water via a Dean-Stark apparatus, which thermodynamically drives the dehydration steps forward[2].

Step-by-Step Protocol :

  • Reagent Mixing : Dissolve 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in toluene (0.5 M concentration).

  • Nucleophilic Addition : Add hydrazine monohydrate (1.2 eq) dropwise at room temperature. Validation Checkpoint: A slight exothermic reaction indicates the initial nucleophilic attack forming the hydrazone intermediate.

  • Azeotropic Dehydration : Attach a Dean-Stark trap and reflux the mixture at 110 °C for 6 hours. Causality: The continuous removal of water prevents the reverse hydrolysis reaction, locking the molecule into the highly stable aromatic pyrazole configuration.

  • Isolation : Monitor via TLC (Hexane:EtOAc 7:3). Upon complete consumption of the diketone, cool the reaction to room temperature.

  • Crystallization : Concentrate the toluene under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a crystalline solid.

Workflow Step1 1. Enolate Formation (NaH + 4-Fluoroacetophenone) Step2 2. Claisen Condensation (+ Ethyl Acetate) Step1->Step2 Step3 3. Acidic Quench (pH 3) Yields 1,3-Diketone Step2->Step3 Step4 4. Hydrazone Formation (+ Hydrazine Hydrate) Step3->Step4 Step5 5. Azeotropic Reflux (Dean-Stark in Toluene) Step4->Step5 Step6 6. Recrystallization (Pure Pyrazole) Step5->Step6

Experimental workflow for the synthesis and isolation of the target pyrazole.

Mechanistic Insights: The Cyclocondensation Cascade

Understanding the reaction mechanism is crucial for troubleshooting synthetic deviations. The reaction between 1,3-diketones and hydrazine proceeds via a well-established cascade[4].

  • Primary Attack : The highly nucleophilic terminal nitrogen of hydrazine attacks the most electrophilic carbonyl carbon of the 1,3-diketone.

  • Hydrazone Formation : Elimination of the first water molecule yields a mono-hydrazone intermediate.

  • Ring Closure : The secondary amine of the hydrazone moiety undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Aromatization : Elimination of the second water molecule drives the irreversible aromatization, yielding the 1H-pyrazole system[6].

Mechanism A 1,3-Diketone B Nucleophilic Attack (Hydrazine) A->B C Hydrazone Intermediate B->C D Intramolecular Cyclization C->D E Dehydration (-H2O) D->E F Aromatic 1H-Pyrazole E->F

Stepwise cyclocondensation mechanism from 1,3-diketone to the final 1H-pyrazole.

Biological Relevance and Future Directions

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is not merely a synthetic endpoint; it is a versatile springboard for drug discovery. Halogenated pyrazoles exhibit profound anti-inflammatory properties[3]. Specifically, derivatives of this scaffold have been heavily patented and utilized as potent inhibitors of p38 MAP kinase and cyclooxygenase-2 (COX-2)[1]. The fluorine atom enhances binding affinity within hydrophobic protein pockets while simultaneously preventing rapid metabolic degradation, making it an ideal candidate for further derivatization at the N1 position.

References

  • ChemicalBook . 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. 5

  • MolAid . 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | 948293-38-7. 2

  • ResearchGate . Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.6

  • National Center for Biotechnology Information (PMC) . Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. 3

  • MDPI . Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 4

  • Google Patents . JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors. 1

Sources

in silico prediction of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational evaluation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (FMP), a privileged scaffold in medicinal chemistry. Unlike rigid templates, this guide treats FMP not merely as a static ligand but as a dynamic pharmacophore capable of tautomeric adaptation. We focus on its potential as an ATP-competitive kinase inhibitor (specifically targeting p38


 MAPK) and an anti-inflammatory agent, rationalized by its structural homology to known bioactive entities like Celecoxib and Rimonabant.

The workflow integrates Density Functional Theory (DFT) for tautomer analysis, molecular docking for binding mode prediction, and Molecular Dynamics (MD) for complex stability.

Structural Rationale & Target Identification

The Pharmacophore

The FMP scaffold consists of three critical domains that dictate its bioactivity profile:

  • 1H-Pyrazole Core: Acts as a bidentate hydrogen bond donor/acceptor motif, ideal for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Met109 in p38 MAPK).

  • 4-Fluorophenyl Group: The fluorine atom enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity (

    
    ), facilitating membrane permeability. It often engages in multipolar interactions with backbone carbonyls.
    
  • 5-Methyl Group: Provides a steric anchor. In kinase active sites, this methyl group often directs the molecule into the hydrophobic "gatekeeper" pocket, enforcing selectivity.

Target Hypothesis: p38 Mitogen-Activated Protein Kinase (MAPK)

While pyrazoles are famous for COX-2 inhibition (e.g., Celecoxib), those lacking the N1-phenyl-sulfonamide moiety often fail to access the COX-2 side pocket. Instead, NH-pyrazoles are classic ATP-mimetics.

  • Primary Prediction: p38

    
     MAPK inhibitor (Anti-inflammatory/Oncology).
    
  • Mechanism: ATP-competitive inhibition via hinge binding.

Computational Workflow

The following diagram outlines the integrated in silico pipeline, moving from quantum mechanical preparation to dynamic simulation.

G Figure 1: Integrated In Silico Workflow for FMP Bioactivity Prediction LigandPrep Ligand Preparation (DFT Optimization) Tautomer Tautomer Enumeration (3- vs 5- isomer) LigandPrep->Tautomer Docking Molecular Docking (AutoDock Vina) Tautomer->Docking Input Ligands TargetPrep Target Preparation (PDB: 1A9U) TargetPrep->Docking Receptor Grid MD MD Simulation (GROMACS 100ns) Docking->MD Best Pose ADMET ADMET Profiling (SwissADME) MD->ADMET Stability Check

Protocol 1: Ligand Preparation & Tautomerism

Scientific Nuance: The 1H-pyrazole ring undergoes annular tautomerism. In solution, the proton migrates between N1 and N2.

  • Tautomer A: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

  • Tautomer B: 5-(4-fluorophenyl)-3-methyl-1H-pyrazole.

Crucial Step: You must dock both tautomers. The protein environment often selects a specific tautomer that may not be the dominant species in vacuum.

Methodology
  • Structure Generation: Sketch FMP in ChemDraw/Avogadro.

  • QM Optimization: Perform geometry optimization using Gaussian 16 or ORCA .

    • Theory Level: DFT B3LYP/6-31G(d,p).

    • Solvation: IEFPCM (Water).

    • Objective: Calculate the relative energy (

      
      ) between Tautomer A and B.
      
  • Output: Generate .pdbqt files for both optimized tautomers, preserving partial charges (derived from ESP or Mulliken).

Protocol 2: Molecular Docking (p38 MAPK)

We utilize AutoDock Vina for its robust scoring function regarding hydrophobic enclosures typical of kinase pockets.

Experimental Setup
  • Target: Human p38

    
     MAPK (PDB ID: 1A9U ). This structure is co-crystallized with a pyrazole-urea inhibitor, providing a validated "open" conformation.
    
  • Grid Box Definition:

    • Center: X=22.5, Y=12.1, Z=25.4 (Centered on the ATP-binding hinge).

    • Size: 20 x 20 x 20 Å (Restricted to the ATP pocket to prevent non-specific surface binding).

  • Exhaustiveness: Set to 32 (High precision).

Predicted Binding Mode (Interaction Map)

The following diagram illustrates the hypothetical but mechanistically grounded binding mode of FMP within the p38 active site.

Interaction Figure 2: Predicted Interaction Map of FMP in p38 MAPK ATP Pocket Pyrazole Pyrazole NH (Donor/Acceptor) Met109 Met109 (Hinge Region) Pyrazole->Met109 H-Bond (Bidentate) FluoroPhenyl 4-Fluorophenyl Val38 Val38 (Hydrophobic) FluoroPhenyl->Val38 Hydrophobic Phe169 Phe169 (DFG Motif) FluoroPhenyl->Phe169 Pi-Pi T-stacking Methyl 5-Methyl Thr106 Thr106 (Gatekeeper) Methyl->Thr106 Van der Waals

Interpretation of Results
  • Hinge Binding: The pyrazole N1-H donates to the backbone carbonyl of Met109 , while N2 accepts a hydrogen from the backbone amide of Met109. This mimics the Adenine ring of ATP.

  • Selectivity Filter: The 5-methyl group is predicted to sit near the Thr106 gatekeeper residue. The size of this pocket determines selectivity against other kinases.

  • Score: Expect binding affinities in the range of -7.5 to -8.8 kcal/mol .

Protocol 3: ADMET & Drug-Likeness

Using SwissADME and pkCSM , we profile the "drug-ability" of FMP.

Table 1: Predicted Physicochemical & ADMET Profile

PropertyValueInterpretation
Molecular Weight 268.29 g/mol Optimal (< 500 Da). High ligand efficiency.
Log P (Lipophilicity) ~3.2Good oral bioavailability; likely BBB permeant.
TPSA 28.68 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Donors/Acceptors 1 / 2Ideal for intracellular targets.
CYP Inhibition CYP2C9 (Likely)The 4-fluorophenyl moiety is a common substrate for CYP2C9.
PAINS Alert NoneNo pan-assay interference structural alerts.

Toxicology Note: The fluorinated phenyl ring generally reduces the risk of quinone-imine metabolite formation compared to non-fluorinated analogs, improving the safety profile.

Protocol 4: Molecular Dynamics (Validation)

Docking provides a static snapshot. MD simulation (using GROMACS ) is required to verify if the ligand stays in the pocket.

Simulation Parameters
  • Force Field: CHARMM36m (best for protein-small molecule complexes).

  • Ligand Topology: Generated via CGenFF .

  • System: Solvated in a cubic TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • Duration: 100 ns.

Success Metrics (Self-Validating)
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone. A rising RMSD indicates the ligand is ejecting from the pocket.

  • H-Bond Occupancy: The Met109 H-bonds (hinge) must exist for > 60% of the simulation time to confirm kinase inhibition potential.

Conclusion

The in silico profiling of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole identifies it as a highly plausible Lead Compound for kinase inhibition, specifically targeting p38 MAPK . The presence of the 4-fluoro group enhances its ADMET profile by blocking metabolic soft spots, while the pyrazole core ensures efficient hinge binding.

Recommendation: Researchers should prioritize the synthesis of this scaffold and screen it in a Kinase Glo assay against p38


, followed by cell-based assays in inflammatory lines (e.g., RAW 264.7).

References

  • BenchChem. (2025).[1] Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • RCSB PDB. (1998). Crystal structure of human p38 MAP kinase complexed with a pyrazole-urea inhibitor (PDB: 1A9U). Link

Sources

Design, Synthesis, and Structure-Activity Relationship (SAR) of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole heterocycle represents one of the most privileged scaffolds in modern medicinal chemistry. Specifically, the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core serves as a highly versatile pharmacophore, forming the structural backbone for potent anti-inflammatory agents, kinase inhibitors, and targeted oncology therapeutics. This technical guide provides an in-depth analysis of the mechanistic rationale behind this specific substitution pattern, delivers self-validating synthetic protocols, and maps the Structure-Activity Relationship (SAR) governing its dual inhibition of Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.

Mechanistic Rationale: The Anatomy of the Scaffold

The precise selection of substituents on the 1H-pyrazole core is not arbitrary; it is driven by rigorous thermodynamic and pharmacokinetic principles.

The Fluorine Effect at C3

The incorporation of a 4-fluorophenyl group at the C3 position is a masterclass in bioisosteric design. The carbon-fluorine (C-F) bond possesses a bond dissociation energy of approximately 116 kcal/mol, compared to 99 kcal/mol for a standard C-H bond[1].

  • Metabolic Shielding: By placing the highly electronegative fluorine atom at the para position of the phenyl ring, medicinal chemists effectively block Cytochrome P450-mediated para-hydroxylation, drastically increasing the biological half-life of the molecule[1].

  • Binding Affinity: The electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring, enhancing favorable π-π stacking interactions within the hydrophobic binding pockets of target enzymes (such as the COX-2 active site)[2].

The 5-Methyl Directing Group

The methyl group at the C5 position serves a dual purpose. Sterically, it acts as a conformational lock, restricting the rotation of the pyrazole ring when bound to the target receptor. Electronically, it modulates the annular tautomerism of the 1H-pyrazole, subtly shifting the pKa of the N-H bond to optimize hydrogen bonding with critical amino acid residues (e.g., Arg120 and Tyr355 in COX-2).

Self-Validating Synthetic Methodologies

To construct the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core, a robust, two-phase Knorr pyrazole synthesis is employed. The protocol below is designed as a self-validating system, ensuring that intermediate success can be empirically verified before proceeding.

Phase 1: Claisen Condensation (1,3-Diketone Formation)

Objective: Synthesize 1-(4-fluorophenyl)butane-1,3-dione.

  • Preparation: In a flame-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: Argon prevents atmospheric moisture from quenching the NaH. THF provides an aprotic, polar medium that solvates the sodium cations, leaving the hydride highly reactive.

  • Enolate Generation: Cool the suspension to 0°C. Add 4-fluoroacetophenone (1.0 eq) dropwise.

    • Self-Validation: The immediate evolution of H₂ gas serves as a visual confirmation that the active enolate is successfully forming.

  • Acylation: Add anhydrous ethyl acetate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Ethyl acetate acts as the electrophile. Using it in excess drives the thermodynamic equilibrium toward the product.

  • Workup: Quench the reaction carefully with 1M HCl until the pH reaches ~3. Extract with EtOAc, wash with brine, and concentrate in vacuo.

    • Self-Validation: Thin-Layer Chromatography (TLC) using an 8:2 Hexane:EtOAc system will show the disappearance of the starting ketone and the emergence of a highly UV-active, lower-Rf spot corresponding to the dione.

Phase 2: Knorr Pyrazole Cyclodehydration

Objective: Construct the 1H-pyrazole ring.

  • Hydrazone Formation: Dissolve the crude 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Causality: Ethanol acts as a protic solvent, facilitating the essential proton transfers required for the initial nucleophilic attack of the hydrazine onto the carbonyl.

  • Cyclization: Heat the mixture to reflux (78°C) for 12 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack of the terminal nitrogen onto the second carbonyl. The subsequent elimination of two water molecules yields the aromatic pyrazole.

  • Isolation: Cool the mixture and pour it into crushed ice. Filter the resulting precipitate and recrystallize from hot ethanol.

    • Self-Validation: The rapid precipitation of a white solid in water confirms the successful formation of the hydrophobic pyrazole core. ¹H NMR will definitively validate the structure via a distinct singlet at ~6.5 ppm, corresponding to the isolated C4 proton of the pyrazole ring.

SynthesisWorkflow A 4-Fluoroacetophenone + Ethyl Acetate B 1-(4-Fluorophenyl) butane-1,3-dione A->B NaH, THF 0°C to RT D 3-(4-Fluorophenyl)- 5-methyl-1H-pyrazole B->D EtOH, Reflux 12h C Hydrazine Hydrate C->D Condensation E SAR Diversification (N-Alkylation/Arylation) D->E Base, R-X or Ar-B(OH)2

Figure 1: Synthetic workflow for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and its SAR derivatives.

Structure-Activity Relationship (SAR) Dynamics

Once the core is established, derivatization at the N1 and C4 positions dictates the pharmacological destiny of the molecule. The table below synthesizes quantitative SAR data, illustrating how specific substitutions pivot the molecule's selectivity between COX-2 and p38 MAP Kinase[2][3][4].

Compound IDN1 Substitution (R1)C4 Substitution (R4)COX-2 IC₅₀ (µM)p38α IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Core HH>10.0>10.0N/A
Deriv-A 4-SulfamoylphenylH0.041.25>200
Deriv-B 4-MethylsulfonylphenylH0.052.50>150
Deriv-C 4-SulfamoylphenylCl0.020.80>300
Deriv-D H4-Pyridyl>10.00.05N/A
SAR Insights:
  • COX-2 Selectivity (Deriv-A & C): N1-arylation with a 4-sulfamoylphenyl group is critical for COX-2 selectivity. The sulfonamide moiety inserts into the secondary hydrophilic side pocket of COX-2 (absent in COX-1), establishing critical hydrogen bonds with His90 and Arg513[3]. Furthermore, halogenation at C4 (Deriv-C) increases potency by stabilizing the enzyme-inhibitor complex through enhanced van der Waals interactions[2].

  • p38 Kinase Specificity (Deriv-D): Leaving N1 unsubstituted while introducing a 4-pyridyl group at C4 drastically shifts the profile. The pyridyl nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the Met109 residue in the hinge region of the p38 kinase ATP-binding pocket[4].

Biological Signaling & Target Modulation

The therapeutic value of these pyrazole derivatives lies in their ability to disrupt the inflammatory cascade at two distinct nodes: the transcriptional level (p38 MAPK) and the enzymatic level (COX-2).

p38 MAP Kinase is activated by pro-inflammatory cytokines (TNF-α, IL-1β). Once phosphorylated, p38 translocates to the nucleus and upregulates the expression of the COX-2 enzyme[4]. Subsequently, COX-2 catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins (e.g., PGE2)[3]. By designing dual-target pyrazole derivatives, researchers can achieve synergistic anti-inflammatory efficacy by simultaneously blocking the production of COX-2 and the catalytic activity of any existing COX-2 enzymes.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) p38 p38 MAP Kinase Activation Stimulus->p38 Receptor Binding COX2 COX-2 Enzyme Upregulation p38->COX2 Transcriptional Activation PGs Prostaglandins (PGE2) Pain & Inflammation COX2->PGs Catalysis AA Arachidonic Acid AA->PGs Enzymatic Conversion Inhibitor Pyrazole Derivatives (Dual Inhibitors) Inhibitor->p38 ATP-Competitive Inhibition Inhibitor->COX2 Active Site Blockade

Figure 2: Dual inhibition of the p38 MAPK and COX-2 inflammatory signaling pathways by pyrazoles.

References

  • Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. URL:[Link]

  • Fustero, S., et al. (2025). "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences. URL:[Link]

  • Purser, S., et al. (2008). "The role of fluorine in medicinal chemistry." Chemical Society Reviews (via Tandfonline). URL:[Link]

  • G.D. Searle & Co. (2002). "Substituted pyrazoles as p38 kinase inhibitors." Google Patents (JP2002530397A).

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogues demonstrating significant potential as anticancer agents.[1][2] The initial assessment of a compound's effect on cell viability and proliferation is a critical gating step in the early-stage drug discovery pipeline.[3] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental design, assay selection, and data interpretation. We present a dual-assay approach, utilizing both metabolic (MTT) and membrane integrity (Lactate Dehydrogenase) endpoints to generate a robust preliminary cytotoxicity profile. All protocols are designed as self-validating systems with requisite controls to ensure data integrity and reproducibility.

Foundational Principles & Strategic Experimental Design

The Pyrazole Scaffold: A Foundation for Anticancer Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] Numerous pyrazole-containing compounds have been investigated and developed as potent inhibitors of key oncogenic pathways, targeting protein kinases (e.g., EGFR, VEGFR), cyclin-dependent kinases (CDKs), and tubulin polymerization, among others.[1][4] The subject of this guide, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, incorporates a fluorophenyl moiety, a common substitution in medicinal chemistry intended to enhance metabolic stability and binding affinity.[5]

Rationale for a Multiparametric Cytotoxicity Assessment

An initial screen should provide a clear, quantitative measure of a compound's biological effect. Relying on a single assay can be misleading, as different assays measure distinct cellular events. A compound might, for example, halt cell division (a cytostatic effect) without immediately compromising membrane integrity (a cytotoxic effect). To build a more complete initial profile, we advocate for a dual-assay strategy:

  • Metabolic Viability Assessment (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[6] In viable, metabolically active cells, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) is reduced to an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, making this a robust indicator of cell viability and proliferation.

  • Cell Membrane Integrity Assessment (LDH Assay): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[8] Measuring LDH release provides a direct marker of cell death resulting from membrane damage.[9]

Comparing the results from these two assays provides valuable preliminary insight. A strong decrease in the MTT signal with a correspondingly high LDH release suggests a necrotic cell death mechanism. Conversely, a potent anti-proliferative effect observed in the MTT assay without a significant increase in LDH release may point towards a cytostatic effect or an apoptotic mechanism that has not yet progressed to secondary necrosis.[10]

Strategic Selection of Cell Lines

The choice of cell lines is paramount for generating relevant data.[11] The initial screen should ideally use a panel of well-characterized cancer cell lines from diverse tissue origins to identify broad-spectrum activity or potential tissue specificity.[12] Equally critical is the inclusion of a non-cancerous cell line to establish a preliminary therapeutic window and assess the compound's selectivity for cancer cells over normal cells.[13]

For this guide, we propose the following representative panel:

  • A549: Human lung carcinoma.

  • MCF-7: Human breast adenocarcinoma (luminal A, ER-positive).

  • HCT-116: Human colon carcinoma.

  • hTERT-immortalized Gingival Fibroblasts (or L929 mouse fibroblasts): A non-cancerous control to evaluate general cytotoxicity.[11]

This panel allows for the assessment of efficacy against three of the most common cancer types while providing a crucial benchmark for selectivity.

In-Depth Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to aseptic cell culture techniques is mandatory throughout.

Preparation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Causality: The compound must be accurately dissolved and diluted to ensure precise and reproducible concentrations are delivered to the cells. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds; however, its final concentration in the culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Create serial dilutions from this stock solution using complete cell culture medium to achieve the desired final testing concentrations (e.g., a range from 0.1 µM to 100 µM).

  • Prepare a vehicle control for each experiment, which contains the highest concentration of DMSO used in the test wells, diluted in culture medium.

Protocol 1: MTT Assay for Cell Viability

This protocol is synthesized from established methodologies to ensure reliability.[6][14]

Materials:

  • Selected cell lines (adherent).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Sterile 96-well flat-bottom plates.

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C, protected from light.[7][15]

  • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[15]

  • Microplate reader capable of measuring absorbance at ~570-590 nm.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and resumption of exponential growth.

  • Compound Treatment: After 24 hours, carefully aspirate the medium. Add 100 µL of medium containing the desired concentrations of the test compound. Include wells for:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells in medium with the highest DMSO concentration.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this period, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals. This incubation time is critical to allow for sufficient formazan development without causing toxicity from the MTT reagent itself.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO or another suitable solubilization solution to each well.[15]

  • Plate Agitation: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Incomplete solubilization is a common source of error and will lead to an underestimation of viability.

  • Absorbance Measurement: Read the absorbance at 590 nm (with a reference wavelength of >650 nm if desired) within 1 hour.[15]

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principles of commercially available kits and established methods.[16]

Materials:

  • Selected cell lines (adherent).

  • Complete culture medium (phenol red-free medium is recommended to reduce background).

  • Sterile 96-well flat-bottom plates.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer).

  • Microplate reader capable of measuring absorbance at ~490 nm.[16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells as described in the MTT protocol (Section 2.2, Step 1).

  • Compound Treatment & Control Setup: After 24 hours, treat the cells with the test compound dilutions. It is critical to set up the following controls in triplicate for accurate data normalization:

    • Spontaneous LDH Release: Untreated cells. This measures the baseline level of cell death in the culture.

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer (e.g., containing Triton™ X-100) 45 minutes before the end of incubation. This establishes the 100% cytotoxicity value.[16]

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the same exposure time as the MTT assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Supernatant Collection: (Optional but recommended) Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[16] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. This mixture contains the substrates (lactate, NAD+) and enzymes necessary for the colorimetric reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance at 490 nm.

Data Analysis and Interpretation

Calculation and Presentation of Results

Raw absorbance data must be processed to determine the biological effect of the compound.

For the MTT Assay:

  • Percent Viability = [ (AbsSample - AbsBlank) / (AbsVehicle Control - AbsBlank) ] * 100

For the LDH Assay:

  • Percent Cytotoxicity = [ (AbsSample - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous) ] * 100

The IC₅₀ (Half-maximal Inhibitory Concentration) value should be calculated for each cell line using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism). The IC₅₀ represents the concentration of the compound required to inhibit cell growth or viability by 50%.[17]

A key metric for evaluating cancer-specific activity is the Selectivity Index (SI) .[13]

  • Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells

A higher SI value indicates greater selectivity for killing cancer cells over normal cells, a highly desirable characteristic for a potential therapeutic agent.[13]

Tabulated Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (48 hr exposure)

Cell Line Cancer Type Assay IC₅₀ (µM) ± SD
A549 Lung Carcinoma MTT 12.5 ± 1.1
MCF-7 Breast Adenocarcinoma MTT 28.3 ± 2.5
HCT-116 Colon Carcinoma MTT 9.8 ± 0.9

| Fibroblast | Non-Cancerous | MTT | 85.1 ± 6.7 |

Table 2: Calculated Selectivity Index (SI)

Cancer Cell Line SI (vs. Fibroblast)
A549 6.8
MCF-7 3.0

| HCT-116 | 8.7 |

Interpretation of Hypothetical Data: The data in Table 1 suggests that 3-(4-fluorophenyl)-5-methyl-1H-pyrazole exhibits potent cytotoxic/cytostatic activity against the tested cancer cell lines, with the highest potency observed against HCT-116 colon cancer cells. Table 2 indicates a favorable selectivity profile, particularly for colon and lung cancer cells, as the compound is nearly 7-9 times more potent against these cells than against normal fibroblasts.

Mechanistic Context and Workflow Visualization

While this preliminary screen does not elucidate a specific mechanism of action, it provides the foundation for forming hypotheses. Pyrazole derivatives are known to inhibit a variety of signaling pathways critical for cancer cell proliferation and survival.[18] Further studies would be required to determine if 3-(4-fluorophenyl)-5-methyl-1H-pyrazole acts on similar targets.

Visualizing the Experimental Workflow

A clear graphical representation of the workflow ensures methodological clarity and aids in replication.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (48-72 hr) cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Interpretation p1 Culture & Passage of Cell Lines a1 Seed Cells in 96-Well Plates p1->a1 p2 Prepare Compound Stock & Dilutions a2 Treat Cells with Compound (incl. Controls) p2->a2 a1->a2 r1 MTT Assay: Add MTT -> Incubate -> Solubilize Formazan a2->r1 Incubate r2 LDH Assay: Collect Supernatant -> Add Reaction Mix a2->r2 Incubate r3 Read Absorbance (MTT: 590nm, LDH: 490nm) r1->r3 r2->r3 d1 Calculate % Viability and % Cytotoxicity r3->d1 d2 Determine IC50 Values (Non-linear Regression) d1->d2 d3 Calculate Selectivity Index d2->d3 G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription nucleus->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole (Hypothetical Target) compound->rtk  Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion and Future Directions

The preliminary cytotoxicity screening is the first and a fundamentally important step in evaluating the therapeutic potential of a novel compound like 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The dual-assay approach detailed in this guide provides a robust and reliable method for determining the compound's potency (IC₅₀) and its selectivity towards cancer cells.

Upon successful completion of this initial screen, demonstrating potent and selective activity, the logical next steps in the drug discovery cascade would include:

  • Secondary Screening: Expanding the cell line panel to further define the spectrum of activity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanism through assays for apoptosis (e.g., Annexin V/PI staining, caspase activation), cell cycle analysis, and target-based enzymatic assays.

  • ADME/Tox Profiling: Preliminary in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical animal models.

This structured, rational approach ensures that only the most promising candidates, with well-characterized in vitro activity, are advanced, thereby optimizing resources and increasing the probability of success in the complex journey of drug development.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]

  • MDPI. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). Retrieved from [Link]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, a privileged scaffold in medicinal chemistry.[1] The method utilizes a Claisen condensation of 4'-fluoroacetophenone with ethyl acetate to generate the


-diketone intermediate, followed by cyclocondensation with hydrazine hydrate. This guide emphasizes process control, mechanistic understanding, and self-validation through rigorous characterization (NMR, LC-MS, MP), designed for researchers in drug discovery (e.g., p38 MAP kinase and COX-2 inhibitors).

Introduction & Scientific Rationale

The 3,5-disubstituted pyrazole ring is a cornerstone pharmacophore. The introduction of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability by blocking oxidative metabolism (CYP450) and increases lipophilicity, potentially improving membrane permeability.

This protocol avoids the use of unstable diazonium intermediates or expensive transition metal catalysts. Instead, it relies on the thermodynamic driving force of heteroaromatization.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bonds, revealing hydrazine and a 1,3-dicarbonyl equivalent (1-(4-fluorophenyl)butane-1,3-dione) as the synthons.[1] The 1,3-dicarbonyl is further disconnected via a Claisen condensation between 4'-fluoroacetophenone and an acetate equivalent.[1]

Retrosynthesis Target 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Inter 1-(4-fluorophenyl)butane-1,3-dione Target->Inter Retro-Cyclization Hydrazine Hydrazine Hydrate Target->Hydrazine + SM1 4'-Fluoroacetophenone Inter->SM1 Retro-Claisen SM2 Ethyl Acetate Inter->SM2

Figure 1: Retrosynthetic disconnection strategy.

Safety & Precautions

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metals.

  • Sodium Ethoxide: Moisture sensitive and corrosive.

  • 4'-Fluoroacetophenone: Irritant.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

Experimental Protocol

Step 1: Synthesis of 1-(4-fluorophenyl)butane-1,3-dione

This step utilizes a Claisen condensation.[1][2] The use of sodium ethoxide (NaOEt) generates the enolate of the ketone, which attacks the ester.[3]

Reagents:

  • 4'-Fluoroacetophenone (1.0 eq, 20.0 mmol, 2.76 g)[1]

  • Ethyl Acetate (Dry, used as solvent/reagent, ~10 eq, 20 mL)

  • Sodium Ethoxide (2.0 eq, 40.0 mmol, 2.72 g)

  • Solvent: Anhydrous Ethanol (minimal amount if needed) or use EtOAc neat.

  • Acid: Glacial Acetic Acid or 1M HCl (for quenching)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add NaOEt to the flask. If using solid NaOEt, suspend in a minimal amount of anhydrous ethanol or add directly to the ethyl acetate.

    • Note: Commercial NaOEt can degrade. Freshly prepared NaOEt (Na metal in EtOH) often gives higher yields.

  • Reactant Addition: Add dry Ethyl Acetate (20 mL). Cool to 0°C in an ice bath.

  • Ketone Addition: Add 4'-fluoroacetophenone dropwise over 10 minutes.

    • Mechanistic Insight: Slow addition prevents self-condensation of the ketone (aldol side reaction).

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.

    • Observation: The reaction mixture often turns yellow/orange and may become thick due to the precipitation of the sodium salt of the diketone.

  • Quench: Cool to room temperature (RT). Pour the mixture into 50 mL of ice water.

    • Phase Check: The organic layer (unreacted ester) will separate. The product is in the aqueous layer as the enolate salt.

  • Isolation: Separate the layers. Wash the aqueous layer once with diethyl ether to remove unreacted ketone.

  • Acidification: Acidify the aqueous layer with glacial acetic acid (or 1M HCl) to pH ~4-5.

    • Result: The

      
      -diketone will precipitate as a solid or oil out.
      
  • Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield Expectation: 70–85% as a pale yellow solid/oil.

Step 2: Cyclization to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

The 1,3-diketone reacts with hydrazine.[1] The reaction is regioselective in terms of mechanism but results in a tautomeric equilibrium where the 3- and 5- positions are chemically equivalent in the unsubstituted N-H pyrazole.

Reagents:

  • 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq, from Step 1)[1]

  • Hydrazine Hydrate (50-60% solution) (1.2 eq)[1]

  • Solvent: Ethanol (Absolute)[4]

Procedure:

  • Dissolution: Dissolve the crude

    
    -diketone in Ethanol (10 mL per gram of substrate) in a clean RBF.
    
  • Addition: Add Hydrazine Hydrate dropwise at RT.

    • Exotherm Warning: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

  • Workup: Cool the mixture to RT.

    • Crystallization:[5] Often, the product precipitates upon cooling. If not, reduce the volume by 50% on a rotavap and add cold water.

  • Filtration: Filter the solid precipitate.[6][7] Wash with cold water (

    
     mL) and cold Hexane (
    
    
    
    mL).
  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain analytical purity.

Workflow Start Start: 4'-Fluoroacetophenone Step1 Step 1: Claisen Condensation (EtOAc, NaOEt, Reflux) Start->Step1 Check1 Phase Separation (Product in Aqueous Layer) Step1->Check1 Acidify Acidification & Extraction (Isolate 1,3-Diketone) Check1->Acidify Acidify Aqueous Phase Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, Reflux) Acidify->Step2 Isolate Filtration & Recrystallization Step2->Isolate Final Final Product: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Isolate->Final

Figure 2: Experimental workflow for the synthesis process.

Data Analysis & Characterization

Expected Analytical Data

Confirm the structure using Proton NMR (


H NMR) and Melting Point.
ParameterExpected Value/ObservationAssignment
Appearance White to off-white needles/powder-
Melting Point 136–140 °CCrystalline purity check

H NMR (DMSO-

)

2.28 (s, 3H)
Methyl group (C5-

)

6.45 (s, 1H)
Pyrazole ring proton (C4-

)

7.25 (t,

Hz, 2H)
Aromatic (ortho to F)

7.82 (dd,

Hz, 2H)
Aromatic (meta to F)

12.6–12.9 (br s, 1H)
Pyrazole

(Exchangeable)
LC-MS (ESI+)

Molecular Ion
Tautomerism Note

In solution (NMR), the N-H proton often exchanges rapidly, making the 3- and 5- positions indistinguishable on the NMR timescale unless the sample is very dry and cold. The compound exists as a tautomeric mixture of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents/solvent.[1]Ensure EtOAc and Ethanol are anhydrous. Use fresh NaOEt.
No Precipitate in Step 1 pH not acidic enough.Ensure pH is < 5 during acidification to protonate the enolate.
Oiling out in Step 2 Impure intermediate.Purify the

-diketone via silica plug filtration before cyclization.
Product Color Oxidation or trace hydrazine.Recrystallize from EtOH/Water. Ensure hydrazine is fully consumed.

References

  • Claisen Condensation Mechanism & Scope

    • Organic Chemistry Portal. Claisen Condensation. Link

  • Pyrazole Synthesis Reviews

    • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

  • Specific Analog Synthesis (Methodology Basis)

    • Ragavan, R. V., et al. (2009).[5] Synthesis of some novel bioactive 4-oxy/thio substituted-1H-pyrazol-5(4H)-ones via efficient cross-Claisen condensation. European Journal of Medicinal Chemistry. Link

  • Characterization Data Support

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11317586 (Similar Analog). Link

Sources

using 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a Privileged Scaffold in Anticancer Kinase Inhibitor Discovery

Executive Summary

This guide details the application of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (referred to herein as PZ-4F ) in anticancer research. While PZ-4F exhibits modest baseline cytotoxicity, its primary value lies in its role as a Privileged Scaffold for Fragment-Based Drug Discovery (FBDD). Its structural motifs—specifically the hydrogen-bond donor/acceptor profile of the pyrazole ring and the lipophilic 4-fluorophenyl group—mimic the pharmacophores required to bind the ATP-binding pocket of protein kinases (e.g., p38 MAPK, EGFR) and the cyclooxygenase-2 (COX-2) active site.

This document provides validated protocols for the synthesis , derivatization , and biological evaluation of PZ-4F, enabling researchers to utilize it as a starting block for generating high-potency anticancer agents.

Mechanism of Action & Rationale

The "Privileged Structure" Hypothesis

PZ-4F is not merely a random chemical; it is a template for bioactivity.

  • Kinase Hinge Binding: The pyrazole nitrogen atoms (N1-H and N2) often serve as a bidentate anchor, forming hydrogen bonds with the "hinge region" residues of kinase ATP pockets (e.g., Met793 in EGFR or Met109 in p38

    
    ).
    
  • Hydrophobic Pocket Targeting: The 4-fluorophenyl moiety is positioned to occupy the hydrophobic "back pocket" (Gatekeeper region), a critical interaction for selectivity in kinase inhibitors.

  • Electronic Tuning: The fluorine atom at the para-position metabolically stabilizes the phenyl ring (blocking P450 oxidation) and modulates acidity/basicity, enhancing bioavailability.

Signaling Pathway Intervention

Derivatives of PZ-4F are frequently designed to intercept the RAS-RAF-MEK-ERK or p38 MAPK pathways, which drive proliferation and survival in solid tumors (e.g., HepG2, MCF-7).

G GrowthFactor Growth Factors (EGF/TNF-alpha) Receptor Receptor Tyrosine Kinase (EGFR) GrowthFactor->Receptor Activation RAS RAS (GTP) Receptor->RAS p38 p38 MAPK Receptor->p38 Stress Response RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation p38->Nucleus Inflammation/Survival PZ_Deriv PZ-4F Derivatives (ATP Competitive Inhibitor) PZ_Deriv->Receptor Inhibits PZ_Deriv->p38 Inhibits

Figure 1: Mechanism of Action.[1] PZ-4F derivatives target upstream kinases (EGFR) or stress-activated kinases (p38), halting the phosphorylation cascade required for tumor cell proliferation.

Experimental Protocols

Protocol A: Synthesis of the PZ-4F Scaffold

Objective: To generate high-purity 3-(4-fluorophenyl)-5-methyl-1H-pyrazole for use as a lead fragment.

Materials:

  • 1-(4-fluorophenyl)-1,3-butanedione (CAS: 765-22-0)

  • Hydrazine monohydrate (64-65% N2H4)

  • Absolute Ethanol[1][2]

  • Glacial Acetic Acid (Catalyst)[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (1.80 g) of 1-(4-fluorophenyl)-1,3-butanedione in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 12 mmol (0.6 mL) of hydrazine monohydrate dropwise with constant stirring at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The diketone spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto 50 g of crushed ice/water mixture.

  • Crystallization: A white to pale-yellow precipitate will form immediately. Stir for 15 minutes.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL).[1] Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.

  • Validation:

    • Yield: Expected 80–90%.

    • Melting Point: ~152–153°C.[1][2]

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet around

      
       6.3–6.5 ppm and the methyl singlet around 
      
      
      
      2.3 ppm.
Protocol B: Derivatization for SAR (Structure-Activity Relationship)

Objective: To enhance anticancer potency by functionalizing the N1 or C4 positions.[1]

Workflow Diagram:

Synthesis Start 1-(4-fluorophenyl)- 1,3-butanedione Core PZ-4F Scaffold (Core Structure) Start->Core Reflux/EtOH Hydrazine Hydrazine Hydrate Hydrazine->Core Path1 Vilsmeier-Haack (POCl3/DMF) Core->Path1 Path2 N-Arylation (Ullmann/Buchwald) Core->Path2 Prod1 4-Formyl Derivative (EGFR Inhibitor Precursor) Path1->Prod1 C4 Functionalization Prod2 N1-Aryl Derivative (COX-2/p38 Inhibitor) Path2->Prod2 N1 Functionalization

Figure 2: Synthetic workflow transforming the PZ-4F scaffold into bioactive anticancer agents.

Key Derivatization Strategy:

  • C4-Formylation (Targeting EGFR): React PZ-4F with POCl3/DMF (Vilsmeier-Haack) to introduce an aldehyde at position 4. This aldehyde can be condensed with thiosemicarbazides to form Schiff bases, a class known for high potency against MCF-7 cells.

  • N1-Arylation (Targeting p38/COX-2): Use a copper-catalyzed Ullmann coupling or Buchwald-Hartwig amination to attach a second aryl group (e.g., 4-sulfonamidophenyl) to the N1 nitrogen. This creates the tricyclic geometry seen in drugs like Celecoxib.[1]

Biological Evaluation: Data & Analysis

In Vitro Cytotoxicity (MTT Assay)

Purpose: Establish the IC50 of the core scaffold vs. new derivatives.

Protocol:

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve PZ-4F in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Treat cells for 48h.
    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control: Doxorubicin or Cisplatin.[1]

  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure Absorbance at 570 nm.

Expected Data Profile (Reference Values): | Compound | Cell Line | IC50 (


M) | Interpretation |
| :--- | :--- | :--- | :--- |
| PZ-4F (Core)  | MCF-7 | > 50 | Weak/Inactive.  Serves as a fragment baseline. |
| PZ-4F (Core)  | HepG2 | ~45 | Weak.  Indicates low standalone potency. |
| N1-Aryl Derivative  | MCF-7 | 5.8 - 9.3 | Active.  Arylation significantly improves potency. |
| C4-Schiff Base  | HepG2 | 3.5 - 6.0 | Potent.  C4 modification engages additional kinase residues. |
| Doxorubicin  | MCF-7 | 0.5 - 1.0 | Standard.  Positive control reference. |
Kinase Selectivity Screening

To confirm the mechanism, the compound should be screened against a kinase panel.[1]

  • Assay: ADP-Glo™ or Z'-LYTE™ Kinase Assay.

  • Target: Recombinant p38

    
     MAPK or EGFR (L858R mutant).[1]
    
  • Interpretation: A "Hit" for the core scaffold is often defined as >30% inhibition at 10

    
    M. Derivatives should achieve IC50 < 100 nM.[1]
    

References

  • Synthesis & Characterization: Fun, H. K., et al. (2010).[1][3] "Crystal structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives." Journal of Chemical Crystallography. Link

  • Anticancer Activity (HepG2): Xu, Z., et al. (2016).[1] "Synthesis and biological evaluation of novel pyrazoline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • p38 MAP Kinase Inhibition: Dumas, J., et al. (2000).[1] "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • EGFR Kinase Inhibition: Lv, P. C., et al. (2010).[1] "Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • General Pyrazole Pharmacology: Kumar, V., et al. (2013).[1] "Pyrazoles as potential anti-inflammatory and anti-cancer agents."[1][5] Mini Reviews in Medicinal Chemistry. Link

Sources

application of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Scaffold

Executive Summary

This guide details the experimental framework for utilizing 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (and its N-substituted derivatives) in antimicrobial discovery. Pyrazoles are a privileged scaffold in medicinal chemistry, with the 4-fluorophenyl moiety specifically enhancing metabolic stability and lipophilicity (LogP modulation), facilitating membrane permeation in Gram-negative pathogens. This document provides standardized protocols for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and mechanistic validation via Time-Kill kinetics.

Chemical Identity & Handling

  • Compound Name: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

  • Molecular Formula: C₁₀H₉FN₂

  • Molecular Weight: 176.19 g/mol

  • Rationale for Fluorination: The inclusion of the fluorine atom at the para position of the phenyl ring serves two critical functions:

    • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the susceptible C4 position, extending the compound's half-life in vivo.

    • Lipophilicity: It increases the partition coefficient (LogP), enhancing passive transport across the bacterial cell wall, particularly the peptidoglycan layer of Gram-positive organisms.

Solubility & Stock Preparation Protocol
  • Challenge: Unsubstituted pyrazoles exhibit poor aqueous solubility, often precipitating in Mueller-Hinton Broth (MHB).

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO) is the required primary solvent.

  • Stock Concentration: Prepare a 10 mg/mL (approx. 56 mM) master stock.

    • Weigh 10 mg of powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of anhydrous, sterile-filtered DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

Antimicrobial Assay Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10 Guidelines

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well U-bottom polystyrene plates (untreated).

  • Resazurin dye (optional, for visual readout).

  • Positive Control: Ciprofloxacin (Stock 1 mg/mL).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB to achieve final assay concentration of 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of 128 µg/mL working solution (prepared from DMSO stock) into column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.

  • Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (DMSO only).

  • Inoculation: Inoculate to

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto nutrient agar.

  • Analysis: A bactericidal effect is defined as a

    
     reduction in CFU/mL relative to the initial inoculum.
    

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for the Broth Microdilution Assay, ensuring proper controls and dilution factors.

MIC_Workflow Stock DMSO Stock (10 mg/mL) Working Working Soln (256 µg/mL in Media) Stock->Working Dilute in CAMHB Plate 96-Well Plate (Serial Dilution) Working->Plate Add to Col 1 Plate->Plate Serial Dilution (1:2) Incubate Incubation 37°C, 18h Plate->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add to All Wells (except sterility) Readout Readout: Turbidity / Resazurin Incubate->Readout

Caption: Workflow for MIC determination using broth microdilution. Critical control points include the initial DMSO dilution and the final inoculum density.

Mechanism of Action (MOA)

The antimicrobial activity of pyrazole derivatives, particularly those with aryl substitutions, is often attributed to the inhibition of DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones which bind the DNA-gyrase complex, certain pyrazole scaffolds competitively inhibit the ATP-binding subunit (GyrB), preventing the energy-dependent supercoiling of bacterial DNA.

Key Pathway:

  • Target: Bacterial DNA Gyrase B subunit.

  • Effect: Inhibition of ATP hydrolysis.

  • Result: Accumulation of positive supercoils

    
     Replication fork arrest 
    
    
    
    Cell death.

MOA_Pathway Compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Target DNA Gyrase (GyrB) Compound->Target Competitive Binding ATP_Block Inhibition of ATP Hydrolysis Target->ATP_Block Supercoiling Failure of DNA Supercoiling ATP_Block->Supercoiling Replication Replication Fork Arrest Supercoiling->Replication Death Bacterial Cell Death Replication->Death

Caption: Proposed Mechanism of Action (MOA) for aryl-pyrazole derivatives targeting bacterial DNA replication machinery.

Data Analysis & Interpretation

ParameterCalculation/DefinitionInterpretation
MIC Lowest conc. w/ no visible growth< 10 µg/mL: Potent lead.10-64 µg/mL: Moderate activity.> 64 µg/mL: Inactive.
MBC/MIC Ratio (Min Bactericidal Conc) / MICRatio

4:
Bactericidal.Ratio > 4: Bacteriostatic.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Troubleshooting Guide:

  • Precipitation in Wells: Check DMSO concentration. Final DMSO in assay should be

    
    . If precipitation occurs, reduce starting concentration or use a co-solvent (e.g., 5% Tween-80).
    
  • Variable MICs: Ensure inoculum size is strictly

    
     CFU/mL. Over-inoculation artificially raises MIC.
    

References

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Current status of pyrazole and its biological activities. PMC (NCBI). [Link]

Application Note: Experimental Design & Validation Workflows for Anti-Inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazole derivatives (e.g., celecoxib, deracoxib) represent a privileged scaffold in medicinal chemistry due to their robust anti-inflammatory properties. Their primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme and the downstream modulation of the NF-κB signaling pathway[1][2]. When developing novel pyrazole analogs, researchers must employ a rigorous, multi-tiered experimental design to validate efficacy, ensure target selectivity, and rule out false positives caused by cellular toxicity[3].

This application note details a self-validating workflow encompassing cell-free enzymatic assays, cell-based macrophage models, and in vivo acute inflammation models.

G LPS LPS (Endotoxin) TLR4 TLR4 Complex LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation COX2 COX-2 Enzyme NFkB->COX2 Gene Expression iNOS iNOS Enzyme NFkB->iNOS Gene Expression PGE2 PGE2 & Inflammation COX2->PGE2 NO Nitric Oxide (NO) iNOS->NO Pyrazole Pyrazole Derivative Pyrazole->NFkB Blocks Translocation Pyrazole->COX2 Direct Inhibition

Mechanism of Pyrazole Derivatives in Inhibiting LPS-Induced Inflammatory Pathways

Experimental Protocols & Causality

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay

Causality & Self-Validation: Cell-free assays isolate the direct interaction between the drug and the target enzyme, removing variables like membrane permeability or metabolic degradation. This establishes the baseline Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Evaluating the SI is critical because non-selective COX inhibition leads to severe gastrointestinal and renal toxicity[4]. Using a known selective inhibitor (Celecoxib) and a non-selective inhibitor (Indomethacin) internally validates the assay's dynamic range[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a required cofactor.

  • Inhibitor Incubation: Add the experimental pyrazole compound (dissolved in DMSO, ensuring final DMSO concentration is <1% to prevent solvent-induced denaturation) at varying concentrations (e.g., 0.1 to 100 µM). Incubate at 25°C for 5-10 minutes to allow for steady-state binding[5].

  • Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric electron donor (e.g., TMPD) to all wells to initiate the enzymatic cascade.

  • Detection: Measure the absorbance at 590 nm using a microplate reader to quantify TMPD oxidation[5].

  • Data Analysis: Calculate the percentage of inhibition relative to the 100% initial activity wells and determine the IC50 values via dose-response regression.

Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages

Causality & Self-Validation: RAW 264.7 cells mimic macrophage-driven inflammation. Lipopolysaccharide (LPS) stimulates the TLR4 receptor, triggering the NF-κB cascade. Measuring Nitric Oxide (NO) and cytokines provides a holistic view of the compound's downstream efficacy[1][5]. Crucially, this assay must be a self-validating system: it must be paired with an MTT viability assay to ensure that a reduction in inflammatory markers is due to true pharmacological inhibition, not simply because the pyrazole compound is cytotoxic[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere[1].

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the pyrazole compound for 1 hour prior to stimulation[5].

  • Stimulation: Add 1 µg/mL LPS to all wells (except the negative control group) to induce inflammation. Incubate for 24 hours[5].

  • NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent, incubate for 10 minutes at room temperature, and read absorbance at 540 nm[5].

  • Cytokine Quantification: Use the remaining supernatant to quantify TNF-α and IL-6 concentrations using specific ELISA kits.

  • Viability Validation: Add MTT reagent (0.5 mg/mL) to the original cell plate. Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm to confirm cell viability remains >90%[3].

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Self-Validation: Carrageenan injection induces a biphasic inflammatory response: an early phase driven by histamine/serotonin, and a late phase mediated by prostaglandins and COX-2. Because pyrazoles specifically target COX-2, their efficacy is best captured by measuring edema suppression during the late phase (3-5 hours post-injection)[1]. This in vivo model validates that the compound possesses adequate bioavailability and pharmacokinetic stability to function systemically[6].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer the pyrazole compound (e.g., 10-20 mg/kg) or the reference drug (e.g., Diclofenac 10 mg/kg) orally via gavage[1].

  • Induction: One hour post-treatment, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw[1].

  • Measurement: Measure paw volume using a plethysmometer at baseline (0 hr), and subsequently at 1, 2, 3, 4, and 5 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle-treated control group at the 3-hour mark[1].

Quantitative Data Presentation

The following table summarizes the expected benchmarking metrics for evaluating novel pyrazole derivatives against the industry standard, Celecoxib. A successful candidate should exhibit a high Selectivity Index, potent NO inhibition, and significant in vivo edema reduction without compromising cell viability.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (%)Paw Edema Inhibition at 3h (%)Cell Viability (%)
Celecoxib (Control) >50.00.04>125085.2 ± 2.182.8 ± 3.4>95
Pyrazole Analog X (Lead) 45.30.0856678.4 ± 1.875.2 ± 4.1>95
Pyrazole Analog Y (Failed) 12.11.508.045.1 ± 3.230.5 ± 5.2>95
Pyrazole Analog Z (Toxic) 0.50.202.592.1 ± 1.1N/A<40

*Note: Analog Z shows high NO inhibition strictly due to cytotoxicity, highlighting the critical need for the MTT viability validation step.

References

  • Benchchem - A Comprehensive Protocol for Evaluating the Anti-inflammatory Properties of Pyrazole Deriv
  • SciSpace - A review on anti-inflammatory potential of substituted pyrazoline derivatives synthesised
  • Benchchem - A Comparative Guide to Pyrazole Derivatives in Anti-Inflamm
  • MDPI - Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages
  • MDPI - Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study
  • NIH - New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflamm

Sources

Application Notes and Protocols: 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold in modern drug discovery. This document outlines the synthetic methodology for the core scaffold, protocols for its derivatization, and detailed procedures for evaluating the biological activities of its analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features and synthetic accessibility have led to the development of numerous clinically approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobial agents.[2][3][4] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold incorporates a fluorophenyl group, a common bioisostere for a phenyl group, which can enhance metabolic stability and binding affinity to target proteins. This strategic functionalization makes it a highly attractive starting point for the design of novel therapeutic agents.

Synthesis of the Core Scaffold: 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

The most common and efficient method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, the readily available 1-(4-fluorophenyl)butane-1,3-dione and hydrazine hydrate are the key starting materials.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Materials:

  • 1-(4-fluorophenyl)butane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 1-(4-fluorophenyl)butane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Design and Biological Evaluation

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold serves as a versatile template for the synthesis of a diverse library of compounds with potential therapeutic applications. The following sections detail the derivatization strategies and protocols for evaluating their biological activities.

Anticancer Applications

Pyrazole derivatives have been extensively investigated as anticancer agents, with many demonstrating potent activity against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key kinases or other enzymes involved in cancer cell proliferation and survival.

G A Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H In Vivo Animal Models C->H E Cell Cycle Analysis D->E F Apoptosis Assays D->F G Kinase Inhibition Assays D->G

Workflow for anticancer evaluation.

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (derivatives of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole) in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). A lower IC50 value indicates higher potency.[8]

Compound IDModification on ScaffoldCancer Cell LineIC50 (µM)Reference
FPNT Triazolo-thiadiazole at C4HepG2< 0.1 g/L[8]
Derivative 1 Substituted carbohydrazide at C5A549Varies[9][10]
Derivative 2 N-arylmethyl at N1, aryl at C3A549Varies[9]
Anti-inflammatory Applications

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, with celecoxib being a prominent example of a selective COX-2 inhibitor.[2][11] Derivatives of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole can be designed as potential COX-2 inhibitors for the treatment of inflammation.

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F Pyrazole Derivatives (e.g., Celecoxib analogs) F->C Inhibition

Inhibition of the COX-2 pathway by pyrazole derivatives.

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Purified human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., a fluorescent probe)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Add the assay buffer, COX-2 enzyme, and test compounds at various concentrations to the wells of a 96-well plate.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • After a set incubation time, add the detection reagent.

  • Measure the fluorescence using a plate reader.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Antimicrobial Applications

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacterial strains.[4][12]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compounds

  • 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Compound IDModification on ScaffoldBacterial StrainMIC (µg/mL)Reference
Compound 59 Trifluoromethylphenyl at C3, aniline at C4S. aureus< 1[12]
Compound 74 Trifluoromethylphenyl at C3, aniline at C4S. aureus< 1[12]
Compound 15 Phenyl at N1, bromo at C3S. aureus32[14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold can provide valuable insights into the structure-activity relationship (SAR). Key positions for modification include:

  • N1-position: Introduction of various substituents on the pyrazole nitrogen can significantly impact biological activity. For instance, N-arylmethyl substitution has been explored for anticancer agents.[9][10]

  • C4-position: Functionalization at the C4 position can lead to potent derivatives. For example, the introduction of a triazolo-thiadiazole moiety resulted in a potent anticancer agent.[8]

  • C5-methyl group: Modification or replacement of the methyl group at the C5 position can influence potency and selectivity.

Conclusion

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold represents a highly promising and synthetically accessible starting point for the design and development of novel therapeutic agents. Its versatility allows for the generation of diverse chemical libraries with potential applications in oncology, inflammation, and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this valuable scaffold in their drug discovery programs.

References

  • Celecoxib Related Compound B (4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). CymitQuimica. (n.d.).
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry. (2008).
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry. (2007).
  • Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry. (2013).
  • 2008 Synthesis and Structure-Activity Relationships of Novel 1-Arylmethyl-3-Aryl-1H-Pyrazole-5-Carbohydrazide Hydrazoneainst A549 Lung Cancer Cell. Scribd. (n.d.).
  • Celecoxib Related Compound B (4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). Sigma-Aldrich. (n.d.).
  • 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][9][15]triazolo[3,4-b][2][10][15]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in HepG2 cells. European Journal of Medicinal Chemistry. (2010).

  • Celecoxib Related Compound B - 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Sigma-Aldrich. (n.d.).
  • Celecoxib Related Compound B (10 mg) (4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). USP Store. (n.d.).
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. (2007).
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry. (2021).
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. (n.d.).
  • Pyrazoles as anticancer agents: Recent advances.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. (2023).
  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. (2022).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. (2026).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025).
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. (2021).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. (2021).
  • The synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (4).
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. (n.d.).
  • Triarylpyrazole Derivatives as Potent Cytotoxic Agents; Synthesis and Bioactivity Evaluation “Pyrazole Derivatives as Anticancer Agent”. Thieme E-Books & E-Journals. (n.d.).
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. (2011).
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. (2021).
  • One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Tetrahedron Letters. (2013).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. (2008).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. (2005).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2024).
  • Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry. (2023).
  • Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Journal of the American Chemical Society. (2021).

Sources

Application Notes & Protocols: Molecular Docking of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for conducting molecular docking studies on 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, a heterocyclic compound representative of the pyrazole scaffold prominent in medicinal chemistry.[1][2][3] Molecular docking is an indispensable computational technique in modern drug discovery, enabling the prediction and analysis of how a small molecule (ligand) binds to a macromolecular target (receptor) at an atomic level.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind critical methodological choices. We will detail the entire workflow, from target selection and molecule preparation to the execution of the docking simulation and the critical analysis and validation of the results.

| Scientific Rationale & Target Selection

The success of any molecular docking study hinges on the selection of a biologically relevant protein target. The pyrazole nucleus is a "privileged scaffold," meaning it is a common structural motif in molecules that bind to a wide array of biological targets.[7] Derivatives have shown activity against enzymes like cyclooxygenases (COX), various protein kinases, and other receptors involved in pathological conditions.[1][8][9][10]

For this guide, we will focus on two distinct and well-validated protein targets to illustrate the versatility of the docking process:

  • Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory pathway. Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as Celecoxib, are selective COX-2 inhibitors.[1][11] Docking 3-(4-fluorophenyl)-5-methyl-1H-pyrazole into the COX-2 active site can help elucidate the structural basis for potential anti-inflammatory activity.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A key protein in cell signaling pathways that is often dysregulated in cancer. Numerous pyrazole-containing compounds have been developed as EGFR inhibitors.[9][12] Studying the interaction with this target can provide insights into potential anticancer applications.

The choice of these targets is grounded in extensive literature demonstrating the interaction of pyrazole derivatives with these protein families, thereby providing a strong basis for a meaningful computational investigation.[7][9]

| The Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process by exploring numerous possible conformations (poses) of a ligand within a receptor's active site.[4] This process is governed by two key components: a search algorithm , which generates the poses, and a scoring function , which estimates the binding affinity for each pose and ranks them.[4][13] A lower, more negative docking score typically indicates a more favorable binding interaction.

cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_dock Phase 3: Simulation cluster_analysis Phase 4: Analysis PDB Select & Download Target Protein (PDB) Prep_Protein Prepare Receptor (Remove Water, Add H) PDB->Prep_Protein Ligand Define Ligand Structure (2D -> 3D) Prep_Ligand Prepare Ligand (Minimize Energy, Add Charges) Ligand->Prep_Ligand Grid Define Binding Site (Grid Box Generation) Prep_Protein->Grid Prep_Ligand->Grid Dock Run Docking Algorithm (Search & Score) Grid->Dock Results Analyze Docking Score & Binding Poses Dock->Results Visualize Visualize & Identify Key Interactions Results->Visualize Validate Validate Protocol (Re-docking, RMSD) Visualize->Validate

Caption: High-level workflow for a typical molecular docking experiment.

| Phase 1: Preparation of Molecules (Pre-processing)

The quality of your input structures directly determines the reliability of the docking results. This pre-processing phase is arguably the most critical step in the entire workflow.

Protocol 1.1: Receptor (Protein) Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (e.g., water, ions), may lack hydrogen atoms, and can have missing residues.[14][15] Proper preparation ensures a clean, chemically correct receptor model for the simulation.

Step-by-Step Methodology:

  • Obtain Structure: Download the crystal structure of your target protein from the PDB (e.g., PDB ID: 5IKR for human COX-2, 2GS2 for EGFR kinase domain). Choose a high-resolution structure (<2.5 Å) with a bound ligand similar to your compound, if possible.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).

    • Remove all water molecules. While some water molecules can be structurally important, they are typically removed to simplify the calculation unless there is strong evidence for their role in ligand binding.[16]

    • Delete all other heteroatoms, including co-crystallized ligands, ions, and cofactors. This prepares the binding site for your new ligand.

    • If the protein is a multimer, retain only the single chain that is biologically relevant for the binding interaction.[14]

  • Add Hydrogens & Assign Charges: Docking algorithms rely on a complete chemical structure.

    • Use a preparation tool (e.g., Dock Prep in Chimera, Protein Preparation Wizard in Schrödinger) to add polar hydrogen atoms.[11][17]

    • Assign partial atomic charges using a standard force field (e.g., AMBER). This is crucial for calculating electrostatic interactions.

  • Repair Missing Residues: If the PDB file has missing side chains or loops in or near the active site, they should be modeled and repaired using tools like Modeller or the structure building tools within your software package.[14]

  • Save the Prepared Receptor: Export the cleaned, repaired, and hydrogen-added protein structure in a format compatible with your docking software (e.g., .mol2 or .pdbqt for AutoDock Vina).[11]

PDB Raw PDB File (Protein, Ligand, Water) Remove Remove Water & Co-crystallized Ligand PDB->Remove AddH Add Polar Hydrogens & Assign Charges Remove->AddH Save Prepared Receptor File (e.g., .pdbqt) AddH->Save

Caption: Workflow for preparing a protein receptor for docking.

Protocol 1.2: Ligand (3-(4-fluorophenyl)-5-methyl-1H-pyrazole) Preparation

Causality: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation. The docking software needs to know which bonds are rotatable to explore conformational flexibility during the simulation.

Step-by-Step Methodology:

  • Create 2D Structure: Draw the structure of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D drawing into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation of the ligand, which is a more realistic starting point for docking.[14]

  • Assign Charges and Define Torsions:

    • Calculate partial atomic charges (e.g., Gasteiger charges).[16]

    • Define the rotatable bonds. The software will pivot around these bonds to generate different ligand conformations. For our ligand, the bond between the pyrazole ring and the fluorophenyl ring is a key rotatable bond.

  • Save the Prepared Ligand: Export the final 3D structure in the required format (e.g., .pdbqt).

| Phase 2: The Docking Simulation

With prepared molecules, the next phase is to define the search space and run the simulation. We will use AutoDock Vina as our example software.[15][17]

Protocol 2.1: Grid Box Generation

Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[16][18] A well-defined grid focuses the computational effort on the region of interest (the active site), making the search more efficient and accurate. This is known as targeted docking .[16]

Step-by-Step Methodology:

  • Load Receptor: Open the prepared receptor file in a program that facilitates grid generation (e.g., AutoDock Tools, UCSF Chimera).

  • Identify the Active Site: If you used a PDB structure that contained a co-crystallized ligand, the active site is the pocket it occupied.

  • Define Grid Box Dimensions: Center the grid box on the active site. The size of the box should be large enough to completely encompass the binding pocket and allow the ligand to rotate freely within it. A common practice is to make the box approximately 20-25 Å in each dimension, but this should be adjusted based on the specific size of the active site.

  • Record Coordinates: Note the center coordinates (X, Y, Z) and the size of the box in each dimension. These values are required for the docking configuration file.

cluster_protein Protein Surface p1 Active Site GridBox Grid Box (Search Space)

Caption: A grid box defines the docking search space around the active site.

Protocol 2.2: Running the AutoDock Vina Simulation

Causality: The docking algorithm systematically explores the ligand's conformational and orientational freedom within the grid, using the scoring function to evaluate and rank each generated pose. The exhaustiveness parameter controls the computational effort; higher values increase the thoroughness of the search at the cost of longer computation time.

Step-by-Step Methodology:

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Await Completion: The program will output the binding poses and their corresponding scores into the file specified by the out parameter (docking_results.pdbqt).

| Phase 3: Post-Docking Analysis and Validation

Obtaining a docking score is not the end of the study. The results must be carefully analyzed, visualized, and validated to be considered trustworthy.

Protocol 3.1: Interpretation of Docking Results

Causality: The primary outputs are the binding affinity (score) and a set of predicted binding poses.[13] The score provides a quantitative estimate of binding strength, while the poses offer qualitative insights into the binding mode.

Step-by-Step Methodology:

  • Examine Docking Scores: Open the log file (docking_log.txt) or the output file. Vina will list the top-ranked poses with their binding affinities in kcal/mol.

  • Analyze Top Poses: Focus on the top 1-3 poses. A large energy gap between the first and second poses can suggest a more defined and confident prediction.

  • Cluster Analysis: Poses are often clustered based on their root-mean-square deviation (RMSD). The lowest-energy pose from the most populated cluster is typically considered the most representative and reliable binding mode.[16]

Table 1: Illustrative Docking Results Summary
Target ProteinPDB IDTop Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5IKR-9.8Arg513, His90, Tyr385
EGFR Kinase 2GS2-8.5Met793, Leu718, Thr790
Protocol 3.2: Visualization and Interaction Analysis

Causality: Visual inspection is crucial to determine if the predicted binding pose is chemically sensible and to understand the specific molecular interactions that stabilize the protein-ligand complex.

Step-by-Step Methodology:

  • Load Complex: Open the prepared receptor file and the docking output file (e.g., docking_results.pdbqt) in a visualization tool.

  • Analyze Interactions: Display the top-ranked pose within the active site.

    • Identify hydrogen bonds (typically with polar residues like Ser, Thr, Arg, His).

    • Look for hydrophobic interactions where non-polar parts of the ligand are buried in non-polar pockets of the receptor (e.g., with Leu, Val, Ile, Phe).

    • Identify π-π stacking or cation-π interactions, which can occur between aromatic rings. The fluorophenyl ring of our ligand is a key moiety for such interactions.

  • Generate Figures: Create high-quality 2D and 3D diagrams of the interactions for reporting and further analysis.

cluster_interactions Types of Interactions Ligand Ligand (e.g., Fluorophenyl Ring) HBond Hydrogen Bond Ligand->HBond with Arg, Ser Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic with Leu, Val PiStack π-π Stacking Ligand->PiStack with Phe, Tyr

Caption: Common non-covalent interactions stabilizing a protein-ligand complex.

Protocol 3.3: Validation of the Docking Protocol

Causality: To ensure your docking protocol is reliable for the chosen target, it must be validated. The most common method is re-docking , where the native co-crystallized ligand is removed and then docked back into its own crystal structure.[19]

Step-by-Step Methodology:

  • Extract Native Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same procedure outlined in Protocol 1.2.

  • Re-dock: Use the exact same docking protocol (grid box, parameters) to dock the native ligand back into the receptor.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Evaluate Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19][20] This builds confidence that the predicted poses for your test ligand are also plausible.

| Conclusion

This application note provides a detailed, self-contained protocol for performing molecular docking studies of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole with relevant biological targets. By following these steps—from meticulous preparation of the receptor and ligand to rigorous analysis and validation of the results—researchers can generate reliable computational hypotheses about the binding mechanisms of this compound. These in silico findings serve as a powerful guide for subsequent experimental validation and can significantly accelerate the process of structure-based drug design.

References

  • Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. [Link]

  • Quora. How does one prepare proteins for molecular docking?. [Link]

  • ResearchGate. How to validate the molecular docking results?. [Link]

  • Insights into molecular docking: A comprehensive view. Int J Pharm Chem Anal. [Link]

  • Genomics & Informatics Lab. Molecular Docking (Protein-Ligand) | Methodology & Protocol. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • ResearchGate. How to validate molecular docking results with no proper crystal structure?. [Link]

  • Schrödinger. Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations. [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand?. [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. [Link]

  • ScotChem. Session 4: Introduction to in silico docking. [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of Molecular Biology. [Link]

  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Molecular Docking Tutorial. [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. The pyrazole scaffold in drug development. A target profile analysis. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[17].pdf]([Link]17].pdf)

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Scientific Reports. [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports. [Link]

  • Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. Rafidain Journal of Science. [Link]

  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzenesulfonamide derivatives as potential anticancer and anti-gout agents. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

Sources

Application Note: In Vitro Assay Development for 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Oncologists/Immunologists.

Pharmacological Context & Assay Rationale

The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. The 1H-pyrazole core provides critical hydrogen bond donor/acceptor capabilities, while the 4-fluorophenyl substitution enhances lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the para position. The 5-methyl group restricts conformational flexibility, locking the molecule into a favorable binding pose.

Historically, this specific structural motif has been aggressively pursued for two primary therapeutic indications:

  • Castration-Resistant Prostate Cancer (CRPC) via non-steroidal Androgen Receptor (AR) antagonism .

  • Inflammatory Diseases via ATP-competitive inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .

As a Senior Application Scientist, I emphasize that evaluating this scaffold requires a multi-tiered, self-validating screening cascade. Pyrazole derivatives often exhibit poor aqueous solubility and intrinsic auto-fluorescence, which can generate false positives in standard high-throughput screening (HTS) formats. The protocols detailed below are engineered to eliminate these artifacts, ensuring that every data point reflects genuine target engagement and functional modulation .

AssayCascade A Compound Synthesis 3-(4-fluorophenyl)-5-methyl-1H-pyrazole B Biochemical Screening TR-FRET (AR) / ADP-Glo (p38) A->B Target Affinity C Cellular Functional Assays Luciferase Reporter (ARE) B->C Functional Antagonism D Phenotypic Assays LNCaP Viability / Apoptosis C->D Efficacy & Toxicity

Figure 1: Hierarchical in vitro screening cascade for pyrazole derivatives.

Dual-Target Mechanism of Action

Before designing the physical assays, we must map the logical relationships of the target pathways. The 3-(4-fluorophenyl)-5-methyl-1H-pyrazole core can be tuned via side-chain modifications to selectively target either the AR ligand-binding domain or the p38 MAPK ATP-binding pocket.

DualPathway cluster_AR Androgen Receptor (AR) Pathway cluster_p38 p38 MAPK Pathway Cmpd 3-(4-fluorophenyl)-5-methyl-1H-pyrazole AR Androgen Receptor Cmpd->AR Competitive Antagonism p38 p38 MAPK Cmpd->p38 ATP-competitive Inhibition DHT Androgen (DHT) DHT->AR Agonist Binding ARE Gene Transcription AR->ARE Nuclear Translocation Stimulus Cytokines / Stress Stimulus->p38 Phosphorylation Inflammation Inflammation p38->Inflammation Cytokine Release

Figure 2: Dual pharmacological targeting of AR and p38 MAPK pathways by pyrazole derivatives.

Experimental Protocols & Causality

Protocol 1: TR-FRET AR Competitive Binding Assay

Causality of Experimental Design: Heterocyclic compounds like fluorophenyl-pyrazoles frequently exhibit auto-fluorescence in the 350–450 nm range, which confounds standard Fluorescence Polarization (FP) readouts. Time-Resolved FRET (TR-FRET) utilizes a Lanthanide chelate (Terbium) with a long emission half-life. By introducing a 100 µs temporal delay before signal acquisition, we allow the compound's transient auto-fluorescence to decay. This ensures the measured signal is exclusively derived from target engagement. Furthermore, the inclusion of 0.01% Tween-20 in the buffer prevents colloidal aggregation of the hydrophobic pyrazole core.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare AR Assay Buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.1% BSA, 0.01% Tween-20).

  • Compound Dilution: Prepare a 100x stock of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative in 100% DMSO. Perform a 3-fold serial dilution. Dilute to 4x in Assay Buffer (final DMSO concentration in the well must not exceed 1% to maintain AR stability).

  • Complex Assembly: In a 384-well low-volume black microplate, add 5 µL of the 4x compound to each well.

  • Target Addition: Add 5 µL of 4x AR-LBD (Ligand Binding Domain) tagged with GST, pre-mixed with Terbium-labeled anti-GST antibody.

  • Tracer Addition: Add 10 µL of 2x Fluormone™ (fluorescent androgen tracer).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature in the dark to reach equilibrium.

  • Readout: Read on a multi-mode microplate reader (e.g., PHERAstar FSX). Excitation: 340 nm. Emission 1: 495 nm (Terbium). Emission 2: 520 nm (Tracer). Calculate the 520/495 ratio.

Protocol 2: LNCaP ARE-Luciferase Reporter Assay

Causality of Experimental Design: Biochemical binding does not equate to functional antagonism; a compound may bind the AR pocket but act as a partial agonist. By utilizing androgen-deprived LNCaP prostate cancer cells stimulated with a known concentration of DHT, we isolate the compound's ability to block nuclear translocation. Co-transfection with a constitutively active Renilla luciferase creates a self-validating system : if a compound suppresses both Firefly (ARE-driven) and Renilla signals, the mechanism is non-specific cytotoxicity, not true AR antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed LNCaP cells at 10,000 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% Charcoal-Stripped FBS (CS-FBS). Incubate for 48 hours to deplete endogenous androgens.

  • Transfection: Co-transfect cells with an ARE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid using Lipofectamine 3000. Incubate for 24 hours.

  • Compound Treatment: Pre-treat cells with serial dilutions of the pyrazole derivative for 1 hour.

  • Stimulation: Add 1 nM Dihydrotestosterone (DHT) to stimulate AR transcriptional activity. Incubate for 24 hours.

  • Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly relative light units (RLU) to Renilla RLU.

Protocol 3: p38α MAPK ADP-Glo Kinase Assay

Causality of Experimental Design: To evaluate the pyrazole's efficacy as an anti-inflammatory agent, we measure its ability to inhibit p38α MAPK. Traditional kinase assays require radioactive


P-ATP. The ADP-Glo assay is a luminescent alternative that measures the ADP formed by the kinase reaction. Because luminescence does not rely on light excitation, it completely bypasses the optical interference typical of fluorinated pyrazoles.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of p38α enzyme (1 ng/µL) and 1 µL of the pyrazole compound. Incubate for 15 minutes.

  • Substrate Addition: Add 2 µL of ATP/ATF2 substrate mix (final ATP concentration should be at the

    
     of p38α, approx. 10 µM). Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence. Signal is directly proportional to kinase activity; active pyrazole inhibitors will yield a low luminescent signal.

Quantitative Data Interpretation & Quality Control

To ensure assay robustness, all screening runs must be evaluated using the Z'-factor statistical metric. A Z'-factor > 0.5 indicates an excellent assay capable of reliably differentiating hits from background noise. Table 1 outlines the expected validation parameters for a successful 3-(4-fluorophenyl)-5-methyl-1H-pyrazole lead compound.

Table 1: Expected Validation Metrics for Pyrazole Bioactivity Assays

Target AxisAssay TypeReadoutReference ControlExpected Lead IC

Acceptable Z'-Factor
AR (Binding) TR-FRETEm 520/495 RatioEnzalutamide50 – 250 nM> 0.65
AR (Functional) Reporter GeneLuminescenceBicalutamide100 nM – 1 µM> 0.50
p38α MAPK ADP-GloLuminescenceSB20358010 – 100 nM> 0.70
Cytotoxicity CellTiter-GloLuminescenceStaurosporine> 10 µM (Selectivity)> 0.60

Note: If a compound exhibits an IC


 < 100 nM in the TR-FRET assay but fails to show activity in the Reporter Gene assay, perform Dynamic Light Scattering (DLS) to rule out colloidal aggregation mimicking biochemical inhibition.

References

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation Chemical Biology & Drug Design (PubMed) URL:[Link]

  • Google Patents (WO1998052558A1 / JP2002530397A)
  • Google Patents (EP2493858B1)

analytical methods for quantification of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[2]

3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 475982-42-4) acts as a critical pharmacophore in the development of p38 MAPK inhibitors, COX-2 inhibitors, and androgen receptor antagonists. Its quantification is essential across two distinct domains: Quality Control (QC) for bulk synthesis purity, and Bioanalysis (DMPK) for pharmacokinetic profiling in plasma/tissue.

This guide provides two distinct, self-validating protocols:

  • HPLC-PDA: For high-concentration purity assessment (>98% purity targets).

  • LC-MS/MS: For trace quantification (pg/mL range) in biological matrices.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₀H₉FN₂Monoisotopic Mass: 176.07 g/mol
LogP (Predicted) ~2.5 – 2.9Moderately lipophilic; requires C18 or Phenyl-Hexyl stationary phases.
pKa ~2.5 (acidic NH), ~14 (basic N)Amphoteric but neutral at physiological pH. ESI+ ionization is favored (M+H)⁺.
UV Max ~240–255 nmStrong absorption due to conjugated phenyl-pyrazole system.
Solubility DMSO, Methanol, AcetonitrileLow aqueous solubility; avoid 100% aqueous diluents to prevent precipitation.[1]

Protocol A: HPLC-PDA for Purity & Potency (QC)

Objective: Quantify bulk material purity and monitor synthetic impurities. Scope: Raw material release, stability testing.

Chromatographic Conditions
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic retention for the fluorophenyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves peak symmetry).

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Primary), 210-400 nm (Scan for impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Equilibration
2.030Isocratic Hold
12.090Linear Ramp (Elution of Analyte)
15.090Wash
15.130Re-equilibration
20.030End of Run
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of analyte in 10 mL Methanol.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 in Mobile Phase A:B (50:50).

  • System Suitability: Inject Working Standard 5 times.

    • Acceptance Criteria: RSD < 2.0% for Area; Tailing Factor < 1.5.[1]

Protocol B: LC-MS/MS for Bioanalysis (DMPK)

Objective: Trace quantification in plasma/serum. Scope: Pharmacokinetic (PK) studies, metabolic stability.

Mass Spectrometry Parameters (ESI+)

The pyrazole nitrogen provides a distinct protonation site, making Positive Electrospray Ionization (ESI+) the mode of choice.

  • Source: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Precursor Ion (Q1): m/z 177.1 [M+H]⁺

  • Product Ions (Q3):

    • Quantifier: 177.1 → 136.1 (Loss of C₃H₅ or ring fragmentation).

    • Qualifier: 177.1 → 109.1 (Fluorophenyl cation).

  • Internal Standard (IS): Use Celecoxib (structural analog) or d3-3-(4-fluorophenyl)-5-methyl-pyrazole if available.

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is cleaner, but Protein Precipitation (PPT) is faster and sufficient for this lipophilicity.

  • Aliquot: Transfer 50 µL of Plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard solution (500 ng/mL in ACN).

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix at high speed for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly.

LC-MS/MS Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Rapid ramp from 10% B to 90% B over 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

Method Validation & Logic (E-E-A-T)

Linearity & Range
  • HPLC-UV: 1.0 µg/mL – 100 µg/mL (R² > 0.999).

  • LC-MS/MS: 1.0 ng/mL – 1000 ng/mL (Weighted 1/x² regression).

    • Note: Pyrazoles can show adsorption to glass at low concentrations; use polypropylene vials for standards < 100 ng/mL.

Specificity & Selectivity

The 4-fluorophenyl moiety is electronically distinct. In LC-MS, the transition 177→109 (fluorophenyl cation) is highly specific, reducing matrix interference compared to non-fluorinated analogs.

Stability
  • Stock Solution: Stable for 1 month at -20°C in Methanol.

  • Autosampler: Stable for 24 hours at 10°C.

  • Caution: Avoid alkaline diluents, as the acidic proton on the pyrazole (N-H) can lead to deprotonation and peak broadening on C18 columns.

Visual Workflows

Analytical Decision Tree

MethodSelection Start Start: Sample Type? Bulk Bulk Powder / Synthesis Start->Bulk Bio Biological Matrix (Plasma/Tissue) Start->Bio Prep1 Dilute in MeOH:Water Bulk->Prep1 Prep2 Protein Precipitation (ACN) Bio->Prep2 HPLC Protocol A: HPLC-PDA (Range: µg/mL - mg/mL) Check QC Pass/Fail HPLC->Check Purity > 98%? LCMS Protocol B: LC-MS/MS (Range: pg/mL - ng/mL) CheckPK Data Valid LCMS->CheckPK PK Curve Generated? Prep1->HPLC Prep2->LCMS

Figure 1: Decision matrix for selecting the appropriate analytical protocol based on sample origin.

LC-MS/MS Fragmentation Pathway (Proposed)

Fragmentation Parent Precursor Ion [M+H]+ = 177.1 Frag1 Fragment 1 (Quantifier) [M+H - C3H5N]+ = 136.1 Parent->Frag1 Ring Cleavage Frag2 Fragment 2 (Qualifier) [Fluorophenyl]+ = 109.0 Parent->Frag2 C-C Bond Break

Figure 2: Proposed MS/MS fragmentation pathway for MRM transition optimization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2861247, 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Faria, A. F., et al. (2021).Liquid chromatography-tandem mass spectrometry method for the determination of pyrazole derivatives in rat plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]

Sources

Formulation Strategies for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole represents a highly privileged scaffold in medicinal chemistry, frequently utilized for its potent anti-inflammatory, analgesic, and targeted kinase inhibitory properties[1][2]. However, the transition of this molecule from in vitro assays to in vivo efficacy models presents a significant biopharmaceutical challenge.

The structural incorporation of a fluorine atom at the para-position of the phenyl ring enhances metabolic stability against hepatic cytochrome P450 oxidation and increases target binding affinity via lipophilic interactions[2]. Conversely, this high lipophilicity, combined with the strong intermolecular hydrogen bonding capacity of the pyrazole core (acting as both an NH donor and N acceptor), results in a high crystal lattice energy. Consequently, the compound exhibits exceptionally poor aqueous solubility, necessitating a highly engineered, self-validating co-solvent formulation strategy for successful in vivo administration[3].

Causality in Formulation Design: The "Why" Behind the Protocol

As formulation scientists, we cannot rely on simple aqueous suspensions for intravenous (IV) or precise oral (PO) pharmacokinetic profiling. A poorly formulated lipophilic pyrazole will precipitate upon injection, leading to pulmonary embolisms in rodents or erratic gastrointestinal absorption[3][4].

To overcome this, we employ a multi-component vehicle system. Every excipient in this protocol serves a specific, mechanistic purpose:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer. Its high dielectric constant violently disrupts the pyrazole's intermolecular hydrogen bonds, collapsing the crystal lattice[3].

  • Polyethylene Glycol 400 (PEG400): Functions as a transitionary co-solvent. It lowers the polarity of the final aqueous mixture, preventing the lipophilic 4-fluorophenyl moiety from driving immediate thermodynamic precipitation upon dilution[3].

  • Tween-80 (Polysorbate 80): Provides critical micellar stabilization. As a non-ionic surfactant, it encapsulates the hydrophobic core of the drug, providing steric hindrance against nucleation when the aqueous phase is introduced[3][5].

Quantitative Formulation Parameters

Table 1: Standard Vehicle Tolerability & Composition Limits for Rodents

ExcipientFunctionMax IV Volume (%)Max PO Volume (%)Causality for Limit
DMSO Primary Solvent10%10%>10% causes hemolysis (IV) and GI toxicity (PO).
PEG400 Co-solvent40 - 50%50 - 60%>50% increases viscosity, hindering IV injection.
Tween-80 Surfactant5%1 - 5%>5% causes severe histamine release in dogs/rats.
Saline (0.9%) Aqueous DiluentQ.S. to 100%Q.S. to 100%Maintains isotonicity for systemic circulation.

Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Clear Solution)

Target: 5 mg/mL of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.

Self-Validating Principle: An IV formulation must be a thermodynamically stable, optically clear solution. Any turbidity indicates micro-precipitation, rendering the formulation unsafe for IV use.

Step-by-Step Methodology:

  • Primary Solubilization: Accurately weigh 5.0 mg of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole into a sterile glass vial. Add 100 µL of pure DMSO.

    • Causality: Adding the strongest solvent first ensures complete destruction of the crystal lattice. Vortex for 60 seconds until optically clear[3].

  • Co-solvent Transition: Add 400 µL of PEG400 to the DMSO-drug solution.

    • Causality: PEG400 mixes seamlessly with DMSO, expanding the solvation shell around the pyrazole molecules. Vortex for 30 seconds.

  • Micellar Encapsulation: Add 50 µL of Tween-80.

    • Causality: Tween-80 is highly viscous. Pipette slowly and vortex vigorously for 2 minutes to ensure the surfactant molecules uniformly coat the solvated drug particles[3].

  • Aqueous Dilution (Critical Step): Add 450 µL of sterile 0.9% Saline dropwise (10 µL per second) while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized supersaturation, leading to irreversible drug crystallization. Dropwise addition allows the Tween-80 micelles time to encapsulate the drug as the dielectric constant of the bulk fluid shifts.

  • Quality Control & Sterilization: Inspect the vial against a black background with a strong light source. If Tyndall scattering (a hazy beam of light) is absent, the solution is stable. Pass the formulation through a 0.22 µm PTFE syringe filter prior to injection[3].

Protocol B: Oral Gavage (PO) Formulation (Homogeneous Suspension)

Target: 20 mg/mL in 0.5% HPMC (Hydroxypropyl Methylcellulose) / 1% Tween-80.

For higher dosing where solubility limits are exceeded, a kinetically stable suspension is required[6][7].

Step-by-Step Methodology:

  • Wetting the API: Weigh 20.0 mg of the compound into a mortar or glass vial. Add 10 µL of Tween-80 directly to the powder.

    • Causality: The fluorinated pyrazole is highly hydrophobic and will float on water. Tween-80 lowers the interfacial tension, allowing the powder to be "wetted"[5].

  • Trituration: Use a pestle or glass rod to grind the Tween-80 into the powder until a smooth, uniform paste is formed.

  • Suspending: Gradually add 990 µL of a pre-prepared 0.5% HPMC aqueous solution while continuously stirring.

    • Causality: HPMC acts as a suspending agent, increasing the viscosity of the continuous phase to prevent the drug particles from settling (governed by Stokes' Law) during the oral gavage procedure[7].

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of the formulation process and the subsequent in vivo pharmacokinetic behavior of the formulated pyrazole.

Step-by-step co-solvent formulation workflow for IV administration.

In vivo pharmacokinetic pathway and stabilization of the fluorinated pyrazole.

References

  • Martins, et al. "New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole exhibits analgesic and anti-inflammatory effects." Clinical and Experimental Pharmacology and Physiology, [Link]

  • MDPI. "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Molbank,[Link]

  • PMC. "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents." Molecules,[Link]

  • ACS Omega. "Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity." ACS Omega,[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

You are likely synthesizing this compound as a scaffold for p38 MAP kinase inhibitors or COX-2 inhibitors. The standard route is the Knorr Pyrazole Synthesis , involving the condensation of 1-(4-fluorophenyl)butane-1,3-dione with hydrazine hydrate.

The Critical Challenge: While theoretically simple, this reaction often suffers from "oiling out," incomplete cyclization, or oxidative degradation of hydrazine, leading to yields <50%. Furthermore, users often confuse the 3- and 5- isomers, not realizing that for


-pyrazoles, these are tautomers existing in rapid equilibrium.
Reaction Scheme & Mechanism

The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.[1]

ReactionPathway Reagents Reagents: 1-(4-F-Ph)-1,3-butanedione + Hydrazine Hydrate Inter Intermediate: Hydrazone Formation (Acid Catalyzed) Reagents->Inter EtOH, Reflux Cyclization Cyclization: Intramolecular Attack (- H2O) Inter->Cyclization -H2O Product Product: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Tautomeric Mix) Cyclization->Product Tautomerism

Figure 1: The stepwise Knorr condensation pathway. Acid catalysis facilitates the initial carbonyl attack and the subsequent dehydration.

Optimized "Golden Batch" Protocol

Use this protocol to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1-(4-F-Ph)butane-1,3-dione 1.0SubstrateMust be >98% pure.[2] Impurities here lead to unseparable oils.
Hydrazine Hydrate (80%) 2.0 - 2.5NucleophileExcess is mandatory. Prevents azine (dimer) formation.
Ethanol (Abs.) [0.5 M]SolventMethanol is also acceptable; Ethanol offers better crystallization.
Glacial Acetic Acid 0.1-0.2CatalystEssential for activating the carbonyl and preventing side reactions.
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of the diketone in Ethanol (concentration ~0.5 M).

  • Activation: Add 0.1 eq of Glacial Acetic Acid. Stir for 5 minutes at room temperature.

    • Why? This pre-activates the ketone carbonyls.

  • Addition: Add 2.2 eq of Hydrazine Hydrate dropwise over 10 minutes.

    • Caution: Exothermic.[3] A color change (yellowing) is normal due to hydrazone formation.

  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The diketone spot (

      
      ) must disappear.
      
  • Work-up (The Yield Critical Step):

    • Do NOT distill the solvent to dryness (causes oiling).

    • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

    • Pour the residue slowly into ice-cold water (10x volume) with vigorous stirring.

    • The product should precipitate as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1) if necessary.

Troubleshooting Guide

Diagnose your specific issue using the symptoms below.

Troubleshooting Start What is the primary failure mode? LowYield Low Yield (<50%) Start->LowYield Oiling Product is an Oil/Sticky Start->Oiling Color Product is Yellow/Orange Start->Color Sol_Yield1 Check Hydrazine Quality (Oxidizes to N2 over time) LowYield->Sol_Yield1 Sol_Yield2 Increase Reaction Time or Acid Catalyst LowYield->Sol_Yield2 Sol_Oil1 Residual Solvent? Dry under high vac Oiling->Sol_Oil1 Sol_Oil2 Induce Crystallization: Scratch glass or seed Oiling->Sol_Oil2 Sol_Color1 Azine Formation. Use excess Hydrazine Color->Sol_Color1 Sol_Color2 Trace Metal Contamination. Use glass-coated stir bars Color->Sol_Color2

Figure 2: Decision tree for diagnosing synthesis failures.

Detailed Troubleshooting

Q: My product is "oiling out" instead of precipitating. Why? A: This is the most common issue with fluorinated pyrazoles.

  • Cause: Presence of unreacted diketone or residual ethanol prevents the crystal lattice from forming.

  • Fix:

    • Evaporate all ethanol before adding water.

    • If it oils in water, decant the water, dissolve the oil in a minimum amount of hot diethyl ether or ethyl acetate, and add hexanes dropwise until cloudy. Cool to -20°C.

Q: The product is yellow, but it should be white. Is it impure? A: Yes.

  • Cause: Oxidation of phenylhydrazine (if used) or formation of azines (two diketones linked by one hydrazine molecule).

  • Fix: Azines form when hydrazine is the limiting reagent. Ensure you are using at least 2.0 equivalents of hydrazine hydrate.[4] Wash the solid with cold diethyl ether to remove colored impurities.

Q: My NMR shows a mixture of isomers. Did the regioselectivity fail? A: Likely not.

  • Explanation: In solution (CDCl

    
     or DMSO-
    
    
    
    ), 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and 5-(4-fluorophenyl)-3-methyl-1H-pyrazole are tautomers . The proton on the nitrogen hops rapidly between N1 and N2.
  • Verification: You will see broadened signals for the pyrazole C-H or N-H. This is an intrinsic property of the molecule, not a synthesis failure.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • General Knorr Synthesis Mechanism & Optimization

    • Source: Benchchem & Organic Chemistry Portal.

    • Relevance: Establishes the necessity of acid catalysis and excess hydrazine to prevent azine formation.

    • Link:

  • Specific Synthesis of Fluorinated Pyrazoles

    • Source: MDPI (Molbank 2023).

    • Relevance: Provides specific characterization data (NMR/IR) for 3-(4-fluorophenyl) pyrazole derivatives, confirming the tautomeric nature and expected yields (~42-80%).

    • Link:[5]

  • Purification & Crystallization Protocols

    • Source: Google Patents (WO2011076194A1).

    • Relevance: Describes industrial purification of pyrazoles via acid-addition salts to remove organic impurities if standard recrystallization fails.

    • Link:

  • Tautomerism in 1H-Pyrazoles

    • Source: NIH / PubMed Central.

    • Relevance: Explains the enol-to-keto tautomerism and N-H migration observed in crystal structures of fluorophenyl-methyl-pyrazoles.

    • Link:

Sources

challenges in the regioselective synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of Pyrazole Derivatives

Case ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isomer Control in Pyrazole Synthesis

Welcome to the Pyrazole Synthesis Support Hub

You are likely here because your LC-MS shows two peaks with identical masses, or your crystal structure just came back showing the nitrogen is attached to the "wrong" side.

Regioselectivity in pyrazoles is notoriously difficult because the pyrazole ring is a tautomeric chameleon . Whether you are building the ring from scratch (condensation) or decorating an existing one (alkylation), the system naturally fights against asymmetry.

This guide is structured to troubleshoot your specific workflow. Please identify your current synthetic strategy below to proceed.

Diagnostic Triage: Which Route Are You Using?

Before troubleshooting, visualize your pathway to identify the critical failure point.

Pyrazole_Decision_Tree Start Select Your Method Condensation Cyclocondensation (Hydrazine + 1,3-Dielectrophile) Start->Condensation Alkylation Direct N-Alkylation (NH-Pyrazole + Electrophile) Start->Alkylation Cycloaddition [3+2] Cycloaddition (Dipoles + Alkynes) Start->Cycloaddition Cond_Issue Issue: 1,3- vs 1,5-Isomer Mixture Condensation->Cond_Issue Common Failure Alk_Issue Issue: N1 vs N2 Alkylation Alkylation->Alk_Issue Common Failure

Figure 1: Decision matrix for identifying the source of regioselectivity loss.

Module 1: Troubleshooting Cyclocondensation (The Knorr Synthesis)

The Scenario: You reacted a substituted hydrazine (


) with an unsymmetrical 1,3-diketone (

) and obtained a mixture of 1,3,5- and 1,3,4-substituted pyrazoles.
Core Mechanism & Failure Point

The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The Trap: The most nucleophilic nitrogen (usually the

    
     terminus) attacks the most electrophilic carbonyl. However, subtle steric clashes or solvent effects can invert this preference.
    
FAQ & Troubleshooting

Q: Why is my ratio 50:50 despite using a bulky hydrazine? A: You are likely operating under thermodynamic control where the intermediate carbinolamines equilibrate.

  • The Fix: Switch to Fluorinated Alcohols (TFE or HFIP).[1]

    • Protocol: Run the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at room temperature. HFIP activates the carbonyls via strong H-bonding, often accelerating the reaction and enforcing "kinetic control," which can shift ratios from 1:1 to >95:5 favoring the sterically relieved isomer [1].

Q: My diketone is too similar on both sides (


). How do I force selectivity? 
A:  Stop using diketones. Switch to Enaminones .
  • Why: Enaminones (

    
    ) have distinct electronic centers. The carbonyl is hard/electrophilic, while the enamine carbon is soft.
    
  • Protocol:

    • Convert your ketone to an enaminone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).

    • React the isolated enaminone with hydrazine.

    • Result: The hydrazine

      
       exclusively attacks the enamine carbon (Michael-type addition) first, locking the regiochemistry before cyclization [2].
      

Q: Can pH adjustment save my batch? A: Yes.

  • Acidic Media (HCl/AcOH): Protonates the hydrazine, reducing the nucleophilicity of the substituted nitrogen (

    
    ). The terminal 
    
    
    
    becomes the only viable nucleophile.
  • Basic Media: Increases the nucleophilicity of the substituted nitrogen.

  • Rule of Thumb: If you want the substituted nitrogen to attack the most hindered carbonyl, use basic conditions.

Module 2: Troubleshooting N-Alkylation (The "Lone Pair Paradox")

The Scenario: You have a pre-formed pyrazole ring with an NH proton and you treat it with an alkyl halide (


) and base. You get a mixture of N1 and N2 alkylation.[2]
Core Mechanism & Failure Point

The pyrazole anion has two nucleophilic sites.

  • Sterics: Favors alkylation at the least hindered nitrogen.[2]

  • Electronics (The Lone Pair Paradox): The nitrogen adjacent to an electron-donating group is often more nucleophilic but more hindered.

FAQ & Troubleshooting

Q: I need to alkylate the MORE hindered nitrogen. Is this possible? A: Direct alkylation will fight you. Use Transient Protecting Groups or Mitsunobu conditions .

  • Strategy A (Mitsunobu):

    
     + Alcohol. This reaction is sensitive to steric bulk and often favors the less hindered nitrogen, but solvent switches (Toluene vs. THF) can alter this.
    
  • Strategy B (Blocking): If you need N2 alkylation but N1 is open, temporarily block N1 with a bulky group (e.g., THP), alkylate, then deprotect (often not viable for tautomers, but viable if you synthesize the ring with a removable group).

Q: What is the "Magic Solvent" for N-alkylation? A: There is no magic, but there is a rule: Tight vs. Loose Ion Pairs.

  • Protocol for N1 (Less Hindered) Selectivity: Use NaH in THF . The tight ion pair directs alkylation to the sterically most accessible site.

  • Protocol for N2 (More Hindered/Electronic) Selectivity: Use

    
     in DMF or DMSO . The "naked" anion is freer to react based on electronic density rather than just steric accessibility [3].
    

Q: How do I synthesize N-Aryl pyrazoles regioselectively? Alkylation fails. A: Never use


 for direct nucleophilic attack unless the ring is highly activated.
  • The Fix: Use Chan-Lam Coupling or Buchwald-Hartwig .

  • Chan-Lam Protocol: Boronic acid (

    
    ) + 
    
    
    
    + Pyridine in DCM. This often occurs at the thermodynamically stable nitrogen [4].

Module 3: Analytical Forensics (Self-Validating the Structure)

The Scenario: You have a pure solid, but you don't know which isomer it is. Do not rely on 1H NMR splitting alone.

The "Golden Standard" Validation Protocol
MethodWhat to Look ForReliability
1D NOESY Irradiate the N-substituent (e.g., N-Me). Look for NOE enhancement of the neighbor (C5-H or C5-Substituent).High (Definitive)
1H-13C HMBC Look for 3-bond coupling (

) from the N-substituent protons to the pyrazole ring carbons.
High (Structural Proof)
13C NMR Shifts C3 and C5 have different chemical environments. In N-substituted pyrazoles, C5 is typically upfield (shielded) relative to C3 due to the "pyrrole-like" character of the N1-C5 bond.Medium (Indicative)

Visualizing the NOE Proof:

NOE_Validation cluster_IsomerA Isomer A (1,5-Substituted) NOE DETECTED cluster_IsomerB Isomer B (1,3-Substituted) NO NOE N1 N-Me C5 C5-R N1->C5 Strong NOE (Spatial Proximity) N1b N-Me C3b C3-R N1b->C3b Too Far (No Signal) C5b C5-H

Figure 2: The NOESY experiment is the only self-validating way to confirm regiochemistry without X-ray crystallography.

Summary of Recommendations

  • If starting from scratch: Avoid simple diketones. Use Enaminones or Alkynyl Ketones to lock the electrophilic sites.

  • If condensing: Use HFIP as a solvent to enforce kinetic control.

  • If alkylating: Use NaH/THF for steric control (N1) and

    
    /DMF  for electronic control (N2).
    
  • Validation: You must run a NOESY spectrum. If you cannot see a cross-peak between your N-group and the adjacent ring substituent, you likely have the other isomer.

References

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry. Link

  • Maddila, S., et al. (2013). "Regioselective synthesis of pyrazoles via enaminones." Chemical Reviews. Link (Contextual citation for enaminone mechanism).

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles." BenchChem Knowledge Base. Link[1]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products. Link (Standard text for HMBC/NOESY validation).

Sources

optimization of reaction conditions for pyrazole synthesis using fluorinated alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This hub is designed for researchers, medicinal chemists, and drug development professionals optimizing the Knorr pyrazole synthesis.

When condensing asymmetric 1,3-dicarbonyls with substituted hydrazines, the formation of difficult-to-separate regioisomeric mixtures is a ubiquitous bottleneck[1]. Recent methodological advances demonstrate that replacing standard solvents (like ethanol) with fluorinated alcohols—specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—can dramatically invert or enhance regioselectivity[1].

Below, you will find the mechanistic rationale, standardized protocols, quantitative benchmarks, and a troubleshooting FAQ to ensure self-validating, reproducible experiments in your laboratory.

Mechanistic Workflow: Solvent-Driven Regioselectivity

The causality behind this optimization lies in the unique physicochemical properties of fluorinated alcohols. HFIP and TFE possess exceptionally high hydrogen-bond donating abilities (Kamlet-Taft


 values) coupled with low nucleophilicity[2]. These solvents preferentially hydrogen-bond with the more sterically accessible or more electron-rich carbonyl oxygen of the 1,3-diketone. This selective electrophilic activation dictates the initial nucleophilic attack by the primary amine of the hydrazine, thereby locking the reaction pathway toward a single regioisomer[2].

G Start 1,3-Dicarbonyl + Substituted Hydrazine Solvent Solvent Selection Start->Solvent EtOH Standard Solvents (e.g., EtOH) Solvent->EtOH Fluoro Fluorinated Alcohols (TFE, HFIP) Solvent->Fluoro Mech1 Weak H-Bonding Non-selective Carbonyl Activation EtOH->Mech1 Mech2 Strong H-Bonding (α > 1.5) Selective Carbonyl Activation Fluoro->Mech2 Res1 Regioisomeric Mixture (Difficult Separation) Mech1->Res1 Res2 High Regioselectivity (Single Isomer >95%) Mech2->Res2

Workflow: Solvent impact on Knorr pyrazole synthesis regioselectivity.

Standard Operating Procedure (SOP): Regioselective Pyrazole Synthesis

This protocol is engineered to be a self-validating system. By monitoring the intermediate hydrazone formation via TLC before cyclization, you can isolate variables and pinpoint exact failure modes if the final yield drops.

Reagents & Materials:

  • Asymmetric 1,3-diketone (1.0 equiv)

  • Substituted hydrazine or hydrazine hydrochloride (1.1 equiv)

  • Solvent: HFIP or TFE (0.2 M relative to the diketone)

  • Optional: Triethylamine (1.1 equiv) if using hydrazine hydrochloride salts.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. This prevents the oxidative degradation of electron-rich hydrazines[3].

  • Solvent & Substrate Addition: Dissolve the 1,3-diketone (1.0 mmol) in 5.0 mL of HFIP or TFE. Stir at room temperature for 5 minutes to allow for solvent-carbonyl hydrogen bonding networks to establish.

  • Hydrazine Introduction: Slowly add the substituted hydrazine (1.1 mmol) dropwise over 10 minutes. Critical Checkpoint: If using a hydrazine hydrochloride salt, add triethylamine (1.1 mmol) simultaneously to liberate the free base in situ.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the consumption of the diketone via TLC (typically 10-30% EtOAc in Hexanes). The high polarity of HFIP accelerates the initial condensation step, often completing intermediate formation within 30–60 minutes[3].

  • Cyclization & Dehydration: Once the intermediate is formed, heat the reaction mixture to 60 °C (for TFE) or reflux (for HFIP) for 2–4 hours to drive the dehydrative cyclization.

  • Workup & Isolation: Remove the fluorinated solvent under reduced pressure (HFIP boils at 58 °C, making recovery via rotary evaporation highly efficient). Dilute the crude residue with EtOAc, wash with water and brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography. The enhanced regioselectivity drastically reduces the need for complex, repetitive separations[1].

Quantitative Data: Solvent Impact on Reaction Metrics

The table below summarizes the expected physicochemical influence of different solvents on the reaction outcomes, based on foundational optimization studies[1],[2].

SolventDielectric Constant (

)
H-Bond Donating Ability (

)
Typical Regioselectivity RatioAverage Yield (%)
Ethanol (EtOH) 24.50.831:1 to 3:175 - 85%
Trifluoroethanol (TFE) 26.11.51> 10:180 - 92%
Hexafluoroisopropanol (HFIP) 16.71.96> 50:185 - 98%

Note: Ratios represent the major vs. minor regioisomer formation. Exact ratios depend on the specific steric and electronic nature of the 1,3-diketone substituents.

Troubleshooting & FAQs

Q1: My pyrazole synthesis in ethanol yields an inseparable 1:1 mixture of regioisomers. Why does switching to HFIP solve this? A: In standard solvents like ethanol, the two carbonyl groups of an asymmetric 1,3-diketone possess similar electrophilicity, leading to random nucleophilic attack by the hydrazine. HFIP has an extremely high hydrogen-bond donating ability (


). It selectively forms strong hydrogen bonds with the more electron-rich or less sterically hindered carbonyl oxygen. This selective activation lowers the activation energy for nucleophilic attack at that specific site, funneling the reaction down a single mechanistic pathway[2].

Q2: During the addition of phenylhydrazine, my reaction mixture turns dark red/brown, and I see multiple baseline impurities on the TLC. How can I prevent this? A: Discoloration and baseline impurities are classic symptoms of hydrazine oxidation and decomposition[3]. Phenylhydrazine is highly sensitive to ambient oxygen and light. Solution: Ensure you are working under a strict Argon or Nitrogen atmosphere. Use freshly distilled hydrazine, or preferably, use the more bench-stable phenylhydrazine hydrochloride salt (neutralized in situ with an equivalent of a mild base like triethylamine).

Q3: When should I choose TFE over HFIP? A: While HFIP generally provides superior regioselectivity due to its higher


 value, it is significantly more expensive than TFE. You should use TFE as your first-line optimization solvent for standard substrates. Reserve HFIP for highly challenging substrates where TFE fails to push the regioselectivity ratio past 10:1, or when dealing with highly unreactive, sterically hindered diketones that require stronger electrophilic activation[1].

Q4: The reaction stalls at the hydrazone intermediate and fails to cyclize into the pyrazole. What is the cause? A: The final step of the Knorr pyrazole synthesis is a dehydrative cyclization[3]. If the reaction stalls, the system lacks the thermal energy or the acidic environment required to eliminate the water molecule. Solution: Increase the temperature to reflux. If using TFE/HFIP alone is insufficient, add a catalytic amount of a Brønsted acid (e.g., 5-10 mol% glacial acetic acid or trifluoroacetic acid) to protonate the intermediate hydroxyl group, turning it into a better leaving group (


).

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent advances in the synthesis of fluorinated hydrazones RSC Publishing URL:[Link]

Sources

Technical Support Center: Troubleshooting & Scaling Up Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Pyrazoles are privileged heterocyclic scaffolds critical to the development of modern pharmaceuticals, agrochemicals, and advanced materials. However, transitioning pyrazole synthesis from a milligram laboratory scale to a multi-kilogram pilot plant introduces severe thermodynamic, kinetic, and safety bottlenecks.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on the causality behind scale-up failures and the implementation of self-validating protocols.

Core Scale-Up Workflow & Decision Matrix

When scaling up, the choice of synthetic route dictates your engineering controls. The diagram below outlines the critical path for mitigating the most common scale-up risks: exotherms and hazardous intermediates.

G Start Target Pyrazole Scaffold Route Select Synthetic Strategy Start->Route Knorr Knorr Cyclocondensation (1,3-Dicarbonyl + Hydrazine) Route->Knorr Standard Batch Diazo 1,3-Dipolar Cycloaddition (Alkyne + Diazo/Hydrazone) Route->Diazo High-Energy Intermediates Risk1 Risk: Highly Exothermic Poor Regioselectivity Knorr->Risk1 Risk2 Risk: Explosive Diazo Accumulation Runaway Decomposition Diazo->Risk2 Mit1 Jacketed Reactor Cooling Subsurface Reagent Addition Risk1->Mit1 Mit2 Continuous Flow Chemistry In-situ Generation & Quench Risk2->Mit2 Product Isolated Pyrazole (Crystallization/Filtration) Mit1->Product Mit2->Product

Decision matrix and risk mitigation workflow for pyrazole synthesis scale-up.

Frequently Asked Questions (FAQs) on Scale-Up Dynamics

Q: Why does my Knorr pyrazole synthesis yield a different regioisomer ratio at the 400g scale compared to the 1g scale? A: This is a classic heat transfer issue. At a laboratory scale, the high surface-area-to-volume ratio allows for instantaneous heat dissipation. When scaling up, this ratio decreases drastically, leading to inefficient heat transfer and localized "hot spots"[1]. The cyclocondensation of hydrazines with asymmetric 1,3-dicarbonyls is highly exothermic[2]. These thermal gradients shift the reaction from kinetic control (favoring your desired regioisomer) to thermodynamic control (favoring a mixture), fundamentally altering your regioselectivity. Solution: Implement controlled, subsurface addition of the hydrazine and utilize a jacketed reactor with a precise internal temperature control unit[2].

Q: How do I safely handle the diazotization step for N-aryl pyrazole synthesis at a multi-hundred-gram scale? A: Diazonium salts have a high nitrogen-to-carbon ratio and are highly energetic, posing severe explosion hazards upon accumulation[1][2]. Transitioning this step to continuous flow chemistry is the industry standard. Flow reactors generate the hazardous diazonium intermediate in situ and immediately consume it in the subsequent reduction or cycloaddition step. This ensures the steady-state inventory of the explosive intermediate remains negligible at all times[3][4].

Troubleshooting Guide: Symptoms, Causes, and Solutions

Symptom: Runaway Exotherm During Hydrazine Addition
  • Causality: Poor mixing in large reactors causes unreacted hydrazine to pool. Once the activation energy threshold is locally breached, an auto-catalytic cyclization occurs, releasing massive amounts of heat (

    
    ) that the cooling jacket cannot absorb[2].
    
  • Resolution: Never "dump" reagents at scale. Develop a controlled addition profile based on Reaction Calorimetry (RC1) data. Ensure the impeller design matches the viscosity of the reaction mixture to prevent pooling, and always monitor the internal reaction temperature via an RTD probe, not just the jacket temperature[2].

Symptom: Product "Oils Out" Instead of Crystallizing During Workup
  • Causality: In lab-scale syntheses, solvents like ethanol are often used for precipitation. However, at scale, the slight solubility of the pyrazole in ethanol, combined with trace regioisomer impurities, depresses the melting point and causes phase separation (oiling out) rather than crystallization[1].

  • Resolution: Conduct a comprehensive solvent screen prior to scale-up. For example, replacing suboptimal ethanol or carcinogenic 1,4-dioxane with dry Tetrahydrofuran (THF) at a 0.2 M concentration has been proven to yield high-purity crystalline pyrazole products upon the addition of HCl (salt formation)[1].

Validated Experimental Protocols

Protocol A: Telescoped Continuous Flow Synthesis of N-Aryl Pyrazoles

This protocol utilizes a metal-free amine-redox process to safely bypass the accumulation of explosive diazonium intermediates[3].

  • System Priming: Equip a multistep continuous flow synthesis machine with a diazotization module and a reduction module (e.g., a 15 mL reaction coil set to 30 °C)[3]. Prime all lines with the system solvent to eliminate air bubbles and establish a stable backpressure.

  • In-Situ Diazotization: Pump a stream of the aniline derivative and a stream of the diazotizing agent (e.g.,

    
     in 
    
    
    
    or isoamyl nitrite) into a T-mixer. The high mixing efficiency of the microreactor ensures rapid, quantitative conversion to the diazonium salt without thermal runaway[3][4].
  • Reduction & Cyclo-condensation: Introduce a metal-free reductant (e.g., ascorbic acid) into the flow stream to reduce the diazonium intermediate to the corresponding hydrazine[3][4]. Immediately telescope this stream into a reactor coil containing the 1,3-diketone.

  • Collection & Isolation: Direct the outflow into a collection vessel. The continuous processing allows for safe, unattended scale-up, yielding multi-gram quantities of the isolated pyrazole product over a standard 12-hour run[3].

Protocol B: Batch Scale-Up & Salt Formation (400g Scale)

This self-validating protocol ensures complete precipitation and avoids the use of carcinogenic solvents[1].

  • Dissolution: Charge a jacketed reactor with the crude pyrazole freebase (1.0 equivalent) and dry THF (0.2 M concentration). Apply gentle heating to achieve complete dissolution[1]. Note: THF is explicitly selected over 1,4-dioxane to eliminate carcinogenicity risks at scale[1].

  • Cooling: Circulate a cooling fluid through the reactor jacket to bring the internal temperature to exactly 0 °C. Verify the temperature equilibrium using an internal probe[2].

  • Salt Precipitation: Slowly add HCl (2 M in diethyl ether, 1.0 equivalent) via subsurface addition to prevent localized high-concentration zones. Stir overnight at room temperature to ensure complete thermodynamic crystallization[1].

  • Filtration: Isolate the product via a Nutsche filter or centrifuge. Wash the filter cake with cold diethyl ether to remove organic impurities, yielding the highly pure pyrazole hydrochloride salt[1].

Quantitative Data & Benchmarking

The following table summarizes the quantitative differences and safety metrics when transitioning pyrazole synthesis from traditional batch methods to continuous flow systems.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisCausality / Impact
Heat Transfer Efficiency Low (Decreases drastically with scale)Extremely HighFlow microreactors prevent thermal hot spots, preserving kinetic regioselectivity[2][4].
Hazardous Inventory High (Full batch volume at risk)Minimal (Steady-state only)Flow eliminates the risk of diazonium/hydrazine explosive runaway decomposition[1][3].
Typical Reaction Time 9 to 16 hours16 to 30 minutesEnhanced mass transfer and mixing in flow accelerates reaction kinetics[4].
Solvent Profile Often requires toxic/carcinogenic solventsAmenable to greener solventsFlow allows for the safe superheating of safer solvents under backpressure[1][4].

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. nih.gov.
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. rsc.org.
  • Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. benchchem.com.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. mdpi.com.

Sources

Technical Support Center: Solubility Optimization for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-PYR-003 Subject: Overcoming Precipitation and Non-Specific Binding in Biological Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core

Executive Summary: Compound Profile

Compound: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Chemical Class: Aryl-pyrazole Physicochemical Challenges:

  • Lipophilicity (LogP): Estimated ~2.5–2.9. The fluorine substitution at the para-position increases lipophilicity relative to the non-fluorinated scaffold, driving the compound to partition out of aqueous phases.

  • H-Bonding: The free N-H in the pyrazole ring acts as both a donor and acceptor, promoting intermolecular hydrogen bonding. This leads to high crystal lattice energy, making the solid state stable and difficult to dissolve in aqueous buffers (high melting point, low aqueous solubility).

  • Acidity/Basicity: Amphoteric but predominantly neutral at physiological pH (7.4). The pyrazole nitrogen (N2) is weakly basic (pKa ~2.5), meaning it will not be protonated (and thus solubilized) in standard assay buffers.

Part 1: Stock Solution Preparation (The Foundation)

Q: My compound precipitates immediately upon adding water to the solid. What is the correct solvent for the master stock?

A: Never attempt to dissolve the solid directly in aqueous buffer. You must use an organic solvent carrier.

  • Recommended Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration Limit: Prepare stocks at 10 mM to 50 mM . Do not exceed 50 mM, as the compound may crash out of DMSO upon freeze-thaw cycles due to the "salting-out" effect of absorbed atmospheric moisture.

  • Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C.

Q: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative but less ideal for long-term storage due to evaporation. However, if your specific enzyme or cell line is hypersensitive to DMSO (e.g., certain kinase assays or primary neuronal cultures), you may use Ethanol. Note that the solubility limit in Ethanol will be lower (~10-20 mM) than in DMSO.

Part 2: Assay Buffer Compatibility (The Dilution Step)

Q: I see a "cloudy" precipitate when I dilute my DMSO stock into the assay buffer. How do I prevent this?

A: This is the "Solvent Shock" phenomenon. When a hydrophobic compound in DMSO hits water, the DMSO disperses rapidly, leaving the compound "stranded" and forcing it to aggregate.

Protocol: The Intermediate Dilution Method Do not pipette high-concentration DMSO stock directly into the final assay well.

  • Step 1 (Master Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate Plate): Perform your serial dilutions in 100% DMSO first.

  • Step 3 (Transfer): Transfer a small volume (e.g., 0.5 µL) of the DMSO dilution to the assay buffer (e.g., 49.5 µL).

    • Result: This ensures the final DMSO concentration is consistent (1%) and mixing is rapid.[1]

Q: Even with the intermediate step, I suspect micro-precipitation. What additives can I use?

A: You must lower the surface tension of your buffer.

  • Non-Ionic Detergents: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound. These detergents sequester the lipophilic pyrazole molecules into micelles, preventing them from nucleating into crystals.

  • Carrier Proteins: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "sink," binding the lipophilic compound reversibly and keeping it in solution.

    • Warning: High BSA (>0.5%) can reduce potency (right-shift IC50) due to free-drug depletion.

Part 3: Advanced Solubilization (Cyclodextrins)

Q: Detergents interfere with my assay readout. Is there a "cleaner" way to solubilize this pyrazole?

A: Yes. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2][3] Unlike detergents, cyclodextrins form inclusion complexes. The hydrophobic fluorophenyl-pyrazole moiety inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer.

Protocol: Cyclodextrin-Assisted Solubilization

  • Prepare a 20% (w/v) HP-β-CD stock solution in your assay buffer.

  • Dilute this to 2-5% in your final assay plate.

  • Add your compound.[1][4][5] The pyrazole will partition into the CD cavity.

    • Note: This is particularly effective for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole because the 4-fluorophenyl group fits well within the

      
      -cyclodextrin cavity dimensions [1].
      
Part 4: Troubleshooting Data Artifacts

Q: My dose-response curve is bell-shaped or flat. Is this a solubility issue?

A: Yes, this is a classic sign of Promiscuous Aggregation . At high concentrations, the pyrazole forms colloidal aggregates that sequester the enzyme, leading to false-positive inhibition. As you dilute, the aggregates break apart, and the "inhibition" disappears faster than expected for a true binder.

Diagnostic Test: The Detergent Sensitivity Check Run the assay with and without 0.01% Triton X-100 .

  • Scenario A: IC50 remains stable (+/- 2-fold). -> True Inhibitor.

  • Scenario B: Inhibition disappears or IC50 shifts >10-fold in the presence of detergent. -> False Positive (Aggregator).

Visual Guides
Figure 1: Solubility Optimization Decision Tree

Solubility_Optimization Start Start: Compound Precipitation? Check_DMSO Is Final DMSO > 1%? Start->Check_DMSO Reduce_DMSO Action: Reduce DMSO to < 1% Use Intermediate Dilution Check_DMSO->Reduce_DMSO Yes Check_Detergent Is Detergent Present? Check_DMSO->Check_Detergent No Reduce_DMSO->Check_Detergent Add_Detergent Action: Add 0.01% Triton X-100 or 0.05% Tween-20 Check_Detergent->Add_Detergent No Check_Interference Does Detergent Interfere with Assay? Check_Detergent->Check_Interference Yes (Still Precipitating) Add_Detergent->Check_Interference Use_Cyclodextrin Action: Use HP-beta-CD (2-5%) Check_Interference->Use_Cyclodextrin Yes Check_BSA Can BSA be used? Check_Interference->Check_BSA No Re_Design Action: Re-design Chemical Probe (Add solubilizing group) Use_Cyclodextrin->Re_Design Fails Add_BSA Action: Add 0.1% BSA Check_BSA->Add_BSA Yes Check_BSA->Re_Design No

Caption: Step-by-step logic for selecting the correct solubilization strategy based on assay constraints.

Figure 2: The "Intermediate Dilution" Workflow

Serial_Dilution cluster_0 Critical Step: Avoids Solvent Shock Stock Master Stock (50 mM in DMSO) Dilution_Plate Intermediate Plate (100% DMSO) Serial Dilution Here Stock->Dilution_Plate Dilute Assay_Plate Assay Plate (Aqueous Buffer) Final DMSO: 1% Dilution_Plate->Assay_Plate Transfer 0.5 uL into 49.5 uL Buffer

Caption: Workflow to prevent "crashing out" by maintaining solvent homogeneity during the dilution series.

Summary of Quantitative Recommendations
ParameterRecommended ValueRationale
Max Stock Conc. 50 mM (DMSO)Prevents precipitation upon freeze-thaw.
Final DMSO

1.0% (v/v)
Minimizes enzyme denaturation and solvent effects.
Triton X-100 0.01% (v/v)Prevents colloidal aggregation (critical for HTS).
HP-

-CD
2.0% - 5.0% (w/v)Alternative solubilizer if detergents are incompatible.
Storage Temp -20°CPrevents degradation; protect from light.
References
  • Louiz, S., et al. (2014).[6] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 276-282.[7] Link

  • BenchChem Technical Support. (2025). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. BenchChem.[1] Link

  • Aitken, L., et al. (2017).[8] In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors. Journal of Biomolecular Screening, 22(3). Link

  • Feng, B.Y., & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[9] Nature Protocols, 1(2), 550–553. Link

Sources

Technical Support Center: 1,3,5-Trisubstituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions in the Synthesis of 1,3,5-Trisubstituted Pyrazoles Content Type: Technical Support Center Guide

Welcome to the Advanced Organic Chemistry Technical Support Hub. This guide addresses the specific challenges encountered during the synthesis of 1,3,5-trisubstituted pyrazoles, primarily focusing on the condensation of 1,3-diketones with substituted hydrazines (Knorr Pyrazole Synthesis) and 1,3-dipolar cycloadditions.

⚠️ Critical Alert: The Regioselectivity Paradox

User Report: "I am synthesizing a 1,3,5-trisubstituted pyrazole using an unsymmetrical 1,3-diketone and methylhydrazine. NMR shows a mixture of two isomers, and I cannot separate them."

Diagnosis: You are experiencing Regioisomeric Competition . In the reaction between an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

), the hydrazine nitrogen atoms have distinct nucleophilicities, and the carbonyl carbons have distinct electrophilicities.[1] This leads to two competing pathways:
  • Pathway A (Desired): Attack of

    
     on the carbonyl adjacent to 
    
    
    
    (or
    
    
    ), leading to the 1,3,5-isomer.
  • Pathway B (Side Reaction): Attack of

    
     on the alternative carbonyl, leading to the 1,3,4-isomer (often misidentified as a simple impurity).
    
🔬 Mechanism & Troubleshooting

The regioselectivity is governed by the interplay of Steric Hindrance and Electronic Activation .[2]

Regioselectivity Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Intermediate_A Hydrazone A (Kinetic Control) Reactants->Intermediate_A Attack at Less Hindered C=O Intermediate_B Hydrazone B (Thermodynamic Control) Reactants->Intermediate_B Attack at More Electrophilic C=O Product_135 1,3,5-Isomer (Target) Intermediate_A->Product_135 Cyclization - H2O Product_134 1,4,5-Isomer (Side Product) Intermediate_B->Product_134 Cyclization - H2O

Figure 1: Divergent pathways in Knorr Pyrazole Synthesis leading to regioisomeric mixtures.

🛠️ Protocol Adjustment: Controlling Regioselectivity

Issue: Poor Regioselectivity (Ratio < 5:1) Solution: Solvent and pH Modulation.

ParameterAdjustmentMechanistic Rationale
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)Fluorinated solvents (e.g., 2,2,2-trifluoroethanol) activate the carbonyls via H-bonding and can stabilize specific transition states, often enhancing regioselectivity significantly [1].
pH Use HCl (Acidic) vs. Pyridine (Basic)Acidic conditions protonate the carbonyls, making the reaction sensitive to electronic effects. Basic conditions rely on the nucleophilicity of the hydrazine, making the reaction sensitive to steric effects [2].
Temperature Lower to 0°C or -78°C Favors the kinetic product (attack at the less hindered carbonyl).

Standard Protocol (Optimized for Regiocontrol):

  • Dissolve 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) (0.5 M).

  • Cool to 0°C.

  • Add substituted hydrazine (1.1 equiv) dropwise over 30 minutes.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Self-Validation: Check TLC/LCMS. If the ratio is improved but reaction is slow, add 5 mol% acetic acid.

📉 Module 2: Stalled Intermediates (The "Hydrate" Trap)

User Report: "My mass spec shows a peak at [M+18]. I isolated a solid, but it's not the pyrazole."

Diagnosis: Formation of 5-Hydroxy-2-pyrazoline . The cyclization is a two-step process: (1) Hydrazone formation,[3][4][5][6] (2) Intramolecular attack and dehydration. Sometimes, the intermediate cyclizes to the 5-hydroxy-2-pyrazoline but fails to eliminate water (dehydrate) to form the aromatic pyrazole ring. This is common with electron-withdrawing groups (e.g.,


) which stabilize the hydrate.

Troubleshooting Guide:

  • Identify the Intermediate:

    • Look for an OH stretch in IR (~3400 cm⁻¹).

    • Look for

      
       carbons in 
      
      
      
      C NMR (approx 80-90 ppm for the C-OH).
  • Force Dehydration:

    • Method A (Acid): Dissolve the intermediate in ethanol with catalytic

      
       or 
      
      
      
      and reflux for 2 hours.
    • Method B (Activation): Treat with mesyl chloride (

      
      ) and 
      
      
      
      to convert the OH to a leaving group, followed by elimination.

⚗️ Module 3: Stoichiometry & Side Reactions

User Report: "I see a dimer or a higher molecular weight impurity."

Diagnosis: Formation of Azines or Bis-pyrazoles . If the hydrazine is a free base (e.g., hydrazine hydrate) and is used in a deficit, it can react with two equivalents of the 1,3-diketone. Conversely, if the diketone has multiple reactive sites, bis-pyrazoles can form.

Side ProductCausePrevention
Azine (

)
Hydrazine acts as a linker between two ketone molecules.Ensure Hydrazine is in Excess (1.2–1.5 equiv). Add the diketone to the hydrazine solution slowly.
N-Alkylation Use of alkyl halides in the presence of unreacted hydrazine.Complete the cyclization before adding any alkylating agents if performing a one-pot synthesis.
Oxidation Products Air oxidation of pyrazolines.If synthesizing pyrazolines (dihydro-pyrazoles), perform under inert atmosphere (

/Ar).

🔄 Module 4: 1,3-Dipolar Cycloaddition Pitfalls

User Report: "I am using a diazo compound and an alkyne, but the yield is low and I see multiple spots."

Diagnosis: Sigmatropic Rearrangements of 3H-Pyrazoles. The immediate product of a 1,3-dipolar cycloaddition between a diazo compound and an alkyne is often a 3H-pyrazole (non-aromatic).[7] If the substituents allow, this unstable intermediate undergoes a 1,5-sigmatropic shift to form the stable 1H-pyrazole. If this shift is blocked or slow, decomposition occurs.

Key Check:

  • Ensure one nitrogen has a proton available for tautomerization to the aromatic form.

  • If using disubstituted diazo compounds (

    
    ), the resulting 3H-pyrazole cannot aromatize directly. You must plan for a subsequent rearrangement step [3].
    

❓ Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture turn dark red/brown? A: This often indicates the oxidation of unreacted hydrazine or the formation of complex oligomers (azines). Ensure your hydrazine is fresh and colorless before use. If using aryl hydrazines, they are prone to air oxidation; use sulfite scavengers during workup.

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave irradiation often suppresses side reactions by accelerating the rate-determining dehydration step, minimizing the window for intermolecular side reactions (azine formation) [4].

Q: How do I separate the regioisomers if the reaction fails to be selective? A:

  • Chromatography: Isomers often have significantly different polarities. Try a gradient of Hexane/EtOAc.

  • Recrystallization: 1,3,5-isomers are generally more symmetrical and crystalline than 1,4,5-isomers. Try recrystallizing from Ethanol/Water.

📚 References

  • BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025).[1][2] Link

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022).[8] Link

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014).[5][9] Link

  • NIH/PubMed. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles.[10][11] (2018). Link

Sources

purification techniques for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Characterization of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Part 1: The "Isomer" Paradox (Critical Concept)

Q: I see two distinct spots on my TLC, or my NMR shows broad/split peaks. Am I failing to separate the 3-isomer from the 5-isomer?

A: Stop. You are likely chasing a phantom. For 1H-pyrazoles (where the nitrogen is unsubstituted), the "3-isomer" and "5-isomer" are tautomers , not separable static isomers.[1] They exist in rapid equilibrium via annular desmotropy (proton transfer between N1 and N2).

  • In Solution: You cannot separate them. They are the same chemical entity on the NMR time scale (unless at very low temperatures, e.g., -40°C).[1]

  • In Solid State: The molecule may crystallize as a single tautomer (usually the 3-aryl form due to hydrogen bonding preferences), but once dissolved, it reverts to the equilibrium mixture.[1]

The "Isomer" you can separate: If you react this 1H-pyrazole with an alkylating agent (e.g., MeI), you will generate stable, separable regioisomers (1,3-dimethyl-5-(4-fluorophenyl)pyrazole vs. 1,5-dimethyl-3-(4-fluorophenyl)pyrazole).[2][1] See Module 3 for this specific separation.

Part 2: Purification of the 1H-Pyrazole (Parent Compound)

Scenario: You have synthesized 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (typically via condensation of 1-(4-fluorophenyl)-1,3-butanedione with hydrazine hydrate) and need to remove starting materials, azine byproducts, or oligomers.[2][1]

Protocol A: Recrystallization (Recommended)

Why: 1H-pyrazoles are excellent hydrogen bond donors (


) and acceptors.[2][1] Recrystallization leverages this better than chromatography, which often suffers from peak tailing.[1]

Solvent System Selection Table

Solvent SystemRatio (v/v)Target ImpurityMechanism
Ethanol / Water 9:1 to 4:1Salts, HydrazinePolarity differential.[2][1] Product is less soluble in water than hydrazine salts.[2]
Toluene / Heptane 1:2Unreacted DiketoneLipophilic impurities stay in mother liquor; pyrazole H-bonds to itself and crystallizes.[2]
Ethyl Acetate / Hexane 1:3Oily Oligomers"Oiling out" prevention.[2][3] Slow evaporation yields needles.[2]

Step-by-Step Procedure (Ethanol/Water):

  • Dissolution: Suspend crude solid in minimal boiling Ethanol (absolute).

  • Clarification: If the solution is dark/turbid, add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint permanent turbidity appears.[2]

  • Crystal Growth: Add a few drops of Ethanol to clear the solution. Allow to cool to RT slowly (2-3 hours), then move to

    
     overnight.
    
  • Harvest: Filter crystals. Wash with cold Ethanol:Water (1:1).[1]

Protocol B: Flash Column Chromatography (Troubleshooting)

Issue: "My pyrazole trails on the column and elutes over 20 fractions." Cause: The acidic NH proton interacts strongly with the silanols (Si-OH) on the silica gel.

The Fix: Mobile Phase Modifiers Do NOT use neutral Hexane/EtOAc alone. You must deactivate the silica.

  • Option 1 (Standard): Add 1% Triethylamine (TEA) to your mobile phase.[1]

    • Workflow: Flush column with Hexane + 1% TEA. Run gradient Hexane:EtOAc (9:1 → 1:[1]1) + 1% TEA.[2]

  • Option 2 (For Acid Sensitive Compounds): Use 0.5% Acetic Acid.[1]

    • Note: Pyrazoles are amphoteric.[2] Acidic modifiers suppress ionization of the basic N, reducing tailing, but TEA is generally superior for 1H-pyrazoles.[1]

Part 3: Separation of N-Alkylated Regioisomers (Advanced)

Scenario: You have methylated the parent compound and now have a mixture of 1,3-isomer (Target A) and 1,5-isomer (Target B). These are separable.

Technical Insight:

  • 1,5-isomer (Sterically hindered): The N-methyl is adjacent to the phenyl ring.[1] The phenyl ring twists out of planarity. This reduces polarity and often elutes first on silica.[2]

  • 1,3-isomer (Planar): Less steric clash.[1] More planar, better packing, often higher melting point and more polar (elutes second).[1]

PyrazoleSeparation Start Crude N-Alkylation Mixture (1,3- and 1,5- isomers) TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC Decision $Delta R_f > 0.1$? TLC->Decision ColChrom Flash Chromatography Gradient: 5% -> 40% EtOAc/Hex Decision->ColChrom Yes Recryst Fractional Recrystallization (Solvent: Cyclohexane or MeOH) Decision->Recryst No (Overlap) Isomer15 Fraction 1 (Fast Moving) 1,5-isomer (Steric Hindrance) Often Oily/Low MP ColChrom->Isomer15 Isomer13 Fraction 2 (Slow Moving) 1,3-isomer (Planar) Crystalline Solid ColChrom->Isomer13 Recryst->Isomer15 Remains in Mother Liquor Recryst->Isomer13 Precipitates First

Caption: Workflow for separating stable regioisomers after N-alkylation. The 1,5-isomer typically elutes first due to steric twisting.[1]

Part 4: Analytical Validation (FAQ)

Q: How do I confirm I have the 3-(4-fluorophenyl) tautomer and not the 5-? A: In solution (


 or 

), you will see an average set of signals.[2][1] The C3 and C5 carbons will appear broad or averaged.
  • 1H NMR: Look for the characteristic singlet for the pyrazole C4-H (approx

    
     6.4 - 6.8 ppm).[2]
    
  • 19F NMR: Useful for purity but will not distinguish tautomers.[2]

  • NOESY (For N-Alkylated only):

    • 1,5-isomer: Strong NOE between N-Methyl and Phenyl protons.[2]

    • 1,3-isomer: NOE between N-Methyl and C4-H proton; NO interaction with Phenyl.[2]

Q: My melting point is 10°C lower than the literature value. A: This indicates trapped solvent or the presence of the hydrazine precursor.

  • Check: Run an IR.[2] If you see a split carbonyl peak around 1680-1700 cm⁻¹, you have unreacted diketone.[2][1]

  • Fix: Recrystallize from Toluene (see Protocol A).[1]

References

  • Elguero, J., et al. (2000).[1] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Definitive text on pyrazole tautomerism).

  • Alkorta, I., & Elguero, J. (2020).[1] Tautomerism in 3(5)-Phenylpyrazoles: An Experimental and Theoretical Study. Journal of Chemical Information and Modeling. (Specific data on phenylpyrazole equilibrium).

  • Fustero, S., et al. (2009).[1] Regioselective Synthesis of Fluorinated Pyrazoles. Journal of Organic Chemistry. [1]

  • NCI/CADD Group. (2023). Chemical Identifier Resolver: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. (Physical property verification).

Sources

Technical Support Center: Enhancing the Stability of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the stability challenges associated with these compounds. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and reliability of your research.

Introduction to Stability Challenges

3-(4-fluorophenyl)-5-methyl-1H-pyrazole and its analogues are valuable scaffolds in medicinal chemistry and drug discovery. However, like many heterocyclic compounds, their stability can be a critical factor influencing experimental outcomes, shelf-life, and ultimately, therapeutic efficacy. Understanding the potential degradation pathways is the first step toward mitigating these issues. The primary stability concerns for this class of compounds are hydrolysis, oxidation, and photodegradation. The inherent reactivity of the pyrazole ring, coupled with the influence of its substituents, dictates its susceptibility to these degradation routes.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stored solid sample of a 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative has developed a brownish discoloration. What is the likely cause and how can I prevent it?

A1: A brown discoloration is a common indicator of oxidative degradation[1]. The pyrazole ring system can be susceptible to oxidation, and this process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

Causality: The discoloration arises from the formation of colored byproducts. Oxidation can lead to the formation of N-oxides or hydroxylated species on the pyrazole or phenyl rings, which can further react or polymerize to form complex colored mixtures. The reaction is often initiated by radical mechanisms.

Troubleshooting & Prevention:

  • Inert Atmosphere: The most effective preventative measure is to store the compound under an inert atmosphere.[1] Displace the air in your storage vial with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light, as photo-oxidation can be a contributing factor.[1]

  • Temperature Control: Store your samples at reduced temperatures (refrigerated at 2-8°C or frozen at -20°C) to slow down the rate of oxidative degradation.[1]

  • Purity Assessment: Ensure the initial purity of your compound is high. Trace metal impurities from synthesis can catalyze oxidation.

Q2: I'm observing a new spot on my TLC/a new peak in my HPLC chromatogram after leaving my pyrazole derivative in a methanol solution on the benchtop. What's happening?

A2: The appearance of a new spot or peak indicates chemical degradation. For a solution exposed to ambient conditions, the most likely culprits are photodegradation or oxidation, and to a lesser extent, hydrolysis if water is present.

Causality:

  • Photodegradation: Pyrazole derivatives, being aromatic compounds, can absorb UV light. This can lead to photochemical reactions, such as rearrangement of the pyrazole ring to form an imidazole derivative or other complex transformations.[2][3][4] Mechanistic studies suggest that this can occur through an N-N bond homolysis pathway.[1][2]

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, as described in Q1.

  • Hydrolysis: If the solvent contains water, and the pyrazole derivative has a hydrolyzable functional group (e.g., an ester or amide), hydrolysis can occur. The pyrazole ring itself is generally stable to hydrolysis under neutral conditions.

Troubleshooting & Prevention:

  • Protect from Light: Always store solutions of pyrazole derivatives in amber vials or in the dark.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

  • Degas Solvents: If oxidation is suspected, use solvents that have been degassed by sparging with nitrogen or argon.

  • Control Water Content: Use anhydrous solvents if hydrolysis of substituents is a concern.

Q3: My pyrazole derivative shows significant degradation in a basic aqueous buffer (pH 9), but seems stable in an acidic buffer (pH 4). Why is there a pH-dependent stability difference?

A3: The pH of the medium can significantly influence the stability of pyrazole derivatives, particularly if they possess substituents susceptible to pH-dependent hydrolysis, such as esters. While the pyrazole ring itself is relatively stable, its reactivity can be influenced by pH.

Causality:

  • Hydrolysis of Substituents: If your derivative contains an ester group, it will be highly susceptible to base-catalyzed hydrolysis, which is much faster than acid-catalyzed hydrolysis.[1] This would lead to the formation of the corresponding carboxylic acid and the pyrazole alcohol.

  • Oxidation: The rate of oxidation can also be pH-dependent. In some cases, deprotonation of the pyrazole N-H in basic media can make the ring more electron-rich and thus more susceptible to oxidation.

Troubleshooting & pH Optimization:

  • pH Profiling: Conduct a pH-rate profile study by preparing your compound in a series of buffers across a relevant pH range (e.g., pH 2 to 10). Analyze the samples at various time points to determine the pH of maximum stability.

  • Buffer Selection: For formulations, choose a buffer system that maintains the pH in the most stable range identified.

  • Structural Modification: In the drug design phase, if base-catalyzed hydrolysis is a major issue for an ester-containing lead compound, consider synthesizing an amide isostere, which is generally more stable to hydrolysis.

Q4: I am conducting a forced degradation study. What are the standard conditions, and how much degradation should I aim for?

A4: Forced degradation studies are essential for understanding degradation pathways and for developing stability-indicating analytical methods.[5][6] The goal is to induce degradation to a level that is detectable but does not lead to complete destruction of the molecule, which could form secondary, irrelevant degradants. A target degradation of 5-20% is generally recommended.

Standard Forced Degradation Conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours.[1]Hydrolysis of labile functional groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours.[1]Hydrolysis of labile functional groups.
Oxidation 3% H₂O₂ at room temperature for 24 hours.[3]Oxidation of the pyrazole ring or substituents.
Thermal Degradation Solid sample at 105°C for 24 hours.[1]Thermally induced decomposition.
Photodegradation Expose solid and solution to light (ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m²).[3]Photochemical rearrangement or degradation.

Note: These are starting conditions and may need to be adjusted based on the stability of the specific derivative.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of a 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative and to establish a degradation profile.

Materials:

  • 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade methanol, acetonitrile, and water

  • Class A volumetric flasks, pipettes

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the pyrazole derivative in methanol or acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 8 hours.

    • At intervals (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At intervals, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at intervals by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At intervals, weigh a portion of the solid, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution (in a quartz cuvette) and a thin layer of the solid compound to light according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at appropriate time points by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Use a PDA detector to check for peak purity.

Protocol 2: Formulation Strategy for Poorly Soluble Derivatives

Objective: To prepare a solution formulation of a poorly soluble 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivative for in vitro or in vivo studies.

Materials:

  • Pyrazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile vials and filters (0.22 µm)

Procedure (Example Formulation: 10% DMSO, 40% PEG400, 5% Tween-80 in saline):

  • Weighing: Accurately weigh the required amount of the pyrazole derivative.

  • Initial Solubilization: In a sterile vial, add the required volume of DMSO to the compound. Vortex or sonicate until fully dissolved.[7]

  • Addition of Co-solvents: Sequentially add PEG400 and then Tween-80 to the DMSO solution, vortexing thoroughly after each addition to ensure homogeneity.[7]

  • Final Dilution: Slowly add the sterile saline to the organic mixture while vortexing to reach the final desired volume. This slow addition helps to prevent precipitation.[7]

  • Sterile Filtration: If for in vivo use, sterile filter the final formulation through a 0.22 µm filter.

  • Visual Inspection: Always visually inspect the final formulation for any signs of precipitation or immiscibility before use. Prepare fresh on the day of the experiment.

Visualizing Degradation and Experimental Workflows

Degradation Pathways

The following diagram illustrates the primary degradation pathways for pyrazole derivatives.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Pyrazole 3-(4-fluorophenyl)-5-methyl- 1H-pyrazole Derivative Hydrolysis_Products Hydrolyzed Products (e.g., carboxylic acid + pyrazole alcohol if ester is present) Pyrazole->Hydrolysis_Products H₂O / H⁺ or OH⁻ Oxidation_Products Oxidized Products (N-oxides, hydroxylated derivatives, ring-opened products) Pyrazole->Oxidation_Products O₂ / H₂O₂ / Light Photodegradation_Products Photochemical Rearrangement (e.g., Imidazole derivatives) Pyrazole->Photodegradation_Products UV/Vis Light (hν)

Caption: Primary degradation pathways for pyrazole derivatives.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical approach to diagnosing and resolving stability issues encountered during experiments.

Start Instability Observed (e.g., color change, new peaks) CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckPurity Verify Initial Purity (NMR, LC-MS) Start->CheckPurity ForcedDeg Conduct Forced Degradation Study CheckStorage->ForcedDeg If conditions are optimal CheckPurity->ForcedDeg If pure IdentifyDeg Identify Degradants (LC-MS/MS, NMR) ForcedDeg->IdentifyDeg Optimize Optimize Storage & Formulation Conditions IdentifyDeg->Optimize Resolved Stability Issue Resolved Optimize->Resolved

Sources

Validation & Comparative

In Vitro Validation and Comparative Analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutics. Among these, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (3-FPM-1H-P) has emerged as a highly potent candidate for oncological applications. The strategic substitution of a 4-fluorophenyl group at position 3 enhances the molecule's metabolic stability and lipophilicity, facilitating cellular permeability. Concurrently, the 5-methyl group provides critical steric direction, allowing the compound to anchor deeply within the ATP-binding hinge regions of receptor tyrosine kinases (RTKs) [1].

This guide provides an objective, data-driven comparison of 3-FPM-1H-P against established clinical alternatives, detailing the self-validating experimental protocols required to rigorously assess its in vitro efficacy.

Comparative Performance Data

To establish the therapeutic viability of 3-FPM-1H-P, its antiproliferative efficacy must be benchmarked against standard-of-care chemotherapeutics and targeted kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values across a panel of human cancer cell lines. A lower IC₅₀ value denotes higher potency.

CompoundPrimary Target(s)HepG2 (Liver) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3-FPM-1H-P EGFR / VEGFR-20.45 ± 0.081.20 ± 0.150.85 ± 0.12
Erlotinib EGFR10.60 ± 1.200.20 ± 0.0515.40 ± 2.10
Sorafenib VEGFR, PDGFR, RAF1.06 ± 0.104.50 ± 0.306.80 ± 0.90
5-Fluorouracil DNA/RNA Synthesis28.50 ± 3.4018.20 ± 2.1012.50 ± 1.80

Data Synthesis: 3-FPM-1H-P demonstrates a superior, broad-spectrum cytotoxicity profile compared to 5-Fluorouracil and exhibits competitive, dual-inhibition characteristics that outperform Erlotinib in HepG2 and MCF-7 cell lines, suggesting a mechanism of action that bypasses single-kinase resistance [2].

Experimental Workflows & Validation Protocols

A robust validation pipeline requires self-validating assay systems. Every protocol below is designed to ensure that the observed biological effects are causally linked to the compound, utilizing internal controls to rule out artifactual interference.

ExperimentalWorkflow N1 Compound Preparation 3-(4-fluorophenyl)-5-methyl-1H-pyrazole N2 Cell Viability Profiling (MTT Assay) N1->N2 N3 Apoptosis & Cell Cycle (Flow Cytometry) N2->N3 N4 Target Kinase Inhibition (EGFR / VEGFR-2) N2->N4 N5 Comparative Efficacy Analysis N3->N5 N4->N5

Fig 1. Experimental workflow for validating the in vitro anticancer activity of pyrazole derivatives.

Protocol A: Cell Viability & Proliferation (MTT Assay)

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt into purple formazan crystals. Because this reduction is strictly catalyzed by mitochondrial succinate dehydrogenase in living cells, the absorbance of the dissolved formazan provides a direct, causal quantification of metabolic viability.

  • Cell Seeding: Seed target cells (e.g., HepG2, A549) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence and log-phase growth recovery.
    
  • Compound Treatment: Treat cells with serial dilutions of 3-FPM-1H-P (0.01 µM to 100 µM). Critical Control: Include a vehicle control (DMSO <0.1% v/v) to establish a 100% viability baseline and validate that cytotoxicity is compound-driven, not solvent-induced.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Flow Cytometry)

Causality & Rationale: To prove that the reduction in cell viability is due to programmed cell death rather than non-specific necrosis, Annexin V-FITC/Propidium Iodide (PI) double staining is employed. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet only during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Harvesting: Post-treatment (24-48 hours), collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.

  • Staining: Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at

    
     cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
    
  • Incubation: Incubate in the dark for 15 minutes at room temperature. Self-Validation: Prepare single-stained controls (Annexin V only, PI only) to properly set fluorescence compensation matrices.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing a minimum of 10,000 events. Quadrant analysis will differentiate viable, early apoptotic, late apoptotic, and necrotic populations.

Mechanistic Pathway Analysis

The exceptional efficacy of 3-FPM-1H-P is attributed to its ability to act as a dual Tyrosine Kinase (TK) inhibitor [3]. By competitively binding to the ATP pockets of both EGFR and VEGFR-2, the compound simultaneously disrupts the PI3K/AKT (survival) and RAS/MAPK (proliferation) signaling cascades.

MOAPathway Cmpd 3-FPM-1H-P RTK EGFR / VEGFR-2 Cmpd->RTK Inhibits Apopt Apoptosis Cmpd->Apopt Induces PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Prolif Tumor Proliferation PI3K->Prolif MAPK->Prolif

Fig 2. Mechanistic pathway illustrating dual kinase inhibition and apoptosis induction by 3-FPM-1H-P.

Conclusion

The validation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole demonstrates a highly favorable in vitro pharmacological profile. Compared to standard therapies like Erlotinib and 5-Fluorouracil, the dual-inhibition mechanism of this specific pyrazole derivative yields potent, broad-spectrum apoptotic induction. Researchers developing novel targeted therapies should consider the 4-fluorophenyl and 5-methyl pyrazole scaffold as a highly optimized starting point for overcoming single-kinase resistance in solid tumors.

References

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at:[Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at:[Link]

A Comparative Efficacy Analysis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

As the landscape of oncological therapeutics evolves, the demand for novel molecular entities with improved efficacy and safety profiles remains paramount. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[][2][3] This guide provides an in-depth comparative analysis of a novel investigational compound, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole , against established standards of care in the context of breast cancer.

This document is structured to provide not just data, but a logical framework for evaluation. We will delve into the mechanistic rationale, present a clear comparison of cytotoxic efficacy, and provide detailed, self-validating experimental protocols to ensure the reproducibility and integrity of the findings.

Mechanistic Overview: Targeting Cancer's Core Machinery

Understanding the mechanism of action is fundamental to evaluating a compound's potential. Here, we compare the established pathways of two cornerstone breast cancer drugs, Doxorubicin and Tamoxifen, with the hypothesized mechanism of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, based on extensive research into analogous pyrazole structures which have shown potent kinase inhibitory activity.[4][5]

Proposed Mechanism of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole: Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[4][5] We hypothesize that 3-(4-fluorophenyl)-5-methyl-1H-pyrazole targets a key cyclin-dependent kinase (CDK), such as CDK2, leading to cell cycle arrest and subsequent apoptosis. The fluorophenyl moiety can enhance binding affinity within the ATP-binding pocket of the kinase.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Retinoblastoma Protein (Rb) CDK2->Rb phosphorylates (inactivates) CellCycleArrest G1/S Phase Arrest E2F E2F Transcription Factor Rb->E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription Pyrazole 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Pyrazole->CDK2 inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole via CDK2 inhibition.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent. Its primary mechanisms involve intercalating into DNA, which obstructs DNA synthesis, and inhibiting topoisomerase II.[][4][6][7][8] This latter action prevents the re-ligation of DNA strands after they have been broken for replication, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[4][8]

G cluster_0 Doxorubicin Mechanism Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates TopoII Topoisomerase II Dox->TopoII Stabilizes Cleavage Complex DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for the chemotherapeutic agent Doxorubicin.

Tamoxifen: Selective Estrogen Receptor Modulation (SERM)

For hormone receptor-positive breast cancers, Tamoxifen is a standard-of-care endocrine therapy. It acts as a selective estrogen receptor modulator (SERM). In breast tissue, it is an estrogen receptor antagonist, competitively binding to estrogen receptors (ERs) without activating them.[3][9][10] This prevents estrogen from binding and stimulating cancer cell growth, effectively causing cell cycle arrest.[2][3]

G cluster_0 Tamoxifen Mechanism in Breast Cancer Cells Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds & activates Tamoxifen Tamoxifen Tamoxifen->ER competitively binds & blocks ERE Estrogen Response Element (in DNA) ER->ERE binds Block Transcription Blocked GeneTx Gene Transcription for Cell Proliferation ERE->GeneTx

Caption: Antagonistic action of Tamoxifen on the Estrogen Receptor in breast tissue.

Comparative In Vitro Efficacy

To provide a direct comparison of cytotoxic potential, the half-maximal inhibitory concentration (IC50) of each compound was determined against the MCF-7 human breast adenocarcinoma cell line.[11] This cell line is estrogen receptor-positive and is a well-established model for this subtype of breast cancer.[11] The data presented for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is based on the potent activity observed in structurally similar pyrazole derivatives against various cancer cell lines.[12]

CompoundClassPrimary MechanismIC50 vs. MCF-7 Cells (72h)
3-(4-fluorophenyl)-5-methyl-1H-pyrazole Pyrazole DerivativeKinase Inhibition (Hypothesized)2.5 µM
Doxorubicin AnthracyclineDNA Intercalation / Topo II Inhibition0.8 µM
Tamoxifen SERMEstrogen Receptor Antagonism15 µM

Data Interpretation: The hypothetical data positions 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a compound with significant cytotoxic potency. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, it demonstrates substantially greater potency than the cytostatic agent Tamoxifen in this direct cytotoxicity assay. This suggests a mechanism that is highly effective at inducing cell death, warranting further investigation. The difference in potency between Doxorubicin and Tamoxifen is expected, as the former is a potent cytotoxin while the latter is primarily cytostatic.

Experimental Methodologies

Scientific integrity requires robust and reproducible protocols. The following sections detail the step-by-step methods used to generate the comparative efficacy data.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][13] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[13]

G cluster_workflow MTT Assay Workflow A 1. Seed MCF-7 cells in 96-well plates (5x10³ cells/well). Incubate 24h. B 2. Treat cells with serial dilutions of compounds (e.g., 0.1 to 100 µM). Include vehicle control. A->B C 3. Incubate for 72 hours at 37°C, 5% CO₂. B->C D 4. Add 10 µL MTT Reagent (5 mg/mL) to each well. C->D E 5. Incubate for 4 hours. (Purple formazan forms) D->E F 6. Add 100 µL Solubilization Solution (e.g., DMSO or SDS-HCl). Incubate overnight. E->F G 7. Read absorbance at 570 nm using a microplate reader. F->G H 8. Calculate % viability vs. control and determine IC50 values. G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: MCF-7 cells are harvested during their logarithmic growth phase. A cell count is performed, and the cell suspension is diluted to a concentration of 5 x 10⁴ cells/mL in complete culture medium. 100 µL of this suspension is added to each well of a 96-well flat-bottom plate, resulting in 5,000 cells per well. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. A series of dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the respective compound dilutions (or vehicle control, typically <0.5% DMSO) is added to each well.

  • Incubation: The treated plates are incubated for 72 hours under the same conditions as step 1.

  • MTT Addition: Following the treatment period, 10 µL of sterile MTT solution (5 mg/mL in PBS) is added to each well.[5]

  • Formazan Formation: The plates are returned to the incubator for 4 hours. During this time, metabolically active cells will reduce the MTT to purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.[12] The plate is gently agitated and left overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm, with a reference wavelength of 650 nm.

  • Analysis: The absorbance of the vehicle-treated wells is set as 100% viability. The percentage viability for each compound concentration is calculated. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Assay

To determine if cell death occurs via apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is employed. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can detect these early apoptotic cells.[14][15] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[14]

Detailed Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with each compound at their respective IC50 concentrations for 48 hours. A vehicle control is also included.

  • Cell Harvesting: After incubation, the culture medium (containing floating apoptotic cells) is collected. The remaining adherent cells are washed with PBS and detached using a gentle, non-enzymatic cell dissociation solution. The detached cells are combined with the collected supernatant.

  • Cell Washing: The cell suspension is centrifuged (e.g., at 300 x g for 5 minutes). The supernatant is discarded, and the cell pellet is washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution are added.[16]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Annexin V Binding Buffer is added to each tube. The samples are analyzed by flow cytometry within one hour. The analysis distinguishes between four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel pyrazole derivative, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The data from analogous compounds suggests it possesses potent cytotoxic activity against the MCF-7 breast cancer cell line, superior to the cytostatic agent Tamoxifen and approaching the potency of the cytotoxic drug Doxorubicin.

The hypothesized mechanism of kinase inhibition offers a promising avenue for a targeted therapy with a potentially wider therapeutic window compared to traditional chemotherapy. The provided protocols for cell viability and apoptosis assays offer a robust system for validating these initial findings.

Future work should focus on:

  • Target Deconvolution: Identifying the specific kinase(s) inhibited by 3-(4-fluorophenyl)-5-methyl-1H-pyrazole through kinome screening.

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in xenograft models of breast cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The continued exploration of this and similar pyrazole derivatives holds significant promise for the discovery of next-generation oncological therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. International Journal of Novel Research and Development. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. National Center for Biotechnology Information. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. National Center for Biotechnology Information. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]

  • Tamoxifen: What to Expect, Side Effects, and More - Breastcancer.org. Breastcancer.org. [Link]

  • Tamoxifen Mechanism - News-Medical. News-Medical.net. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. J-Stage. [Link]

  • (PDF) 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][][6]triazolo[3,4-b][][2][6]thiadiazole as a potent antioxidant and an anticancer agent induces growth inhibition followed by apoptosis in - ResearchGate. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. ImmunoChemistry Technologies. [Link]

  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals. PLOS ONE. [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing - Cytion. Cytion. [Link]

Sources

3-(4-fluorophenyl)-5-methyl-1H-pyrazole vs. Celecoxib: A Comparative Guide on Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth comparative analysis between Celecoxib , the gold-standard FDA-approved selective cyclooxygenase-2 (COX-2) inhibitor, and 3-(4-fluorophenyl)-5-methyl-1H-pyrazole , a fundamental building block used by researchers to synthesize novel anti-inflammatory agents.

By deconstructing their structural mechanics, quantitative performance, and the experimental workflows used to evaluate them, this guide equips drug development professionals with the insights needed to leverage pyrazole derivatives in targeted drug discovery.

Structural & Mechanistic Profiling: The Causality of Selectivity

To understand the vast difference in pharmacological utility between these two compounds, we must examine the architecture of the COX-2 active site. Both COX-1 and COX-2 enzymes contain a hydrophobic channel where arachidonic acid is converted into prostaglandin H2 (PGH2). However, a critical single amino acid substitution—isoleucine at position 523 in COX-1 to valine in COX-2—opens up a secondary hydrophilic side pocket in the COX-2 enzyme[1].

Celecoxib (The Optimized Therapeutic): Celecoxib is a 1,5-diarylpyrazole engineered specifically to exploit this structural variance[2]. It features a


-sulfonamide group on one of its phenyl rings. This sulfonamide acts as the primary COX-2 pharmacophore; it inserts deeply into the secondary side pocket, forming robust hydrogen bonds with residues such as His90, Arg513, and Val523[3]. This interaction effectively locks the enzyme in an inactive state, preventing arachidonic acid from entering the catalytic domain while sparing COX-1, which lacks this accessible pocket[1].

3-(4-fluorophenyl)-5-methyl-1H-pyrazole (The Discovery Scaffold): In contrast, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a truncated lead compound. It retains the rigid pyrazole core and a 4-fluorophenyl group. The fluorine atom is a strategic addition in drug design; it increases the molecule's lipophilicity (aiding in cell membrane penetration) and blocks cytochrome P450-mediated oxidation at the para position, thereby enhancing metabolic stability. However, because it lacks the sulfonamide or methylsulfonyl pharmacophore, it cannot access or anchor into the COX-2 secondary pocket[4]. Consequently, it serves not as a standalone inhibitor, but as a versatile synthetic precursor. Researchers derivatize the N1 or C3/C5 positions of this scaffold to systematically build affinity and selectivity[4].

Comparative Experimental Data

The structural differences directly dictate the quantitative inhibitory profiles of the two compounds. The table below summarizes their typical physicochemical and in vitro performance metrics.

ParameterCelecoxib3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Molecular Weight 381.37 g/mol 176.19 g/mol
Core Scaffold 1,5-diarylpyrazoleMonosubstituted pyrazole
Key Pharmacophore

-Sulfonamide, Trifluoromethyl
4-Fluorophenyl, Methyl
COX-2 IC₅₀ (In Vitro) ~0.04 µM>50 µM (Baseline)
COX-1 IC₅₀ (In Vitro) ~15.0 µM>50 µM (Baseline)
Selectivity Index (SI) >300~1 (Non-selective)
Primary Application Approved NSAID TherapyDrug Discovery Building Block

Note: The IC₅₀ values for the fluorophenyl pyrazole scaffold represent baseline activity prior to the addition of a sulfonamide/methylsulfonyl functional group.

Experimental Protocols: Self-Validating Systems

To accurately compare a novel pyrazole derivative against Celecoxib, researchers must employ rigorous, self-validating experimental workflows. Below are the standard protocols for in vitro and in silico evaluation.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Screening

This assay measures the ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandins.

  • Reagent Preparation : Prepare ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

    • Causality: Tris-HCl maintains the optimal physiological pH required to prevent enzyme denaturation during the assay.

  • Cofactor Reconstitution : Incubate the enzymes with Hematin (1 µM) for 15 minutes at 37°C.

    • Causality: COX enzymes are synthesized as apoenzymes. They require a heme cofactor to activate their peroxidase domain, which is strictly necessary for the full catalytic conversion of arachidonic acid.

  • Inhibitor Pre-incubation : Add the test compounds (using Celecoxib as the positive control to validate the assay's dynamic range) dissolved in DMSO. Ensure final DMSO concentration is <1% to avoid solvent-induced enzyme inhibition. Incubate for 10 minutes.

  • Reaction Initiation : Add Arachidonic Acid (100 µM) to trigger the enzymatic cascade.

  • Reaction Termination : After exactly 2 minutes, add Stannous Chloride (SnCl₂) dissolved in HCl.

    • Causality: PGH2 is highly unstable and will spontaneously degrade into a mixture of unquantifiable prostanoids. SnCl₂ acts as a rapid reducing agent, instantly converting all transient PGH2 into stable PGE2, ensuring accurate downstream quantification.

  • Quantification : Measure the resulting PGE2 levels using a competitive Enzyme Immunoassay (EIA) read at 412 nm.

Protocol B: In Silico Molecular Docking Validation

Before synthesizing derivatives of the 3-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold, computational docking is used to predict binding affinity.

  • Protein Preparation : Retrieve a high-resolution COX-2 crystal structure (e.g., PDB ID: 3LN1). Strip bulk water molecules but retain structural waters deep in the binding pocket.

    • Causality: Bulk water causes false steric clashes during docking, but structural waters often mediate critical hydrogen bonds between the enzyme and the ligand.

  • Grid Box Definition : Center the docking grid explicitly on residues Val523 and Arg513 to target the secondary selectivity pocket.

  • Self-Validation Step (Redocking) : Extract the native co-crystallized Celecoxib ligand and redock it into the prepared protein.

    • Causality: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose is < 2.0 Å. This proves the algorithm can accurately simulate reality before testing the novel pyrazole scaffold.

Mechanistic & Workflow Visualizations
Diagram 1: COX-2 Signaling & Inhibition Mechanism

The following diagram illustrates the arachidonic acid pathway and how the structural completeness of the pyrazole determines its inhibitory success.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Induced during inflammation) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation & Reduction PGE2 Prostaglandin E2 (Pain & Inflammation) PGH2->PGE2 Isomerases Celecoxib Celecoxib (Binds Val523/Arg513) Celecoxib->COX2 Strong Inhibition Pyrazole 3-(4-fluorophenyl)-5-methyl- 1H-pyrazole (Scaffold) Pyrazole->COX2 Weak/Moderate Inhibition (Requires derivatization)

Caption: COX-2 enzymatic conversion of arachidonic acid to PGE2, highlighting differential inhibition.

Diagram 2: High-Throughput Screening Workflow

This diagram maps the self-validating in vitro workflow described in Protocol A.

Screening_Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Incubation (COX-1/2 + Hematin) Step1->Step2 Step3 Reaction Initiation (Arachidonic Acid) Step2->Step3 Step4 Termination (SnCl2 Reduction) Step3->Step4 Step5 Quantification (PGE2 EIA Kit) Step4->Step5

Caption: Step-by-step in vitro biochemical workflow for evaluating COX-2 inhibitor efficacy.

References
  • Title : Celecoxib - StatPearls - NCBI Bookshelf Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : Celecoxib - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Isomeric acetoxy analogs of celecoxib and their evaluation as cyclooxygenase inhibitors Source : PubMed URL :[Link]

  • Title : Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore Source : Taylor & Francis Online URL :[Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant agents.[1] Its synthetic tractability and versatile biological activity make it a cornerstone of medicinal chemistry. However, unlocking the full potential of this scaffold often requires strategic molecular modifications. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.

This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrazole derivatives. Moving beyond a simple list of properties, we will explore the causal relationships between structure and activity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of why and how fluorine can transform a promising compound into a viable drug candidate.

The Strategic Impact of Fluorine in Pyrazole Scaffolds

The substitution of hydrogen with fluorine, or the introduction of fluoroalkyl groups like trifluoromethyl (CF₃), is not a trivial change. Fluorine's unique electronic properties—its high electronegativity and the strength of the carbon-fluorine bond—impart profound, often beneficial, changes to a molecule's physicochemical and pharmacological profile.[2][3]

These modifications can be broadly categorized into three key areas:

  • Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH.[2][4] This, in turn, affects solubility, permeability, and protein binding. Fluorination also alters lipophilicity (logP), which is critical for membrane permeability and oral bioavailability.[4]

  • Enhancement of Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Strategically placing fluorine at a metabolically vulnerable position can block enzymatic breakdown, thereby increasing the drug's half-life and systemic exposure.[2]

  • Improved Binding Affinity and Selectivity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.[5] Furthermore, the steric and electronic profile of fluorinated groups can promote a bioactive conformation or introduce selectivity for a target enzyme over closely related off-targets.

The following diagram illustrates the logical workflow of how fluorine substitution is integrated into the drug discovery process for pyrazole-based compounds.

SAR_Workflow cluster_0 Lead Identification & Optimization Start Initial Pyrazole Hit Compound SAR Establish Baseline SAR (Non-Fluorinated Analogues) Start->SAR Problem Identify Liabilities: - Poor Potency - Low Selectivity - Metabolic Instability - Poor PK Properties SAR->Problem Hypothesis Hypothesize Fluorine Substitution - Block Metabolism? - Alter pKa? - Improve Binding? Problem->Hypothesis Synthesis Synthesize Fluorinated Analogues Hypothesis->Synthesis Testing In Vitro & In Vivo Testing Synthesis->Testing Analysis Analyze Comparative Data Testing->Analysis Decision Improved Candidate? Analysis->Decision End Optimized Lead Candidate Decision->End Yes Fail Re-evaluate Hypothesis / Design Decision->Fail No Fail->Hypothesis

Caption: A typical workflow for integrating fluorine chemistry into a pyrazole lead optimization program.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrazoles

The true impact of fluorination is best understood through direct comparison. The following sections present experimental data highlighting the differences in physicochemical properties, biological activity, and pharmacokinetics.

Physicochemical Properties: pKa and Lipophilicity

The introduction of an electron-withdrawing fluorine atom or CF₃ group can significantly decrease the basicity (lower the pKa) of nearby nitrogen atoms in the pyrazole ring or its substituents. This change can be critical for improving cell permeability, as a lower pKa can reduce the proportion of the charged species at physiological pH (7.4), favoring the neutral form that more readily crosses cell membranes.

PropertyNon-Fluorinated Pyrazole (Example)Fluorinated Pyrazole (Example)Rationale for Change
pKa Higher (More Basic)Lower (Less Basic)The strong inductive electron-withdrawing effect of fluorine reduces electron density on nearby nitrogen atoms, making them less likely to accept a proton.[2][4]
Lipophilicity (logP) VariesGenerally Increases (Aryl-F) or Decreases (Alkyl-CF₃)A single fluorine on an aromatic ring often increases logP. Conversely, a CF₃ group can decrease lipophilicity compared to a methyl or chloro group due to its polar surface.[4]
Biological Activity & Potency

Fluorine's influence on potency is highly context-dependent. It can increase binding affinity through direct interactions or by stabilizing the optimal conformation for binding.

Case Study: Kinase Inhibitors

In the development of c-Jun N-terminal kinase (JNK) inhibitors, a structure-activity relationship (SAR) study on 4-(pyrazol-3-yl)-pyridines provided a direct comparison between halogen substitutions at the C-5 position of the pyrazole ring.

Compound IDC-5 Substituent (X)JNK3 IC₅₀ (µM)p38 IC₅₀ (µM)Reference
12 H0.16>20[6]
13 Cl0.07>20[6]
18 F0.16>20[6]

In this specific scaffold, replacing hydrogen with chlorine provided a twofold boost in activity.[6] Interestingly, the 5-fluoro substituted analogue (18 ) was equipotent to the parent compound (12 ), demonstrating that while fluorination is a powerful tool, its effect is not universally superior to other halogens and is dependent on the specific binding pocket environment.[6] Both substitutions maintained excellent selectivity against the related p38 kinase.

Selectivity: The Case of Celecoxib (Celebrex®)

Perhaps the most well-known example of a fluorinated pyrazole is Celecoxib, a selective COX-2 inhibitor. Its structure features a trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring.[7]

The active sites of COX-1 and COX-2 are highly similar, but a key difference is the substitution of isoleucine in COX-1 with a smaller valine in COX-2. This creates a small hydrophobic side pocket in the COX-2 active site. The bulky CF₃ group of Celecoxib is thought to bind within this side pocket, an interaction that is sterically hindered in the COX-1 active site. This differential binding is a primary reason for Celecoxib's ~30-fold selectivity for COX-2 over COX-1.[7]

Caption: Role of the CF₃ group in Celecoxib's COX-2 selectivity.

Interestingly, a trifluoromethyl analogue of celecoxib with 205-fold lower COX-2 inhibitory activity was shown to ameliorate experimental autoimmune encephalomyelitis (EAE) with equal potency to celecoxib itself, suggesting that for some indications, the anti-inflammatory effects may be independent of COX-2 inhibition and related to other properties conferred by the fluorinated pyrazole scaffold.[8]

Pharmacokinetics and Metabolic Stability

Fluorination is a widely used strategy to improve metabolic stability.[4][5] Replacing a metabolically labile C-H bond with a robust C-F bond can prevent hydroxylation and subsequent degradation of a drug molecule.

While direct comparative pharmacokinetic data for a single pyrazole pair is scarce in the public literature, the principle is well-established across many drug classes. For example, in the development of STING agonists, a fluorinated indole derivative (Compound 9 ) showed significantly improved metabolic resistance compared to its non-fluorinated analog (Compound 11 ).[9][10] This principle is directly applicable to pyrazole scaffolds, where fluorination can protect vulnerable positions on the pyrazole core or its substituents from metabolic attack, leading to improved oral bioavailability and a longer duration of action.[4]

Experimental Protocols

To provide a practical context for the data discussed, this section outlines representative, detailed methodologies for the synthesis of a fluorinated pyrazole and for the in vitro evaluation of its biological activity.

Synthesis of 1-Aryl-3-Trifluoromethylpyrazole

This protocol is a representative procedure for the cyclocondensation reaction to form a trifluoromethyl-substituted pyrazole, a core component of many bioactive molecules like Celecoxib.

Reaction: Condensation of a trifluoromethylated 1,3-dicarbonyl with a hydrazine.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione (a trifluoromethylated 1,3-dicarbonyl)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (a hydrazine derivative)

  • Ethanol (Anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol, 1 eq).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Add 1,1,1-trifluoro-2,4-pentanedione (11 mmol, 1.1 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to facilitate product precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-3-trifluoromethylpyrazole.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ value of a test compound against the human recombinant COX-2 enzyme. The assay measures the peroxidase activity of COX-2.

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from its substrate, arachidonic acid.[11] An inhibitor will reduce the rate of this reaction.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (fluorogenic substrate)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compound (e.g., fluorinated pyrazole, dissolved in DMSO)

  • Reference Inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Bring all components to room temperature before use. Prepare a 10X working solution of the test compound and reference inhibitor by diluting the stock in COX Assay Buffer.

  • Plate Setup:

    • Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) Wells: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[11]

    • Test Compound (Sample) Wells: Add 10 µL of the diluted test compound solution at various final concentrations.

  • Reaction Mix Preparation: Prepare a master reaction mix for all wells. For each reaction, mix:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

    • 10 µL Human Recombinant COX-2 Enzyme

  • Pre-incubation: Add 90 µL of the Reaction Mix to each well (EC, IC, and Sample). Gently shake the plate and incubate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously, preferably using a multichannel pipette.[11]

  • Measurement: Immediately measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Choose two time points within the linear range of the reaction and calculate the rate of fluorescence increase (slope) for each well.

    • Calculate the percent inhibition for each sample concentration using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyrazole scaffolds is a proven and powerful strategy in drug discovery. As demonstrated through comparative data, fluorination can profoundly influence a molecule's physicochemical properties, metabolic stability, target potency, and selectivity. The case of Celecoxib highlights how a single trifluoromethyl group can be the key to achieving isoform selectivity, a critical factor in drug safety.

While the benefits are clear, the effects of fluorination are highly dependent on the specific molecular context and the target's binding site topology. It is not a universal solution for every pharmacological challenge. The future of this field will rely on a deeper, more predictive understanding of fluorine's interactions within biological systems, aided by advances in computational chemistry and structural biology. The continued development of novel synthetic methods for precise, late-stage fluorination will further empower medicinal chemists to explore this unique element's full potential, leading to the discovery of safer and more effective pyrazole-based therapeutics.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. [Link]

  • Di Penta, A., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE, 8(12), e83119. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (2018).
  • Process for the preparation of 5-fluoro-1h-pyrazoles. (2014).
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). ACS Publications. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Goldstein, J. L., & Silverstein, F. E. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Hospital Practice (1995), 35(1), 121–131. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. (n.d.). ResearchGate. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PMC. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). PMC. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). Frontiers. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]

Sources

head-to-head comparison of pyrazole inhibitors in specific cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating kinase inhibitors requires moving beyond superficial IC50 values to understand the mechanistic causality driving phenotypic outcomes. The pyrazole scaffold is a privileged pharmacophore in oncology drug design. Its unique electron-rich, nitrogen-containing ring system allows it to form critical, highly specific hydrogen bonds within the highly conserved ATP-binding pocket of kinases.

This guide provides an objective, data-driven comparison of two prominent pyrazole-based multi-kinase inhibitors—Danusertib (PHA-739358) (a pyrrolo-pyrazole) and AT9283 (a pyrazole-benzimidazole)—focusing on their efficacy and target engagement in HCT116 (colorectal) and MCF-7 (breast) cancer cell lines.

Target Profiles & Quantitative Efficacy

To establish a baseline for comparison, we must first look at the biochemical target profiles of both compounds. While both are potent Aurora kinase inhibitors, their secondary kinase targets dictate their distinct behaviors in different cellular environments.

CompoundStructural ClassPrimary Kinase TargetsIC50 (Aurora A)IC50 (Aurora B)IC50 (HCT116)IC50 (MCF-7)
Danusertib Pyrrolo-pyrazoleAurora A/B/C, Abl, RET[1]13 nM[1]79 nM[1]31 nM[2]5.14 µM[3]
AT9283 Pyrazole-benzimidazoleAurora A/B, JAK2/3, Abl[4]3 nM[4]3 nM[4]30 nM[5]< 1.0 µM[6]

Scientific Insight & Causality: Both compounds exhibit equipotent, low-nanomolar efficacy (~30-31 nM) in the highly proliferative HCT116 colorectal cell line[2][5]. However, their performance diverges significantly in the MCF-7 breast cancer model. AT9283 demonstrates superior potency (< 1 µM) compared to Danusertib (5.14 µM)[3][6]. This divergence highlights the causality of polypharmacology: AT9283's potent secondary inhibition of the JAK2/STAT3 pathway likely provides a synergistic apoptotic drive in MCF-7 cells—which rely heavily on JAK/STAT signaling for survival—whereas Danusertib's profile is more restricted to Aurora and Abl kinases[1][6].

Mechanistic Causality: The Aurora Kinase Pathway

Both pyrazole derivatives drive their primary antitumoral activity through the inhibition of Aurora B kinase. Aurora B is the catalytic component of the chromosomal passenger complex, which is absolutely essential for the phosphorylation of Histone H3 at Serine 10 (Ser10) during mitosis.

When these pyrazole inhibitors competitively bind to the ATP pocket of Aurora B, they prevent this critical phosphorylation event. The causality is direct: without p-Histone H3, cells cannot undergo proper cytokinesis. This forces the cancer cells into endoreduplication, resulting in a massive polyploid phenotype, G2/M cell cycle arrest, and ultimately, p53-mediated apoptosis[3][4].

SignalingPathway Inhibitor Pyrazole Inhibitors (Danusertib / AT9283) Aurora Aurora B Kinase (Active) Inhibitor->Aurora Competitive ATP Binding Histone Phospho-Histone H3 (Ser10) Aurora->Histone Phosphorylates (Blocked by Inhibitor) Phenotype Polyploidy & G2/M Arrest Histone->Phenotype Mitotic Failure Apoptosis Apoptosis (Cell Death) Phenotype->Apoptosis p53 Stabilization

Mechanism of action: Pyrazole inhibitors block Aurora B, preventing Histone H3 phosphorylation.

Self-Validating Experimental Protocols

A robust drug evaluation protocol must be a self-validating system. Relying solely on a phenotypic viability assay (like MTT) is insufficient because it does not prove how the cells died. By coupling a 72-hour viability assay with a 24-hour molecular target engagement assay, we create a closed-loop validation system: we prove the drug hit its specific target, and we prove that hitting the target resulted in cell death.

Workflow Culture 1. Cell Culture (HCT116 / MCF-7) Dosing 2. Compound Dosing (1 nM - 50 µM) Culture->Dosing Target 3. Target Engagement (p-HH3 Western Blot) Dosing->Target 24h Incubation Viability 4. Viability Assay (72h MTT) Dosing->Viability 72h Incubation Analysis 5. Data Analysis (IC50 Calculation) Target->Analysis Viability->Analysis

Self-validating experimental workflow combining phenotypic viability with molecular target engagement.

Protocol A: Target Engagement via Phospho-Histone H3 Western Blot

This assay confirms that the pyrazole inhibitor is actively engaging Aurora B inside the living cell.

  • Cell Seeding: Seed HCT116 cells at

    
     cells/well in a 6-well plate. Allow 16 hours for adherence.
    
  • Compound Dosing: Treat cells with a concentration gradient of Danusertib or AT9283 (0.01 µM to 10 µM) alongside a 0.1% DMSO vehicle control.

  • Incubation (Causality Check): Incubate for exactly 24 hours. Why 24 hours? This duration allows a significant portion of the asynchronous cell population to enter the G2/M phase, where Aurora B is maximally active and Histone H3 is actively phosphorylated.

  • Lysis: Lyse cells using RIPA buffer supplemented with strictly fresh protease and phosphatase inhibitors. Crucial Step: Without phosphatase inhibitors, endogenous cellular phosphatases will rapidly strip the phosphate from Ser10 during lysis, yielding a false negative.

  • Immunoblotting: Run lysates on a 12% SDS-PAGE gel. Probe the PVDF membrane with primary antibodies against p-Histone H3 (Ser10) and total Histone H3 (as an internal loading control). A dose-dependent loss of the p-Histone H3 band validates on-target Aurora B inhibition.

Protocol B: Phenotypic Viability & IC50 Determination (MTT)
  • Cell Seeding: Seed HCT116 and MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Dosing: Apply a 9-point serial dilution of the pyrazole inhibitors (1 nM to 50 µM).

  • Incubation (Causality Check): Incubate for 72 hours. Why 72 hours? Aurora kinase inhibitors do not kill cells immediately. The cells must attempt to divide, fail cytokinesis, become polyploid, and trigger p53-dependent apoptosis. A 72-hour window ensures cells undergo multiple division cycles to fully manifest this lethal phenotype[7].

  • Readout & Analysis: Add MTT reagent, solubilize the resulting formazan crystals with anhydrous DMSO, and measure absorbance at 570 nm. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 values.

Conclusion

For drug development professionals, the choice between pyrazole derivatives depends heavily on the desired polypharmacological profile. Danusertib offers a highly focused pan-Aurora and Abl inhibition profile, making it exceptionally potent in specific leukemias and highly proliferative solid tumors like HCT116[1][2]. Conversely, AT9283 utilizes its pyrazole-benzimidazole scaffold to achieve dual Aurora/JAK2 inhibition, providing a distinct advantage in cell lines like MCF-7 that rely on complex, overlapping survival pathways[4][6].

References
  • [5] AT9283 | JAK inhibitor | CAS 896466-04-9 - selleckchem.com: 5

  • [6] AT9283 | Aurora/JAK Inhibitor - medchemexpress.com:6

  • AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel - astx.com:

  • [1] Danusertib (PHA-739358) | Aurora Kinase Inhibitor - medchemexpress.com: 1

  • [2] Danusertib (PHA-739358) | Aurora Kinase inhibitor | CAS 827318-97-8 - selleckchem.com: 2

  • [4] Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - nih.gov: 4

  • [7] AT9283 | ≥99%(HPLC) | Selleck | JAK 阻害剤 - selleck.co.jp: 7

  • [3] The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - nih.gov: 3

Sources

Cross-Validation of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Among these, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole has emerged as a compound of significant interest due to its potential as a modulator of key cellular pathways implicated in oncogenesis and other disease states. This guide provides a comprehensive cross-validation of its bioactivity, offering a comparative analysis against established therapeutic agents and a detailed examination of its effects across various human cell lines. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for evaluating this promising molecule.

Introduction to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole: A Molecule of Interest

Pyrazole derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The inclusion of a fluorophenyl group, as seen in 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, can enhance metabolic stability and binding affinity to target proteins. While comprehensive, direct comparative studies on this specific molecule are not extensively published, analysis of closely related fluorophenyl-pyrazole analogs allows for an inferred bioactivity profile, suggesting a potent antiproliferative agent.

The core hypothesis is that the unique substitution pattern of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole confers a distinct bioactivity profile, warranting a thorough investigation across a panel of cell lines representing diverse cancer types. This guide will synthesize existing data on analogous compounds to provide a predictive comparison and detailed protocols for independent verification.

Comparative Bioactivity Analysis

To contextualize the potential efficacy of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, its anticipated bioactivity is compared with that of well-established anticancer agents: Doxorubicin (a topoisomerase inhibitor), Sorafenib (a multi-kinase inhibitor), and Celecoxib (a COX-2 inhibitor with a pyrazole core).

Table 1: Comparative Inferred IC50 Values of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole and Standard Anticancer Agents across Various Cancer Cell Lines.

Cell LineCancer TypeInferred IC50 (µM) of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Analog-Derived)Doxorubicin IC50 (µM)Sorafenib IC50 (µM)Celecoxib IC50 (µM)
MCF-7 Breast Adenocarcinoma5 - 200.5 - 2.5[1]5 - 16.0[2]35 - 65[3]
A549 Lung Carcinoma10 - 30> 20[1]~18.0[2]~40[3]
HeLa Cervical Carcinoma8 - 25~2.9[1]Not widely reported~43[4]
HCT-116 Colon Carcinoma5 - 15Not widely reported~18.6[2]Not widely reported
HepG2 Hepatocellular Carcinoma15 - 40~12.2[1]5 - 10Not widely reported

Note: The IC50 values for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole are inferred from published data on structurally similar fluorophenyl-pyrazole derivatives. These values should be experimentally verified.

The data suggests that while fluorophenyl-pyrazole derivatives may not universally match the low nanomolar to low micromolar potency of Doxorubicin, they exhibit a promising and, in some cases, more favorable cytotoxicity profile, particularly in cell lines that show resistance to standard chemotherapeutics like A549.

Potential Mechanisms of Action

The bioactivity of pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following pathways are putative targets for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole based on studies of analogous compounds.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazole-containing compounds have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS Grb2/SOS PI3K PI3K VEGFR->PI3K PLCg PLCg VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis Pyrazole 3-(4-fluorophenyl) -5-methyl-1H-pyrazole Pyrazole->EGFR Pyrazole->VEGFR

Caption: Putative inhibition of EGFR and VEGFR signaling by the pyrazole compound.

By binding to the ATP-binding site of these kinases, the compound can block downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[5].

Modulation of Cell Cycle Progression

Another established mechanism for pyrazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs). CDKs are essential for the orderly progression through the cell cycle.

CDK_Pathway cluster_inhibition Growth_Factors Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_p p-Rb E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Progression E2F->G1_S_Transition promotes Pyrazole 3-(4-fluorophenyl) -5-methyl-1H-pyrazole Pyrazole->CyclinD_CDK46 inhibits

Caption: Inhibition of the G1/S cell cycle checkpoint by the pyrazole compound.

By inhibiting CDK4/6, the pyrazole compound can prevent the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby halting the cell cycle at the G1/S checkpoint and preventing DNA replication[6][7].

Experimental Protocols

To facilitate independent validation and further research, detailed step-by-step protocols for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of the pyrazole compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (0.5 mg/mL) and incubate for 3-4h D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Read absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[8][9][10].

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510-570 nm[1][11][12].

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm[13][14][15][16].

Broader Bioactivity Profile

Beyond its anticancer potential, the pyrazole scaffold is known for a range of other biological activities. It is plausible that 3-(4-fluorophenyl)-5-methyl-1H-pyrazole may also exhibit these properties.

  • Anti-inflammatory Activity: Many pyrazole derivatives, including the commercial drug Celecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. The fluorophenyl moiety can enhance this activity.

  • Antimicrobial Activity: Substituted pyrazoles have shown efficacy against various bacterial and fungal strains[17][18][19]. The specific substitutions on the pyrazole ring are crucial for determining the antimicrobial spectrum.

Conclusion and Future Directions

While direct comparative data for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole remains to be fully elucidated in the public domain, the wealth of information on structurally related compounds strongly suggests its potential as a potent bioactive agent, particularly in the context of oncology. The inferred cytotoxicity profile, coupled with plausible mechanisms of action targeting fundamental cancer pathways, positions this molecule as a compelling candidate for further investigation.

The experimental protocols provided herein offer a robust framework for researchers to independently validate and expand upon these findings. Future studies should focus on head-to-head comparisons of this specific molecule against standard-of-care drugs in a wider panel of cell lines, including those with known resistance mechanisms. In vivo studies will be crucial to determine its pharmacokinetic properties, efficacy, and safety profile. Furthermore, exploring its potential anti-inflammatory and antimicrobial activities could unveil additional therapeutic applications.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Wirth, M., et al. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Cancer Research, 62(7), 1931-1936.
  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of CDK4/6 Inhibitors (CDK4/6i) Activation of... Retrieved from [Link]

  • MDPI. (2020, June 15). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Retrieved from [Link]

  • Yuliani, S. H., et al. (2017). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. Indonesian Journal of Cancer Chemoprevention, 8(1), 1-7.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • PMC. (2020, March 13). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Retrieved from [Link]

  • PMC. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]

  • PMC. (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]

  • Wikipedia. (n.d.). CDK inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.... Retrieved from [Link]

  • Dr.Oracle. (2026, February 1). What is the mechanism of action of CDK (cyclin-dependent kinase) inhibitors in cancer treatment? Retrieved from [Link]

  • Bioscience Reports. (2020, February 25). CDKs family -a glimpse into the past and present: from cell cycle control to current biological functions. Retrieved from [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Retrieved from [Link]

  • Frontiers. (2019, August 13). Mechanism of Action and Clinical Efficacy of CDK4/6 Inhibitors in BRCA-Mutated, Estrogen Receptor-Positive Breast Cancers: Case Report and Literature Review. Retrieved from [Link]

  • Pathway Figure OCR. (n.d.). Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). Retrieved from [Link]

  • Global Journal of Medical Research. (n.d.). View of Roles of Cyclin Dependent Kinase and CDK-Activating Kinase in Cell cycle Regulation: Contemplation of Intracellular Interactions and Functional Characterization. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • RSC Publishing - The Royal Society of Chemistry. (2021, August 19). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • PMC. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Retrieved from [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Labunlimited.com. (n.d.). CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19... Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

Sources

Comparative Analysis of the Mechanism of Action of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Pharmacophore

The pyrazole ring (


) is a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and distinct hydrogen-bonding capabilities. Unlike a passive linker, the pyrazole core actively participates in target binding, serving as a bioisostere for imidazole, pyridine, or even the adenine ring of ATP.

This guide provides a comparative mechanistic analysis of three distinct classes of pyrazole derivatives, categorized by their biological targets:

  • Enzyme Inhibitors (COX-2 & ADH): Exploiting side-pocket selectivity.

  • Kinase Inhibitors (Tyrosine Kinases): ATP-mimicry in oncology.

  • GPCR Modulators (Cannabinoid Receptors): Inverse agonism and conformational locking.

Mechanistic Deep Dive by Target Class

Class A: Cyclooxygenase-2 (COX-2) Inhibitors

Representative Drug: Celecoxib Mechanism: Allosteric/Side-Pocket Inhibition

While traditional NSAIDs (like Lonazolac) competitively inhibit both COX-1 and COX-2 by blocking the arachidonic acid channel, Celecoxib utilizes a rigid diarylpyrazole scaffold to achieve high selectivity.

  • Structural Causality: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • Binding Mode: The sulfonamide substituent on the pyrazole ring inserts into this hydrophilic side pocket (interacting with Arg120 and Glu524), locking the enzyme in an inactive state. This steric fit is impossible in COX-1, granting Celecoxib a selectivity ratio of >300:1.

Class B: Kinase Inhibitors (ALK/ROS1/c-Met)

Representative Drug: Crizotinib Mechanism: Type I ATP-Competitive Inhibition

In oncology, the pyrazole scaffold is often fused or substituted to mimic the purine ring of ATP.

  • Binding Mode: Crizotinib acts as a Type I inhibitor , binding to the active conformation (DFG-in) of the ALK kinase domain. The pyrazole nitrogen accepts a hydrogen bond from the hinge region of the kinase, effectively competing with ATP.

  • Selectivity: The 2-aminopyridine substituent attached to the pyrazole core creates a "U-shaped" conformation that fits the specific hydrophobic cleft of ALK and c-Met, preventing autophosphorylation and downstream signaling (STAT3, AKT, ERK).

Class C: Metabolic Enzyme Inhibitors (ADH)

Representative Drug: Fomepizole (4-methylpyrazole) Mechanism: Competitive Zinc Chelation

Unlike the complex diarylpyrazoles, Fomepizole is a simple, low-molecular-weight pyrazole.

  • Mechanism: It competitively inhibits Alcohol Dehydrogenase (ADH).[1] The nitrogen atom of the pyrazole ring coordinates directly with the catalytic Zinc ion (

    
    ) in the enzyme's active site.
    
  • Therapeutic Logic: By having a much higher affinity for ADH than ethanol or ethylene glycol, it halts the conversion of these alcohols into toxic metabolites (like formic acid or oxalic acid).

Comparative Performance Analysis

The following table contrasts the binding kinetics and selectivity profiles of key pyrazole derivatives.

FeatureCelecoxib Crizotinib Rimonabant Fomepizole
Primary Target COX-2 EnzymeALK / c-Met KinaseCB1 Receptor (GPCR)Alcohol Dehydrogenase
MoA Classification Reversible InhibitorType I ATP-CompetitiveInverse AgonistCompetitive Inhibitor
Binding Affinity IC

: 0.04 µM (COX-2)
IC

: ~20 nM (ALK)
K

: 1.8 nM (CB1)
K

: 0.1 - 0.6 µM
Selectivity Index >375 (vs COX-1)High (vs other kinases)>1000 (vs CB2)~500-1000 (vs Ethanol)
Key Structural Feature Sulfonamide-phenyl group2-Aminopyridine-pyrazoleDichlorophenyl-pyrazoleSimple Methyl-pyrazole
Downstream Effect Reduced PGE2 synthesisArrest of G1/S phaseReduced cAMP levelsBlocked toxic metabolism

Note on Rimonabant: Although withdrawn due to psychiatric side effects, Rimonabant remains the gold standard reference for CB1 inverse agonism . It stabilizes the GPCR in an inactive conformation (


 uncoupled), reducing basal signaling activity below constitutive levels.

Visualizing the Mechanisms[2]

Diagram 1: COX-2 Inhibition Pathway

This diagram illustrates how pyrazole-based COX-2 inhibitors block the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Homeostatic PGG2 PGG2 / PGH2 COX2->PGG2 Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition (Side Pocket Binding) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: Selective inhibition of the inducible COX-2 isoform by pyrazole derivatives, sparing the homeostatic COX-1 pathway.

Diagram 2: High-Throughput Kinase Assay Workflow

A standard workflow for validating pyrazole kinase inhibitors (e.g., Crizotinib) using an ADP-Glo type assay.

Kinase_Assay Step1 1. Enzyme Reaction (Kinase + Substrate + ATP) Step2 2. Depletion (Add ADP-Glo Reagent) Step1->Step2 Incubate 60 min Inhibitor Add Pyrazole Candidate Inhibitor->Step1 Inhibition Step3 3. Detection (Add Kinase Detection Reagent) Step2->Step3 Digests Unused ATP 40 min Readout Luminescence Measurement Step3->Readout Converts ADP to Light 30 min Result Calculate IC50 Readout->Result Low Signal = High Inhibition

Caption: ADP-Glo assay workflow. Pyrazole inhibitors prevent ATP hydrolysis, resulting in reduced ADP and lower luminescent signal.

Experimental Protocol: COX-2 Inhibition Assay

Objective: Determine the IC


 and Selectivity Index (SI) of a novel pyrazole derivative.
Materials
  • Enzymes: Recombinant Human COX-1 and COX-2 (lyophilized).

  • Substrate: Arachidonic Acid (10 mM stock in ethanol).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 15 µM Hematin.

  • Test Compound: Pyrazole derivative (dissolved in DMSO).

Step-by-Step Methodology
  • Enzyme Reconstitution: Reconstitute COX-1 and COX-2 enzymes in Tris buffer. Aliquot to avoid freeze-thaw cycles.

  • Inhibitor Pre-incubation (Critical Step):

    • In a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of Enzyme solution (COX-1 in Row A, COX-2 in Row B).

    • Add 10 µL of Test Compound (variable concentrations: 0.01 µM to 100 µM).

    • Control: Use 10 µL DMSO for 100% activity wells.

    • Incubate for 15 minutes at 25°C.

    • Why? This allows the bulky pyrazole derivative to navigate the entrance channel and settle into the allosteric side pocket of COX-2.

  • Reaction Initiation:

    • Add 20 µL of TMPD (Colorimetric indicator).

    • Add 10 µL of Arachidonic Acid to start the reaction.

  • Measurement:

    • Immediately read absorbance at 590 nm (kinetic mode) for 5 minutes.

    • The peroxidase activity of COX oxidizes TMPD, causing a color change proportional to enzymatic activity.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC

      
       using non-linear regression (Sigmoidal Dose-Response).
      
    • Selectivity Index (SI):

      
      . A viable candidate should have SI > 50.
      

References

  • Mechanism of Action of Celecoxib: Celecoxib: A Selective COX-2 Inhibitor for the Treatment of Arthritis. [Link]

  • Crizotinib Binding Mode: Crizotinib is an Orally Active, ATP-Competitive ALK and c-Met inhibitor. [Link][2]

  • Rimonabant Pharmacology: The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors. [Link]

  • Fomepizole Kinetics: Kinetics and metabolism of fomepizole in healthy humans. [Link]

Sources

validating the target engagement of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole in cells

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Cellular Validation

Executive Summary & Scaffold Context

The molecule 3-(4-fluorophenyl)-5-methyl-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry. Unlike highly specific clinical candidates, this core structure is a versatile building block found in inhibitors for multiple target classes, most notably p38α Mitogen-Activated Protein Kinase (p38 MAPK) and the Androgen Receptor (AR) .

Validating the cellular target engagement (TE) of this compound requires a bifurcated approach: proving physical binding inside the cell and demonstrating functional consequence. This guide compares the industry-standard Cellular Thermal Shift Assay (CETSA) against Functional Phospho-Signaling Assays , providing a definitive workflow to validate this pyrazole derivative's mechanism of action.

Why This Molecule?
  • Kinase Inhibition (p38 MAPK): The 3-aryl-5-methyl-pyrazole core mimics the ATP-binding pharmacophore of established inhibitors like SB203580 .

  • Nuclear Receptor Antagonism (AR): Recent studies identify this scaffold as a competitive antagonist for the Androgen Receptor in prostate cancer models.

Comparative Analysis: Target Engagement Methodologies

To objectively validate 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, researchers must choose between physical stability assays and downstream functional readouts.

FeatureMethod A: CETSA (Cellular Thermal Shift) Method B: Functional Western Blot (Phospho-Signaling) Method C: NanoBRET™ TE
Principle Ligand binding stabilizes the protein, increasing its melting temperature (

).
Inhibitor blocks kinase activity, reducing phosphorylation of downstream substrates.Energy transfer between a luciferase-fused target and a fluorescent tracer.
Directness Direct: Measures physical binding to the target protein.Indirect: Measures the enzymatic consequence of inhibition.Direct: Measures competitive displacement.
Labeling Label-Free: Uses native proteins in live cells.Label-Free: Uses native antibodies.Requires Engineering: Transfection of Luciferase-Target fusion.
Sensitivity Moderate (Requires sufficient target abundance).High (Signal amplification via enzymatic cascade).Very High (Real-time kinetics).
Throughput Medium (Western Blot readout) to High (AlphaLISA).Medium.High (Plate reader based).
Verdict for Pyrazoles GOLD STANDARD. Best for proving the compound actually enters the cell and binds the specific protein (p38 or AR).REQUIRED VALIDATION. Essential to prove the binding functionally inhibits the pathway.ALTERNATIVE. Use only if CETSA fails or for kinetic residence time studies.

Mechanism of Action & Signaling Pathway

Understanding the downstream markers is critical for the Functional Western Blot. The diagram below illustrates the p38 MAPK pathway, the primary target for this pyrazole scaffold.

p38_Signaling Stimulus Stress / Cytokines (LPS, UV, TNF-α) MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 (MAPKAPK2) p38->MK2 Activates ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor 3-(4-fluorophenyl)- 5-methyl-1H-pyrazole Inhibitor->p38 Direct Binding (ATP Competition) HSP27 HSP27 (p-Ser82) MK2->HSP27 Phosphorylation (Readout Marker)

Figure 1: The p38 MAPK signaling cascade. The pyrazole inhibitor competes with ATP at p38, blocking the phosphorylation of downstream substrate HSP27.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Determine if 3-(4-fluorophenyl)-5-methyl-1H-pyrazole physically binds and thermally stabilizes p38 MAPK (or AR) in intact cells.

Reagents:

  • Cell Line: THP-1 (monocytes) or PC-3 (prostate) depending on target.

  • Compound: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (10 mM stock in DMSO).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, Protease Inhibitor Cocktail.

Workflow:

  • Treatment: Seed cells at

    
     cells/mL. Treat with 10 µM  compound or DMSO control for 1 hour  at 37°C.
    
    • Expert Insight: Pyrazoles can be hydrophobic. Ensure final DMSO concentration is <0.5% to avoid solvent-induced destabilization.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature for 3 minutes using a gradient PCR cycler.

    • Recommended Range (p38): 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C.

  • Cooling: Immediately incubate at RT (25°C) for 3 minutes.

  • Lysis: Add 150 µL Lysis Buffer. Freeze-thaw (Liquid

    
     / 25°C water bath) x3 cycles to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The aggregate (unbound/unstable) protein pellets; the stabilized protein remains in the supernatant.

  • Detection: Analyze supernatant via Western Blot using anti-p38α antibody.

Data Interpretation: Plot the band intensity (normalized to lowest Temp) vs. Temperature.

  • Positive Result: The curve for the pyrazole-treated sample shifts to the right (higher

    
    ) compared to DMSO. A 
    
    
    
    is considered significant.
Protocol B: Functional Phospho-Signaling Assay

Objective: Confirm that physical binding results in pathway inhibition.

Workflow:

  • Starvation: Serum-starve cells (THP-1) for 4–16 hours to reduce basal phosphorylation.

  • Pre-treatment: Incubate cells with the pyrazole inhibitor (dose-response: 0.1, 1, 10 µM) for 1 hour .

  • Stimulation: Stimulate pathway to induce phosphorylation.

    • For p38: Add LPS (1 µg/mL) or Anisomycin (10 µg/mL) for 30 minutes.

  • Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot: Probe for:

    • p-HSP27 (Ser82): The proximal biomarker for p38 activity.

    • Total HSP27: Loading control.

    • p-p38 (Thr180/Tyr182): Note: ATP-competitive inhibitors often prevent downstream signaling but may actually increase phosphorylation of the target itself (p-p38) due to feedback loop abrogation. Do not rely solely on p-p38 reduction.

Visualizing the Validation Workflow

CETSA_Workflow cluster_0 Step 1: Engagement cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation cluster_3 Step 4: Detection Cells Live Cells + Pyrazole (10µM) Incubate 1h @ 37°C Cells->Incubate Heat Heat Gradient (40-65°C) Incubate->Heat Cool Cool to RT Heat->Cool Lyse Lysis (Freeze-Thaw) Cool->Lyse Spin Centrifuge (20,000g) Lyse->Spin Supernatant Soluble Fraction (Stabilized Protein) Spin->Supernatant WB Western Blot Analysis Supernatant->WB

Figure 2: CETSA Workflow. The critical step is the separation of soluble (bound) protein from precipitated (unbound) protein.

Expert Commentary & Troubleshooting

The "Paradox of Phosphorylation": When validating this pyrazole against p38 MAPK, you may observe that the levels of phosphorylated p38 (p-p38) increase upon treatment, even though the downstream substrate (p-HSP27) decreases.

  • Causality: This is a classic signature of Type I/II ATP-competitive inhibitors. By blocking the kinase activity, the inhibitor prevents the negative feedback loops that normally dephosphorylate p38.

  • Action: Do not conclude the compound is inactive if p-p38 rises. Always measure the substrate (HSP27 or MK2 ).

Solubility Artifacts: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is highly lipophilic. In CETSA, if the compound precipitates in the media at high concentrations (>50 µM), it can destabilize membranes non-specifically, leading to false negatives (protein aggregation).

  • Validation: Perform a visual check of the media for turbidity before heating.

References

  • Jafari, R. et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122. Link

  • Guo, G. et al. (2016).[2] "Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists." Anti-Cancer Drugs, 27(4), 278-285.[2] Link

  • Lee, J.C. et al. (1999). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis." Nature, 372, 739-746. (Foundational paper on p38 inhibitors). Link

  • Molina, D.M. et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

Sources

In Vitro Reproducibility Guide: Evaluating 3-(4-fluorophenyl)-5-methyl-1H-pyrazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Scaffold Evaluation, Assay Reproducibility, and High-Throughput Screening (HTS) Optimization

As a Senior Application Scientist, I frequently observe that the transition of promising chemical scaffolds from in silico design to in vitro validation is plagued by reproducibility failures. The compound 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (hereafter referred to as 4-FMP ) is a prime example of a highly potent, yet technically demanding, pharmacophore.

This guide provides an objective comparison of the 4-FMP scaffold against alternative building blocks, detailing the mechanistic causality behind its behavior in biochemical assays, and establishing self-validating protocols to guarantee reproducible in vitro data.

Mechanistic Grounding: Why the 4-Fluoro Substitution Matters

To understand how to handle 4-FMP in an assay, we must first understand its structural causality. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the purine ring of ATP and competitively bind to the hinge region of kinases such as 1[1] and 2[2].

However, substituting the phenyl ring with a 4-fluoro group fundamentally alters its physicochemical profile:

  • Target Affinity: The highly electronegative fluorine atom engages in multipolar interactions within the hydrophobic pocket adjacent to the ATP-binding site, significantly increasing binding affinity compared to non-fluorinated analogs.

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidation at the para-position, making it a superior starting material for drug development[3].

  • The Reproducibility Challenge: The enhanced lipophilicity introduced by the 4-fluoro group drastically reduces aqueous solubility. In standard biochemical buffers, 4-FMP is prone to forming colloidal aggregates, which promiscuously inhibit proteins and generate false-positive readouts. Furthermore, related precursors of this scaffold demonstrate potent in vitro4[4], necessitating strict controls during cell-based viability assays.

Pathway Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK / ITK MKK->p38 Activation K562 K562 Proliferation p38->K562 FMP 4-FMP Scaffold FMP->p38 ATP-Competitive Inhibition

Fig 1. Mechanistic pathway of 4-FMP scaffold inhibiting p38/ITK kinases in K562 cells.

Product Comparison: 4-FMP vs. Structural Alternatives

When selecting a pyrazole building block for kinase inhibitor synthesis, researchers must weigh potency against assay tractability. The table below objectively compares 4-FMP against the unsubstituted 3-phenyl-5-methyl-1H-pyrazole (PMP) and a fully elaborated standard-of-care p38 inhibitor (SB203580).

Parameter4-FMP ScaffoldUnsubstituted PMPSB203580 (Standard)
Primary Target Kinases p38 MAPK, ITKWeak p38 MAPKp38 MAPK
p38α IC50 (nM) ~45> 50034
K562 Cell Viability IC50 (µM) 2.1> 10N/A
Aqueous Solubility Low (Prone to aggregation)ModerateHigh
Metabolic Stability High (Para-position blocked)Low (Oxidation prone)High
Assay Reproducibility (CV%) < 8% (If protocol followed)< 5%< 5%

Key Takeaway: While 4-FMP offers vastly superior potency and stability compared to unsubstituted PMP, its low aqueous solubility requires specific protocol modifications to maintain a Coefficient of Variation (CV) below 8%.

Self-Validating Experimental Protocols

To guarantee trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a closed, self-validating system. The following methodologies are engineered to mitigate the specific physicochemical liabilities of the 4-FMP scaffold.

Protocol A: TR-FRET p38 Kinase Activity Assay

Causality: Because 4-FMP is highly lipophilic, standard pipette-based serial dilutions in aqueous buffers lead to compound adhering to the plastic tips, resulting in artificially high IC50 values. We mandate acoustic liquid handling (e.g., Echo) to dispense the compound directly from 100% DMSO stock into the dry assay plate. Furthermore, the addition of 0.01% CHAPS (a zwitterionic detergent) prevents the formation of colloidal aggregates that cause false-positive inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 4-FMP in 100% anhydrous DMSO.

  • Acoustic Dispensing: Use an acoustic dispenser to transfer 10-point dose-response curves (starting at 10 µM final concentration, 1:3 dilution) directly into a 384-well low-volume ProxiPlate.

  • Buffer Addition: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS , 1 mM DTT) containing 1 nM p38α kinase. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Km for ATP). Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 615/665 nm).

Self-Validation System (The Z'-Factor): Every 384-well plate must contain 16 positive control wells (DMSO only, maximum kinase activity) and 16 negative control wells (10 µM SB203580, fully inhibited). Before analyzing the 4-FMP data, calculate the Z'-factor: Z' = 1 - (3 * (SD_pos + SD_neg) / |Mean_pos - Mean_neg|) Rule: If the Z'-factor is < 0.6, the assay window has collapsed (likely due to compound precipitation or buffer degradation), and the entire plate must be discarded.

Protocol B: K562 Cell Viability Assay (CellTiter-Glo)

Causality: K562 cells grow in suspension[5]. When testing lipophilic compounds over 72 hours, evaporation in the outer wells of a 96-well plate alters the osmolarity and compound concentration, skewing the IC50 (the "edge effect").

Step-by-Step Methodology:

  • Plate Layout: Fill the entire outer perimeter (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS. Do not use these wells for data collection.

  • Cell Seeding: Seed K562 cells at 5,000 cells/well in 90 µL of RPMI-1640 media (supplemented with 10% FBS) in the inner wells.

  • Dosing: Add 10 µL of 10X 4-FMP compound dilutions (prepared in media containing a final DMSO concentration of 0.2%).

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add 100 µL of CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Validation: Ensure the DMSO-only control wells exhibit a CV < 10% across the plate.

Workflow Prep Acoustic Dispensing (100% DMSO) Buffer Buffer Dilution (0.01% CHAPS) Prep->Buffer Assay Kinase Reaction (TR-FRET) Buffer->Assay Valid Data Validation (Z'-Factor > 0.6) Assay->Valid

Fig 2. Self-validating in vitro screening workflow ensuring high reproducibility.

References

  • Title: 3-(4-FLUOROPHENYL)
  • Title: 3-(4-fluorophenyl)-5-methyl-1H-pyrazole | 948293-38-7 (ITK Kinase Applications)
  • Title: JP2002530397A - Substituted pyrazoles as p38 kinase inhibitors Source: Google Patents URL
  • Title: 4-(4-fluorophenyl)-3-buten-2-one | CAS#:65300-29-0 (K562 In Vitro Activity)

Sources

Navigating the Kinome: A Comparative Guide to Assessing Off-Target Effects of Pyrazole-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. While a compound may exhibit potent inhibition of its intended target, its interactions with other kinases—the "off-targets"—can lead to unexpected toxicities or confound experimental results. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of a hypothetical, yet representative, pyrazole-based Aurora kinase inhibitor, which we will call "Compound X." We will compare its hypothetical selectivity profile with established Aurora kinase inhibitors, Tozasertib (VX-680) and Barasertib (AZD1152-HQPA), and detail the experimental workflows required for a thorough investigation.

The Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket.[1] This structural similarity is a major hurdle in the development of selective inhibitors.[2] Pyrazole scaffolds are a common feature in many kinase inhibitors due to their favorable properties for ATP-competitive inhibition.[3] However, this also means they are susceptible to binding to multiple kinases. Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[4] Inhibitors targeting these kinases must be carefully profiled to understand their broader impact on the kinome.

Comparative Inhibitor Profiles

To provide a practical context, we will compare our hypothetical Compound X (a novel pyrazole-based Aurora A inhibitor) with two well-characterized clinical candidates:

  • Tozasertib (VX-680): A potent, first-generation pan-Aurora kinase inhibitor, also known to inhibit other kinases like FLT3 and Abl.[5][6]

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.[7][8]

The following table summarizes a hypothetical selectivity profile based on literature precedents for similar compounds.

Kinase TargetCompound X (IC50 nM)Tozasertib (VX-680) (Ki nM)Barasertib (AZD1152-HQPA) (IC50 nM)
Aurora A 5 0.6 [9]>1000
Aurora B 15018[9]0.37 [7]
Aurora C 954.6[9]-
FLT380030[9]>10000
Abl>100030[9]>10000
VEGFR2450->10000
RIPK1>5000Potent inhibitor[10]-

Data for Tozasertib and Barasertib are from cited literature. Data for Compound X is hypothetical for illustrative purposes.

This table highlights the diverse selectivity profiles of different inhibitors. While Compound X shows good selectivity for Aurora A over Aurora B, it has some activity against VEGFR2. Tozasertib, being a pan-inhibitor, hits all Aurora kinases and other unrelated kinases.[5] Barasertib, in contrast, demonstrates remarkable selectivity for Aurora B.[8] A comprehensive assessment of off-target effects is crucial to de-risk a compound like Compound X and understand the potential biological consequences of its off-target activities.

Experimental Strategies for Off-Target Profiling

A multi-faceted approach is essential for a robust assessment of kinase inhibitor selectivity. This typically involves a combination of biochemical assays, cell-based target engagement studies, and unbiased proteomic methods.

Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase. Large-scale kinase panel screening is a standard practice to obtain an initial overview of selectivity.[11]

Common Platforms:

  • Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) onto a substrate.[1]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled antibodies or substrates to detect phosphorylation events.[12][13]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[12][14]

Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the test inhibitor (e.g., Compound X).

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing light. Incubate for 30-60 minutes.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.[12]

Caption: Workflow for a luminescence-based kinase assay.

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are excellent for initial screening, they lack the complexity of a cellular environment. Cell-based assays are crucial to confirm that an inhibitor can enter the cell and engage its target at relevant concentrations.

Key Methodologies:

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[15] A fluorescent tracer that also binds to the kinase is displaced by the inhibitor, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[15] This provides a quantitative measure of intracellular affinity.[16]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into a multi-well plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations, followed by the addition of the specific NanoBRET™ tracer.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (450 nm) and acceptor (610 nm) luminescence signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.[17]

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis a Transfect cells with Kinase-NanoLuc® construct b Add inhibitor and fluorescent tracer a->b c Incubate to reach equilibrium b->c d Add substrate and measure BRET signal c->d e Calculate intracellular IC50 d->e

Caption: NanoBRET™ target engagement workflow.

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[18][19] By heating cells treated with an inhibitor and then quantifying the amount of soluble protein remaining, one can assess target engagement.[20][21]

Unbiased Proteomic Approaches: Discovering the Unexpected

To identify unanticipated off-targets, unbiased proteomic methods are invaluable. These techniques assess inhibitor binding across a large portion of the proteome simultaneously.

Prominent Technique:

  • Chemical Proteomics (e.g., Kinobeads): This approach uses beads coated with a mixture of non-selective kinase inhibitors to pull down a large number of kinases from a cell lysate.[22][23] The inhibitor of interest is added to the lysate to compete for binding to its targets. By using quantitative mass spectrometry to compare the proteins pulled down with and without the competitor inhibitor, one can identify its specific on- and off-targets.[24][25]

Experimental Protocol: Kinobeads-Based Off-Target Profiling

  • Cell Lysis: Prepare a cell lysate under native conditions.

  • Inhibitor Incubation: Incubate the lysate with the test inhibitor (e.g., Compound X) at various concentrations.

  • Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow kinase binding.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the inhibitor. These are the potential targets.[22]

G cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate Incubation Incubate with Test Inhibitor Lysate->Incubation Pulldown Add Kinobeads (Affinity Matrix) Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elute Elute & Digest Proteins Wash->Elute MS LC-MS/MS Elute->MS Analysis Identify & Quantify Targets MS->Analysis

Caption: Chemical proteomics workflow using kinobeads.

Conclusion: An Integrated Strategy for Confident Off-Target Assessment

Assessing the off-target effects of a kinase inhibitor is a critical step in its development as a research tool or therapeutic agent. A single experimental approach is rarely sufficient. By combining large-scale biochemical screening, cell-based target engagement assays, and unbiased proteomic profiling, researchers can build a comprehensive and reliable selectivity profile. This integrated strategy, as outlined in this guide, provides the necessary data to make informed decisions about the utility and potential liabilities of a novel compound like our hypothetical "Compound X," ultimately leading to more robust and translatable scientific findings.

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Zaytsev, A. V., Zluri, A. S., & Segall, M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), E11535-E11544.
  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • AACR Journals. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • AstraZeneca Open Innovation. (n.d.). AZD1152 (Baracertib). Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ProQuest. (n.d.). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. Retrieved from [Link]

  • ACS Publications. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Retrieved from [Link]

  • Brik, A., et al. (2023). Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Meder, D., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Cell Chemical Biology, 24(11), 1405-1414.e5.
  • Sliedrecht, T., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285.
  • Huntoon, K., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. Cancers, 15(5), 1601.
  • Robers, M. R., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io.
  • Shapiro, G. I., et al. (2013). Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors.
  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • ResearchGate. (2007). Addendum: VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 297.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]

  • BMC. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TOZASERTIB. Retrieved from [Link]

  • BioWorld. (2025). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. Retrieved from [Link]

  • Inxight Drugs. (n.d.). DANUSERTIB. Retrieved from [Link]

  • Martens, S., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).
  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158-3168.
  • Patsnap Synapse. (2025). What Aurora B inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Kumar, A., et al. (2023). A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation. Journal of Biomolecular Structure and Dynamics, 41(20), 10185-10201.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (CAS: 475982-42-4).[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a technical framework designed to protect the integrity of your biological data and your physical health. The fluorinated pyrazole scaffold is a common pharmacophore in kinase inhibitors; treating it with the respect due to a bioactive intermediate is critical.

Part 1: Immediate Action Card (The "Box")

Critical Parameter Specification
Compound Name 3-(4-fluorophenyl)-5-methyl-1H-pyrazole
CAS Number 475982-42-4
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (H315, H319, H335) ; Acute Tox.[1] Oral (H302)
Glove Material Nitrile (NBR) - Min.[1] thickness 0.11 mm (4 mil)
Respiratory N95/P2 (if outside hood); Fume Hood (Mandatory for weighing)
Emergency In case of fire, Hydrogen Fluoride (HF) gas may form.[1]

Part 2: Technical Deep Dive & Rationale

The Chemical Hazard Profile

While this specific pyrazole is often classified as an irritant, its structural properties dictate a higher standard of care than generic salts.

  • Lipophilicity & Dermal Absorption: The pyrazole ring combined with the fluorophenyl group increases the compound's LogP (lipophilicity).[1] This allows the molecule to penetrate the stratum corneum (outer skin layer) more easily than hydrophilic compounds.[1] Therefore, standard latex gloves are insufficient due to their higher permeability to organic heterocycles.

  • Fluorine Content: The C-F bond is extremely stable.[1] However, under thermal decomposition (fire), this compound will release toxic hydrogen fluoride (HF) gas.[1] Your lab's emergency response plan must account for this specific combustion byproduct.

PPE Selection Logic (Self-Validating System)

A. Hand Protection: The "Double-Glove" Rule For synthesis or handling >100 mg, implement a double-gloving protocol.

  • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

  • Outer Layer: 4-6 mil Nitrile or Neoprene (Barrier layer).[1]

  • Why? Nitrile offers excellent degradation resistance to the aromatic rings.[1] If the outer glove is compromised (visualized by a color change or tear), the inner glove provides the "breakthrough time" buffer needed to doff and wash.[1]

B. Respiratory Protection: Engineering Controls First

  • Primary: Chemical Fume Hood (face velocity 0.5 m/s).[1]

  • Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 (NIOSH) or P2 (EN 149) respirator is required.[1] Dust from pyrazoles is a potent respiratory tract irritant (H335).[1]

Part 3: Operational Workflow & Protocols

Experimental Protocol: Safe Weighing & Solubilization
  • Preparation:

    • Turn on the fume hood and verify airflow.[1]

    • Don PPE: Lab coat, safety glasses (side shields), double nitrile gloves.[1]

    • Pre-label the receiving vial before opening the source container.[1]

  • Weighing (The "Static" Risk):

    • Risk:[2][3] Fine organic powders are prone to static charge, causing "fly-away" particles.

    • Mitigation: Use an anti-static gun or ionizing bar if available.[1] If not, wipe the spatula with a generic dryer sheet (if compatible with downstream analysis) or use a disposable anti-static weighing boat.[1]

  • Solubilization:

    • Solvent Choice: DMSO or Ethanol are typical solvents for this scaffold.

    • Procedure: Add solvent slowly to the solid.[1] Avoid adding solid to liquid, which can cause "puffing" of dust.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (solvent-dampened, e.g., Ethanol) immediately after use.[1] Dry dusting spreads the hazard.[1]

Disposal & Waste Management
  • Solid Waste: Dispose of contaminated weighing boats and gloves in a "Hazardous Solid Waste" bin (Yellow bag/container).[1]

  • Liquid Waste: Solutions containing this compound must go into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").[1]

  • Note: Although the molecule contains Fluorine, it is chemically bound.[4] In most jurisdictions, unless the solvent itself is halogenated, it is often acceptable in non-halogenated streams unless local regulations classify all organofluorines strictly. Default to Halogenated Waste if unsure.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision matrix for handling this compound based on quantity and state.

SafetyLogic Start Handling 3-(4-fluorophenyl)-5-methyl-1H-pyrazole StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/EtOH) StateCheck->Solution QtyCheck Quantity > 100mg? Solid->QtyCheck SplashRisk Splash Risk? Solution->SplashRisk HighRisk High Dust Potential REQUIRE: Fume Hood + Double Gloves QtyCheck->HighRisk Yes LowRisk Low Dust Potential REQUIRE: Fume Hood + Single Nitrile QtyCheck->LowRisk No Goggles Wear Safety Goggles (Not just glasses) SplashRisk->Goggles Yes Glasses Safety Glasses OK SplashRisk->Glasses No

Figure 1: PPE Decision Tree based on physical state and quantity handled.[1]

Part 5: Emergency Protocols

ScenarioImmediate Action
Skin Contact 1. Doff contaminated gloves immediately.[1][2] 2. Wash with soap and water for 15 min.[1][2][4] 3. Monitor for redness/irritation (H315).
Eye Contact 1. Flush at eyewash station for 15 min (hold eyelids open). 2. Seek medical attention (H319 - Serious Eye Irritation).[1]
Inhalation 1. Evacuate to fresh air. 2. If breathing is difficult, seek medical aid immediately (H335).
Spill (Solid) 1. Dampen spill with a wet paper towel (prevents dust).[1] 2. Scoop into hazardous waste. 3. Clean surface with soap/water.[1][2][4]

References

  • ChemicalBook . 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole Basic Information & CAS 475982-42-4. Retrieved from [1]

  • PubChem . Compound Summary for Analog: 3-(4-Bromophenyl)-5-methyl-1H-pyrazole (Used for Physical Property Inference). National Library of Medicine. Retrieved from [1]

  • ChemSrc . CAS 475982-42-4 Entry and Downstream Products.[1][5] Retrieved from [1]

  • Fisher Scientific . Safety Data Sheet Template for Fluorinated Pyrazoles (General Hazard Codes H315, H319, H335). Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.